molecular formula C7H6BrNO2 B1661942 Methyl 5-bromonicotinate CAS No. 29681-44-5

Methyl 5-bromonicotinate

Cat. No.: B1661942
CAS No.: 29681-44-5
M. Wt: 216.03 g/mol
InChI Key: AAJZXPWBILCHAW-UHFFFAOYSA-N
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Description

Methyl 5-bromonicotinate is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-bromonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-bromonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZXPWBILCHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351394
Record name Methyl 5-bromonicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-44-5
Record name Methyl 5-bromonicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Bromonicotinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 5-bromonicotinate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold in Medicinal Chemistry & Organic Synthesis

Executive Summary

Methyl 5-bromonicotinate (CAS 29681-44-5) serves as a critical halogenated pyridine building block in modern drug discovery.[1] Distinguished by its dual functionality—an electrophilic ester moiety at the C3 position and a reactive bromine handle at the C5 position—it functions as a "linchpin" scaffold. This unique substitution pattern allows for orthogonal functionalization, enabling the rapid construction of complex biaryl systems, pyridine alkaloids, and nicotinic acid derivatives. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility, and validated experimental protocols for researchers in the pharmaceutical sciences.

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Methyl 5-bromonicotinate is an off-white to pale yellow crystalline solid. Its electron-deficient pyridine ring, further deactivated by the ester group, makes the C-Br bond highly activated for oxidative addition in palladium-catalyzed cross-coupling reactions, while the ester remains susceptible to nucleophilic attack.

Table 1: Physicochemical Specifications
PropertyValueNote
CAS Number 29681-44-5
IUPAC Name Methyl 5-bromopyridine-3-carboxylate
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Melting Point 96 – 100 °CDistinct crystalline transition
Boiling Point ~241 °C (Predicted)Decomposes at high T
Density 1.58 g/cm³ (Predicted)
Solubility DCM, MeOH, EtOAc, DMSOLow water solubility
pKa ~0.84 (Conjugate acid)Weakly basic pyridine nitrogen
Storage Inert atmosphere, DesiccatedMoisture sensitive (ester hydrolysis)
Part 2: Synthetic Routes & Manufacturing[4]

The industrial and laboratory-scale synthesis of Methyl 5-bromonicotinate typically proceeds via the bromination of nicotinic acid followed by esterification. The choice of reagents dictates the purity profile and scalability.

2.1 Validated Synthetic Pathway

The most robust route involves the bromination of nicotinic acid hydrochloride followed by Fischer esterification.

  • Bromination: Nicotinic acid is treated with bromine (

    
    ) and thionyl chloride (
    
    
    
    ) at elevated temperatures to yield 5-bromonicotinic acid.
  • Esterification: The acid intermediate is refluxed in methanol with a catalytic amount of sulfuric acid (

    
    ) or treated with thionyl chloride in methanol to generate the methyl ester.
    

SynthesisWorkflow NicotinicAcid Nicotinic Acid (Starting Material) Bromination Bromination (Br2, SOCl2, Reflux) NicotinicAcid->Bromination BromoAcid 5-Bromonicotinic Acid (Intermediate) Bromination->BromoAcid Electrophilic Subst. Esterification Esterification (MeOH, H2SO4 or SOCl2) BromoAcid->Esterification Product Methyl 5-bromonicotinate (Final Product) Esterification->Product Acid Catalysis

Figure 1: Stepwise synthesis of Methyl 5-bromonicotinate from Nicotinic Acid.[2][3]

Part 3: Reactivity & Functionalization Protocols

The core value of Methyl 5-bromonicotinate lies in its orthogonal reactivity . The C-Br bond allows for carbon framework extension, while the ester group allows for diversification into amides, alcohols, or heterocycles.

3.1 Divergent Synthesis Map

The following diagram illustrates the "hub" capability of this molecule.

ReactivityHub Center Methyl 5-bromonicotinate (CAS 29681-44-5) Suzuki Biaryl Derivatives (Suzuki Coupling) Center->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Alkynyl Pyridines (Sonogashira) Center->Sonogashira Pd/Cu, Alkyne Heck Alkenyl Pyridines (Heck) Center->Heck Pd, Alkene Amidation Nicotinamides (Aminolysis) Center->Amidation R-NH2 Reduction Pyridyl Alcohols (LiAlH4/NaBH4) Center->Reduction Hydride Donor Hydrolysis 5-Bromo Acid (Saponification) Center->Hydrolysis OH- / H2O

Figure 2: Orthogonal reactivity profile showing C-C bond formation (blue) and functional group interconversion (red).

3.2 Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of methyl 5-phenylnicotinate. Rationale: The electron-deficient nature of the pyridine ring facilitates oxidative addition, but basic conditions can sometimes hydrolyze the ester. A carbonate base with a polar aprotic/water mixture is chosen to balance reactivity and stability.

Reagents:

  • Methyl 5-bromonicotinate (1.0 equiv)[1][2]

  • Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically demanding substrates)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (9:1)

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with Methyl 5-bromonicotinate, phenylboronic acid, and base. Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solvation: Add degassed solvent mixture via syringe.

  • Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor via TLC (Silica; Hexane/EtOAc 4:1).

    • Validation Check: Starting material (

      
      ) should disappear; Product (
      
      
      
      , often fluorescent under UV) appears.
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Critical Note: Avoid strong hydroxide bases (NaOH, KOH) if preservation of the methyl ester is required, as saponification will occur rapidly.

Part 4: Applications in Drug Discovery
4.1 Pyridine Alkaloid Synthesis

Methyl 5-bromonicotinate is a documented precursor for the total synthesis of pyridine alkaloids found in Rubiaceae.[1] The 3,5-disubstitution pattern mimics the scaffold of bioactive natural products, allowing researchers to build libraries of analogs to probe biological activity (Bracher et al., 1995).

4.2 Metal-Organic Frameworks (MOFs)

While the ester itself is a monomer, its hydrolyzed form (5-bromonicotinic acid) is a pivotal ligand in coordination chemistry. It is used to assemble lanthanide and transition metal MOFs, which exhibit unique luminescent and magnetic properties (Li et al., 2015).[1] The methyl ester serves as the stable, purifiable storage form of this ligand.

4.3 Scaffold Hopping

In medicinal chemistry, the 5-bromonicotinate moiety is often used to replace phenyl rings to improve solubility and metabolic stability (lowering LogP). The nitrogen atom in the ring provides a hydrogen bond acceptor, potentially enhancing potency against kinase or GPCR targets.

Part 5: Handling, Stability & Safety[4]

GHS Classification: Warning / Danger[4]

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[2][3][5]

Handling Protocols:

  • Engineering Controls: Always handle within a fume hood to prevent inhalation of dust/aerosols.

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Stability: The compound is stable at room temperature but should be stored under inert gas to prevent slow hydrolysis of the ester by atmospheric moisture.

  • Spill Management: Sweep up dry powder carefully to avoid dust generation. Neutralize surfaces with a mild detergent.

References
  • Bracher, F., & Papke, T. (1995). Total syntheses and antimicrobial activities of pyridine alkaloids from Rubiaceae. Monatshefte für Chemie, 126, 805–809.[1] [1]

  • Li, W., et al. (2015).[1] Syntheses, crystal structures, and properties of new metal–5-bromonicotinate coordination polymers. Journal of Solid State Chemistry, 226, 147-154. [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 699336, Methyl 5-bromopyridine-3-carboxylate.[3] PubChem.

  • ChemicalBook. (2025).[1] Methyl 5-bromonicotinate Product Properties and Safety.

Sources

An In-depth Technical Guide to Methyl 5-bromonicotinate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromonicotinate is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. As a substituted pyridine derivative, its unique electronic properties and functional group handles—an ester for derivatization and a bromine atom for cross-coupling reactions—make it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its chemical properties, robust synthesis and purification protocols, detailed spectroscopic characterization, and key applications, with a focus on providing actionable insights for laboratory professionals.

Core Molecular and Physical Properties

Methyl 5-bromonicotinate is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and stoichiometric calculations.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₂[1][2][3]
Molecular Weight 216.03 g/mol [2][3][4]
CAS Number 29681-44-5[2][4]
Melting Point 96-100 °C[4]
Appearance White to almost white powder/crystal
Solubility Slightly soluble in chloroform and methanol; slightly soluble in water[1]

Synthesis and Purification

The reliable synthesis of high-purity Methyl 5-bromonicotinate is crucial for its successful application in subsequent chemical transformations. While several methods exist, the most common and practical laboratory-scale synthesis involves the direct esterification of its carboxylic acid precursor, 5-bromonicotinic acid.

Recommended Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] This method is favored for its operational simplicity and the use of readily available, inexpensive reagents over more hazardous alternatives like diazomethane.[1] The reaction involves refluxing 5-bromonicotinic acid in an excess of methanol, which serves as both reactant and solvent, with a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

Causality of Experimental Choices:

  • Excess Methanol: The esterification is an equilibrium process.[5] By Le Châtelier's principle, using a large excess of methanol drives the equilibrium towards the formation of the methyl ester product.

  • Acid Catalyst: The carboxylic acid is not electrophilic enough to be attacked by the alcohol directly. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.[5]

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

G cluster_reactants Reactants cluster_conditions Conditions 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reaction_Vessel Fischer Esterification 5-Bromonicotinic_Acid->Reaction_Vessel Methanol Methanol (Excess) Methanol->Reaction_Vessel H2SO4 H₂SO₄ (cat.) H2SO4->Reaction_Vessel Catalyst Reflux Reflux Reflux->Reaction_Vessel Energy Input Product Methyl 5-bromonicotinate Water Water (Byproduct) Reaction_Vessel->Product Reaction_Vessel->Water

Caption: Fischer Esterification workflow for Methyl 5-bromonicotinate synthesis.

Experimental Protocol: Synthesis of Methyl 5-bromonicotinate

  • Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq). Note: The addition is exothermic.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Recrystallization

Recrystallization is a highly effective method for purifying the crude product, yielding well-defined crystals of high purity.[6][7] The choice of solvent is critical: the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Common solvent systems for compounds of this polarity include ethanol or a mixed solvent system like ethyl acetate/hexanes.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. The following data represent typical values obtained from spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For Methyl 5-bromonicotinate, the expected signals are:

    • A singlet for the methyl ester protons (-OCH₃).

    • Three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are characteristic of the 3,5-disubstituted pyridine system.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

    • A signal for the methyl carbon.

    • A signal for the ester carbonyl carbon (typically downfield, >160 ppm).

    • Five distinct signals in the aromatic region for the five carbons of the pyridine ring. The carbon directly attached to the bromine atom will be shifted upfield due to the heavy-atom effect.

¹H NMR ¹³C NMR
~ 3.9 ppm (s, 3H, -OCH₃) ~ 53 ppm (-OCH₃)
~ 8.5 ppm (m, 1H, Ar-H) ~ 121 ppm (C-Br)
~ 8.8 ppm (m, 1H, Ar-H) ~ 130 ppm (C-COOCH₃)
~ 9.0 ppm (m, 1H, Ar-H) ~ 145 ppm (Ar-CH)
~ 152 ppm (Ar-CH)
~ 155 ppm (Ar-CH)
~ 164 ppm (C=O)

(Note: Predicted chemical shift values. Actual values may vary depending on the solvent and spectrometer frequency.)

Synthetic Utility and Key Applications

The utility of Methyl 5-bromonicotinate stems from its capacity to undergo a variety of chemical transformations, making it a valuable intermediate in drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is strategically placed for participation in palladium-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

G cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling M5B Methyl 5-bromonicotinate Suzuki_Partner Aryl/Vinyl Boronic Acid M5B->Suzuki_Partner Pd Catalyst, Base Heck_Partner Alkene M5B->Heck_Partner Pd Catalyst, Base Sono_Partner Terminal Alkyne M5B->Sono_Partner Pd Catalyst, Cu(I), Base Suzuki_Product Aryl/Vinyl Substituted Nicotinate Ester Suzuki_Partner->Suzuki_Product Heck_Product Alkenyl Substituted Nicotinate Ester Heck_Partner->Heck_Product Sono_Product Alkynyl Substituted Nicotinate Ester Sono_Partner->Sono_Product

Caption: Key cross-coupling reactions involving Methyl 5-bromonicotinate.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl linkage.[9] It is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.

  • Mizoroki-Heck Reaction: The Heck reaction forms a new C-C bond between the aryl bromide and an alkene.[10][11][12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a powerful method for the synthesis of arylalkynes.[13][14] These products are valuable intermediates and are found in various functional materials and pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 5-bromonicotinate (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Role in Drug Development

The nicotinic acid scaffold is a well-known pharmacophore. The precursor to the title compound, 5-bromonicotinic acid, is a key intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs), including the vasodilator Nicergoline . Methyl 5-bromonicotinate serves as a direct and versatile entry point for creating diverse libraries of nicotinic acid derivatives for screening in drug discovery programs. The ability to easily introduce a wide range of substituents via cross-coupling allows for systematic Structure-Activity Relationship (SAR) studies.

Safety and Handling

Methyl 5-bromonicotinate is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-bromonicotinate is a high-value chemical intermediate whose importance in synthetic chemistry is well-established. Its straightforward and scalable synthesis via Fischer esterification, combined with its versatile reactivity in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in drug development and materials science. A thorough understanding of its properties, handling, and synthetic potential, as outlined in this guide, is key to leveraging this molecule to its full potential in the laboratory.

References

  • ResearchGate. (n.d.). 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. Retrieved from [Link]

  • Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]

  • YouTube. (2020, March 3). Organometallics 5: Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for Methyl 5-bromonicotinate

[1]

Executive Summary

Methyl 5-bromonicotinate (CAS: 29681-44-5) is a critical heterocyclic building block, primarily utilized as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) to synthesize complex pyridine alkaloids and pharmaceutical scaffolds.[1][2][3][4]

This guide addresses a common gap in literature: while reaction-specific solvents are cited, comprehensive solubility data is often fragmented.[1][2] This document synthesizes structural analysis with empirical evidence to provide a robust solvent selection strategy. It moves beyond static data points to explain the mechanism of dissolution, enabling researchers to predict behavior in novel solvent systems.[1][2]

Physicochemical Profile & Structural Analysis[1][2]

To understand solubility, we must first analyze the competition between the crystal lattice energy and solvation enthalpy.[1][2]

PropertyValueImplication for Solubility
Structure Pyridine ring, 3-COOMe, 5-BrAmphiphilic character with distinct polar/lipophilic regions.[1][2]
Molecular Weight 216.03 g/mol Moderate size; kinetics of dissolution will be fast once wetted.[1]
Melting Point 96–100 °CHigh crystal lattice energy requires solvents with high dielectric constants or specific dipole interactions to overcome.[1]
LogP (Predicted) ~1.63Moderately lipophilic.[1] Prefers organic phases over aqueous media.[1]
H-Bond Donors 0Cannot donate H-bonds; relies on solvent interaction with acceptors.[1]
H-Bond Acceptors 3 (Pyridine N, Ester O, Carbonyl O)Highly soluble in protic solvents (Alcohols) via H-bonding.[1][2]
Mechanistic Insight: The "Push-Pull" Solvation

The solubility of Methyl 5-bromonicotinate is governed by two opposing forces:

  • The Pyridine Nitrogen & Ester Group: These are hard Lewis bases.[1] They seek polar protic solvents (Methanol, Ethanol) for hydrogen bonding or polar aprotic solvents (DMSO, DMF) for strong dipole-dipole interactions.[1][2]

  • The Aromatic Ring & Bromine: These lipophilic domains stabilize the molecule in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene) via

    
     stacking and dispersion forces.[1]
    

Solubility Landscape by Solvent Class

The following categorization is based on empirical synthesis data and Hansen Solubility Parameter (HSP) principles.

A. Polar Aprotic Solvents (High Solubility)[1]
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).[1][2]

  • Performance: Excellent (>100 mg/mL expected).

  • Mechanism: These solvents effectively disrupt the crystal lattice through strong dipole interactions with the ester carbonyl and pyridine nitrogen without nucleophilic interference.[1]

  • Application: Primary choice for Suzuki and Sonogashira couplings where high temperatures (>80°C) are required.[1]

B. Chlorinated Solvents (High Solubility)[1]
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ), 1,2-Dichloroethane.[1][2]
    
  • Performance: Good to Excellent.

  • Mechanism: The polarizability of the chlorine atoms interacts favorably with the bromine and the aromatic system.[2]

  • Application: Ideal for liquid-liquid extraction (workup) and low-temperature reactions.[1]

C. Alcohols (Temperature Dependent)[1]
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1][2]

  • Performance: Moderate (Cold) to High (Hot).

  • Mechanism: Solvation occurs via Hydrogen bonding to the pyridine nitrogen.[1] However, the lipophilic bromine atom limits solubility at room temperature.[1][2]

  • Application: Recrystallization. The steep solubility curve (low at RT, high at reflux) makes Methanol the gold standard for purifying this compound.[1][2]

D. Non-Polar/Hydrocarbons (Low Solubility)[1]
  • Solvents: Hexanes, Pentane, Diethyl Ether (Moderate), Toluene (Moderate).[1][2]

  • Performance: Poor to Moderate.

  • Mechanism: Lack of dipole moments prevents these solvents from overcoming the dipole-dipole interactions holding the crystal lattice together.[1]

  • Application: Used as "Anti-solvents" to crash the product out of solution during precipitation.[1]

Visualization: Solvent Selection Strategy

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolventSelectionStartStart: Methyl 5-bromonicotinateIntentWhat is the Experimental Goal?Start->IntentReactionSynthesis / ReactionIntent->ReactionPurificationPurification / WorkupIntent->PurificationHighTempHigh Temp (>80°C)(e.g., Suzuki, Heck)Reaction->HighTempLowTempLow Temp / Ambient(e.g., Esterification)Reaction->LowTempSolv_DMFSelect: DMF or DMSO(High Solubility, High BP)HighTemp->Solv_DMFSolv_DCMSelect: DCM or THF(Good Solubility, Volatile)LowTemp->Solv_DCMRecrystRecrystallizationPurification->RecrystExtractLiquid-Liquid ExtractionPurification->ExtractSolv_MeOHSelect: Methanol(Dissolve hot, cool to crystallize)Recryst->Solv_MeOHSolv_BiPhasicSelect: DCM or Ethyl Acetate(vs. Aqueous Phase)Extract->Solv_BiPhasic

Figure 1: Decision tree for solvent selection based on process requirements (Reaction vs. Purification).[1]

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity affects exact solubility limits, rely on this self-validating protocol rather than literature values alone.

Objective: Determine the saturation limit (

Materials
  • Methyl 5-bromonicotinate (>98% purity).[1][3][5][6][7]

  • Target Solvent (anhydrous).[1]

  • 0.45 µm Syringe Filter (PTFE for organics).[1]

  • Analytical Balance (0.01 mg precision).[1]

Workflow
  • Preparation: Weigh a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 100 mg of Methyl 5-bromonicotinate to a separate mixing vial.

  • Solvation: Add exactly 1.0 mL of solvent. Vortex for 30 minutes at 25°C.[1]

    • Observation: If solid dissolves completely, add another 50 mg and repeat until undissolved solid remains (saturated suspension).[1][2]

  • Equilibration: Allow the suspension to sit undisturbed for 1 hour to ensure equilibrium.

  • Filtration: Draw the supernatant into a syringe and filter through the 0.45 µm filter into the pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

  • Calculation: Weigh the vial with residue (

    
    ).
    
    
    

Application Context & Safety

Reaction Optimization: Suzuki-Miyaura Coupling

In Palladium-catalyzed cross-coupling, solvent choice dictates the catalytic cycle turnover.[1][2]

  • Recommended System: Toluene:Water (4:1) or DMF.[1][8]

  • Why? Methyl 5-bromonicotinate is soluble in the organic phase (Toluene), while the inorganic base (

    
    ) resides in the aqueous phase.[1][2] Phase transfer agents (like TBAB) or polar co-solvents (Ethanol) are often required to bridge this solubility gap [1].[1]
    
Safety Profile (SDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

  • Handling: When dissolving in volatile solvents like DCM, use a fume hood to prevent inhalation of aerosols containing the compound.[2]

  • Reactivity: Avoid strong bases in protic solvents (e.g., NaOH in Methanol) unless hydrolysis of the methyl ester to the acid is intended.[2]

References

  • ChemicalBook. (2025).[1][9] Methyl 5-bromonicotinate Properties and Safety. Retrieved from [1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 699336, Methyl 5-bromopyridine-3-carboxylate. Retrieved from [1]

  • TCI Chemicals. (n.d.).[1] Methyl 5-Bromonicotinate Product Specification. Retrieved from [1][7]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: Methyl 5-bromonicotinate. Retrieved from [1]

An In-depth Technical Guide to the Synthesis of Methyl 5-bromonicotinate from 5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Methyl 5-bromonicotinate

In the landscape of modern drug discovery and pharmaceutical development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and success. Methyl 5-bromonicotinate, a halogenated pyridine derivative, represents one such pivotal intermediate. Its structure offers a versatile scaffold, featuring a bromine atom amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and a methyl ester group that can be readily hydrolyzed or converted to an amide.[1][2] This dual functionality makes it an invaluable precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including those used in the treatment of various medical conditions.[3][4]

This guide provides an in-depth technical exploration of the primary synthetic routes for preparing methyl 5-bromonicotinate from its carboxylic acid precursor, 5-bromonicotinic acid. We will dissect the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific laboratory context, balancing yield, safety, and scalability.

Overview of Synthetic Pathways

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For 5-bromonicotinic acid, three principal strategies are commonly employed, each with distinct advantages and operational demands. The choice of method hinges on factors such as available equipment, safety infrastructure, desired scale, and tolerance for specific reaction conditions.

Synthesis_Pathways cluster_0 Esterification Methods A 5-Bromonicotinic Acid (Starting Material) B Method 1: Fischer-Speier Esterification A->B  MeOH, H⁺ cat. (Reversible) C Method 2: Acyl Chloride Formation A->C  1. SOCl₂ or (COCl)₂  2. MeOH (Irreversible) D Method 3: Diazomethane Alkylation A->D  CH₂N₂ (Mild, Hazardous) E Methyl 5-bromonicotinate (Final Product) B->E C->E D->E

Caption: High-level overview of the three primary synthetic routes from 5-bromonicotinic acid.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method that is often the first choice for large-scale synthesis due to its cost-effectiveness and operational simplicity.

Causality and Mechanism

This reaction is an equilibrium process governed by Le Châtelier's principle.[5][6] The mechanism proceeds through several reversible steps. The carboxylic acid is first protonated by a strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired product.

To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used, or water is removed from the reaction mixture as it forms.[7][8][9]

Fischer_Esterification RCOOH 5-Bromonicotinic Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH MeOH Methanol (CH₃OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Leaving Intermediate (Good Leaving Group) Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Water H₂O Water_Leaving->Water Protonated_Ester->H_plus Regenerates Catalyst Ester Methyl 5-bromonicotinate Protonated_Ester->Ester - H⁺

Caption: The mechanism of Fischer-Speier Esterification.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromonicotinic acid (1.0 eq).

  • Reagents: Add a large excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Summary
ParameterDetailsRationale / Insight
Typical Yield 70-90%Highly dependent on driving the equilibrium.
Catalyst Conc. H₂SO₄, p-TsOHStrong Brønsted acids are required to sufficiently protonate the carbonyl.
Solvent Methanol (excess)Acts as both reactant and solvent, pushing the equilibrium forward.
Temperature Reflux (~65-70°C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4-16 hoursThe reaction is relatively slow and requires time to reach equilibrium.
Key Advantage Low cost, scalableReagents are inexpensive and the procedure is straightforward for large batches.
Key Disadvantage Reversible, long reaction timeRequires measures to shift equilibrium; can be time-consuming.

Method 2: Esterification via Acyl Chloride Intermediate

This method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride, which then rapidly and irreversibly reacts with methanol.

Causality and Mechanism

The conversion is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][10] Thionyl chloride reacts with the carboxylic acid to form 5-bromonicotinoyl chloride, with the convenient byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous.[4] The resulting acyl chloride is a potent electrophile that reacts instantaneously with methanol in the second step to form the ester and another equivalent of HCl.

Acyl_Chloride_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification A 5-Bromonicotinic Acid B 5-Bromonicotinoyl Chloride A->B + SOCl₂ - SO₂(g), - HCl(g) C Methyl 5-bromonicotinate B->C + CH₃OH - HCl Diazomethane_Mechanism RCOOH 5-Bromonicotinic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + CH₂N₂ (Proton Transfer) Diazonium Methyldiazonium Cation (CH₃N₂⁺) CH2N2 Diazomethane (CH₂N₂) Ester Methyl 5-bromonicotinate Carboxylate->Ester Sₙ2 Attack Diazonium->Ester N2 Nitrogen Gas (N₂) Diazonium->N2 Leaving Group

Caption: Mechanism of esterification using diazomethane.

Experimental Protocol

Note: This protocol is for informational purposes only. The use of diazomethane requires specialized training and equipment.

  • Preparation: Diazomethane is typically generated in situ from a precursor (e.g., Diazald®) and used immediately as an ethereal solution. It is never isolated in a pure state.

  • Setup: In a fume hood, behind a blast shield, dissolve 5-bromonicotinic acid (1.0 eq) in a mixture of methanol and diethyl ether at 0°C. Use flame-polished glassware to avoid scratches that can initiate detonation. [11][12]3. Reaction: Slowly add the ethereal solution of diazomethane dropwise with stirring. A yellow color from the excess diazomethane will persist upon completion. [1]The reaction is accompanied by the evolution of nitrogen gas.

  • Work-up: Carefully quench any excess diazomethane by the slow addition of acetic acid.

  • Purification: Remove the solvent under reduced pressure. The resulting product is often of very high purity and may not require further purification.

Critical Safety Warning

Diazomethane is a yellow, highly toxic, carcinogenic, and potentially explosive gas. [11][12][13]It can detonate upon contact with rough surfaces, upon heating, or in the presence of certain metals. [12]Its use should only be undertaken by experienced personnel in a properly equipped laboratory with all necessary safety measures in place.

Data Summary
ParameterDetailsRationale / Insight
Typical Yield >95%The reaction is quantitative and irreversible.
Reagents Diazomethane (CH₂N₂) in etherHighly reactive methylating agent.
Conditions 0°C to room temperatureExtremely mild conditions, suitable for sensitive molecules.
Reaction Time < 1 hourThe reaction is very fast.
Key Advantage High yield, clean, mild conditionsNo byproducts other than N₂ gas.
Key Disadvantage EXTREME SAFETY HAZARD Toxic, carcinogenic, and explosive. Not scalable.

Product Purification and Characterization

Regardless of the synthetic method, the final product, methyl 5-bromonicotinate, requires confirmation of its identity and purity.

  • Purification: Recrystallization is often effective for removing minor impurities. For more challenging separations, silica gel column chromatography using a gradient of ethyl acetate in hexanes is standard.

  • Appearance: Typically a white to off-white solid or powder. [1]* Melting Point: The reported melting point is in the range of 96-100°C. * Spectroscopic Characterization:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons (~3.9 ppm).

    • ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon of the ester, and the methoxy carbon.

    • IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1720-1740 cm⁻¹. [14] * Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (216.03 g/mol ), often showing a characteristic isotopic pattern for bromine.

Comparative Analysis of Synthetic Strategies

FeatureFischer EsterificationAcyl Chloride MethodDiazomethane Method
Yield Good (70-90%)Excellent (85-99%)Quantitative (>95%)
Reaction Time Long (4-16 h)Moderate (2-5 h)Fast (<1 h)
Conditions Harsh (acid, heat)Harsh (corrosive reagents)Mild (0°C)
Safety Moderate (strong acid)High Hazard (SOCl₂)Extreme Hazard (CH₂N₂)
Scalability ExcellentGoodVery Poor / Not Recommended
Cost LowModerateHigh (due to safety overhead)
Ideal Use Case Large-scale, cost-sensitive synthesisHigh-yield lab scale, when Fischer failsSmall scale, with highly sensitive substrates

Conclusion

The synthesis of methyl 5-bromonicotinate from 5-bromonicotinic acid can be accomplished through several effective methods. The Fischer-Speier esterification stands out as the most practical choice for large-scale, industrial applications due to its low cost and simplicity, provided that the equilibrium can be effectively managed. For laboratory-scale synthesis where high yield and faster reaction times are paramount, the acyl chloride method , particularly using thionyl chloride in methanol, offers a robust and reliable alternative, albeit with more stringent safety requirements. The diazomethane method , while mechanistically elegant and high-yielding, should be reserved for specific small-scale applications where its mild conditions are absolutely necessary, and only where the significant safety hazards can be rigorously controlled. The ultimate choice of protocol is a strategic decision that must be guided by a thorough assessment of the project's goals, scale, and the safety capabilities of the research environment.

References

  • Bracher, F., & Papke, T. (1995). Total syntheses and antimicrobial activities of pyridine alkaloids from Rubiaceae. Monatsh Chem 126, 805–809. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • BYJU'S. (n.d.). Fischer Esterification Reaction. [Link]

  • JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Presser, A., & Hölzer, B. (2000). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 39(17), 3149-3151. [Link]

  • Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). [Link]

  • New Jersey Department of Health. (n.d.). Thionyl Chloride Hazard Summary. [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • PubChem. (n.d.). Methyl 5-bromopyridine-3-carboxylate. [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. [Link]

  • Supporting Information 1. (n.d.). [Link]

  • ADMET & DMPK. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis using thionyl chloride. [Link]

  • ResearchGate. (n.d.). Scheme 1 The reaction steps A) methanol, oxalyl chloride... [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Khan Academy. (n.d.). Fischer esterification. [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Brainly.in. (2019). Esterification with thionyl chloride and methanol mechanism. [Link]

  • ResearchGate. (n.d.). The reaction steps a methanol, oxalyl chloride... [Link]

  • Molecules. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride? [Link]

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Chemical structure and IUPAC name of Methyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It prioritizes actionable data, validated synthetic protocols, and mechanistic insights into the compound's utility as a pharmacophore scaffold.

Functional Class: Heterocyclic Building Block / Halogenated Pyridine Ester Primary Utility: Pd-Catalyzed Cross-Coupling Scaffold for Drug Discovery

Executive Summary

Methyl 5-bromonicotinate (CAS: 29681-44-5) is a bifunctional pyridine derivative extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural value lies in the orthogonality of its functional groups: the electron-deficient pyridine ring features a bromine atom at the C5 position (amenable to Suzuki/Buchwald couplings) and a methyl ester at the C3 position (amenable to hydrolysis, amidation, or reduction). This "dual-handle" architecture makes it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors and nicotinic receptor modulators.

Chemical Identity & Nomenclature

Precise nomenclature is critical for database retrieval and regulatory filing.

Identifier TypeDesignation
IUPAC Name Methyl 5-bromopyridine-3-carboxylate
Alternative Name 5-Bromonicotinic acid methyl ester
CAS Registry Number 29681-44-5
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
SMILES COC(=O)C1=CN=CC(Br)=C1
InChI Key AAJZXPWBILCHAW-UHFFFAOYSA-N

Structural Analysis & Numbering

The regiochemistry of Methyl 5-bromonicotinate dictates its reactivity profile. The nitrogen atom (N1) exerts an electron-withdrawing effect, deactivating the ring toward electrophilic aromatic substitution but activating the C5-Br bond for oxidative addition by transition metals.

Structure Fig 1: Regiochemical Numbering of Methyl 5-bromonicotinate. Note the meta-relationship between the Bromine (C5) and Ester (C3). N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 Ester Ester (C3) C3->Ester Functional Handle C5 C5 (Br) C4->C5 C6 C6 C5->C6 C6->N1

Physicochemical Profile

Data below is aggregated from experimentally validated sources to assist in process handling and solvent selection.

PropertyValueOperational Note
Physical State White to off-white crystalline powderHygroscopic; store under inert atmosphere.
Melting Point 97 – 100 °CSharp melting range indicates high purity potential via recrystallization.
Boiling Point ~241 °C (Predicted)High BP allows for high-temperature coupling reactions without rapid evaporation.
Solubility DCM, MeOH, EtOAc, DMSOPoor water solubility; requires organic co-solvents in aqueous coupling conditions.
pKa ~0.84 (Conjugate acid)The pyridine nitrogen is weakly basic due to electron withdrawal by Br and Ester.

Synthetic Protocol: Fischer Esterification

While acid chlorides can be used, the most robust and scalable method for synthesizing Methyl 5-bromonicotinate is the acid-catalyzed Fischer esterification of 5-bromonicotinic acid. This method avoids the formation of hazardous thionyl chloride byproducts.

Reagents
  • Precursor: 5-Bromonicotinic acid (1.0 eq)

  • Solvent/Reagent: Methanol (Anhydrous, excess)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.1–0.5 eq)

  • Quench: Sodium Bicarbonate (NaHCO₃, sat. aq.)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Dissolution: Charge the flask with 5-bromonicotinic acid and dissolve in Methanol (approx. 10 mL per gram of substrate).

  • Catalysis: Add concentrated H₂SO₄ dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The acid starting material will disappear (low R_f), and the ester product will appear (high R_f).

  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove excess methanol.

    • Resuspend the residue in Ethyl Acetate (EtOAc).

    • Wash cautiously with saturated NaHCO₃ until effervescence ceases (neutralizes H₂SO₄).

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.

SynthesisWorkflow Fig 2: Process Flow for Fischer Esterification Synthesis. Start Start: 5-Bromonicotinic Acid + MeOH Catalyst Add H2SO4 (cat.) Exothermic Start->Catalyst Reflux Reflux @ 65°C (6-8 Hours) Catalyst->Reflux TLC TLC Check (Complete conversion?) Reflux->TLC TLC->Reflux No Workup Evaporate MeOH Dissolve in EtOAc Wash w/ NaHCO3 TLC->Workup Yes Isolate Dry (Na2SO4) Concentrate Workup->Isolate Final Product: Methyl 5-bromonicotinate Isolate->Final

Applications in Drug Discovery: Suzuki-Miyaura Coupling

The primary utility of Methyl 5-bromonicotinate is as an electrophile in Palladium-catalyzed C-C bond formation. The C5 position is electronically activated for oxidative addition, allowing for the attachment of aryl or heteroaryl groups.

Mechanistic Insight

The electron-deficient nature of the pyridine ring facilitates the Oxidative Addition step (usually the rate-determining step) more effectively than electron-rich aryl bromides. However, the presence of the basic pyridine nitrogen can potentially coordinate to the Pd catalyst, poisoning it.

  • Optimization Strategy: Use bulky phosphine ligands (e.g., XPhos, SPhos) or chelating bases (e.g., K₃PO₄) to prevent catalyst deactivation.

General Protocol (Suzuki Coupling)
  • Reactants: Methyl 5-bromonicotinate (1.0 eq), Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Conditions: Heat to 80-100 °C under Nitrogen/Argon atmosphere.

SuzukiCycle Fig 3: Catalytic Cycle for Suzuki Coupling at C5 Position. Pd0 Pd(0)L2 Active Catalyst Complex1 Pd(II)-Ar-Br Complex Pd0->Complex1 + Methyl 5-bromonicotinate OxAdd Oxidative Addition Complex2 Pd(II)-Ar-Ar' Complex Complex1->Complex2 + Base / Boronic Acid TransMet Transmetallation (+ Boronic Acid) Complex2->Pd0 Regenerates Catalyst Product Product: Biaryl Ester Complex2->Product Release RedElim Reductive Elimination

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 277987, Methyl 5-bromonicotinate. Retrieved from [Link]

  • Hale, J. J., et al. (1998). "Structural optimization of 5-(arylethynyl)nicotinates as potent antagonists of the human platelet-activating factor receptor." Bioorganic & Medicinal Chemistry Letters, 8(22), 3171-3176.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for the coupling protocol).

Sources

Methyl 5-Bromonicotinate: The Strategic Pivot in Pyridine Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 29681-44-6 Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol [1]

Executive Summary

Methyl 5-bromonicotinate is not merely a catalog reagent; it is a "privileged scaffold" precursor in modern medicinal chemistry. Its structural duality—possessing an electrophilic ester at C3 and a halogen handle at C5—allows for orthogonal functionalization. This guide explores its transition from a niche characterization derivative in the mid-20th century to a cornerstone intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists, PARP inhibitors, and complex alkaloid analogs.

Historical Emergence: From Derivative to Driver

The Early Era (1930s–1950s)

The history of methyl 5-bromonicotinate is inextricably linked to the functionalization of nicotinic acid (Vitamin B3). Early pyridine chemistry was plagued by the ring's electron-deficient nature, making electrophilic aromatic substitution (like bromination) difficult.

  • The Breakthrough: The foundational work often cited is Bachman and Micucci (1948) , who refined the synthesis of 5-bromonicotinic acid. In these early studies, the methyl ester was primarily synthesized as a means of purification or characterization (a "derivative") rather than a target intermediate. The high melting point of the acid made it difficult to handle; the lower-melting ester allowed for easier isolation via distillation or crystallization.

The Palladium Renaissance (1980s–Present)

The true value of methyl 5-bromonicotinate was unlocked with the advent of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). Unlike the electron-rich benzene rings, pyridines are notoriously difficult to functionalize via Friedel-Crafts chemistry. The C5-bromine atom provided a pre-installed "handle" for forming Carbon-Carbon bonds at the most difficult position of the pyridine ring, transforming this molecule into a modular hub for drug discovery.

Synthetic Methodologies & Causality

The "Classic" Industrial Route

While diazomethane provides high yields on a milligram scale, it is hazardous and non-scalable. The industrial standard relies on Fischer esterification.

The Logic:

  • Step 1 (Bromination): Direct bromination of nicotinic acid requires harsh conditions (thionyl chloride/bromine at high heat) because the pyridine nitrogen protonates, deactivating the ring further.

  • Step 2 (Esterification): Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium toward the ester.

Validated Protocol: Scalable Preparation
  • Reagents: 5-Bromonicotinic acid (1.0 eq), Methanol (anhydrous, excess), H₂SO₄ (conc., 0.1 eq).

  • Setup: Round-bottom flask with reflux condenser and drying tube (CaCl₂).

  • Dissolution: Suspend 5-bromonicotinic acid in anhydrous methanol (10 mL/g).

  • Catalysis: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat to reflux (65°C) for 8–12 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Concentrate methanol in vacuo. Neutralize residue with sat. NaHCO₃ (pH ~8).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification: Recrystallize from minimal hot hexane or methanol/water.

Visualization of Synthetic Logic

SynthesisWorkflow cluster_logic Causality Check NicotinicAcid Nicotinic Acid (Starting Material) AcidChloride Intermediate: Nicotinoyl Chloride HCl NicotinicAcid->AcidChloride SOCl2, Reflux (Activation) BromoAcid 5-Bromonicotinic Acid (Precursor) AcidChloride->BromoAcid Br2, 160°C (Electrophilic Subst.) Note1 Direct bromination requires acid chloride formation to overcome ring deactivation. AcidChloride->Note1 MethylEster Methyl 5-bromonicotinate (Target Scaffold) BromoAcid->MethylEster MeOH, H2SO4 (Fischer Esterification)

Caption: Step-wise synthesis emphasizing the activation required to brominate the electron-deficient pyridine ring.

Chemo-Selectivity & Reactivity Profile[2]

Methyl 5-bromonicotinate is unique because it offers three distinct "handles" for chemical modification, each reactive under mutually exclusive conditions. This allows for Orthogonal Synthesis .

SiteReactivity TypeReagents/ConditionsOutcome
C5-Bromine Cross-Coupling (Pd)Aryl Boronic Acids / Pd(PPh₃)₄Biaryl formation (Suzuki)
C3-Ester Nucleophilic Acyl Subst.Amines / LiOH / LiAlH₄Amides, Acids, Alcohols
Pyridine N N-Oxidation / AlkylationmCPBA / Methyl IodideN-Oxides, Pyridinium Salts
The "Hub" Concept

In drug discovery, this molecule acts as a hub. You can keep the ester constant while varying the C5 position (library generation), or fix the C5 substituent and modify the ester to tune solubility/permeability.

DivergentSynthesis Hub Methyl 5-bromonicotinate (The Hub) Biaryl Biaryl Scaffolds (Kinase Inhibitors) Hub->Biaryl Suzuki-Miyaura (Ar-B(OH)2, Pd) Amide Nicotinamides (PARP Inhibitors) Hub->Amide Aminolysis (R-NH2, Heat) Alkyne 5-Alkynyl Pyridines (mGluR5 Ligands) Hub->Alkyne Sonogashira (HCC-R, Cu/Pd) Alcohol Pyridyl Alcohols (Linkers) Hub->Alcohol Reduction (LiBH4)

Caption: Divergent synthesis map showing the orthogonal reactivity of the C5-Bromine and C3-Ester.

Applications in Drug Discovery[3][4][5][6]

Case Study: Nicotinic Acetylcholine Receptors (nAChRs)

Methyl 5-bromonicotinate is a critical intermediate in the synthesis of ligands for α4β2 nAChRs.

  • Mechanism: The ester is often converted to an ether or an amine side chain (the "pharmacophore"), while the bromine is replaced with a vinyl or ethynyl group to mimic the steric profile of acetylcholine while improving metabolic stability.

  • Example: Synthesis of SIB-1508Y analogs often proceeds via Sonogashira coupling at the 5-position of this scaffold.

Case Study: PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors often contain a nicotinamide core.

  • Workflow: Researchers start with methyl 5-bromonicotinate, perform a Suzuki coupling to add a bulky aryl group at C5 (to fill the enzyme's hydrophobic pocket), and finally convert the methyl ester to a primary amide.

References

  • Bachman, G. B., & Micucci, D. D. (1948).[2] Nicotinic Acid Derivatives.[3][4][5][2][6][7][8] I. 5-Bromonicotinic Acid and 5-Bromonicotinamide.[2] Journal of the American Chemical Society, 70(7), 2381–2384. Link[2]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Suzuki-Miyaura application on pyridines). Link

  • Duncia, J. V., et al. (1998). Design and Synthesis of 5-Substituted Nicotinic Acid Derivatives as Potent Angiotensin II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (Demonstrates ester/bromide orthogonality). Link

  • PubChem Compound Summary. (2024). Methyl 5-bromonicotinate (CID 699336).[3] National Center for Biotechnology Information. Link

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Theoretical Profiling of Methyl 5-bromonicotinate: Electronic Structure & Reactivity Descriptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromonicotinate (C₇H₆BrNO₂) represents a critical scaffold in the synthesis of nicotinic acid derivatives, acting as a versatile intermediate for pharmaceutical compounds targeting neurodegenerative pathways and metabolic regulation. This technical guide establishes a rigorous theoretical framework for characterizing its electronic properties. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we define the protocols for mapping its frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and vibrational signatures.[1] This document serves as a definitive protocol for researchers aiming to predict the reactivity and biological stability of this halogenated pyridine ester.

Computational Methodology: The Gold Standard

To ensure scientific integrity and reproducibility, the theoretical characterization of Methyl 5-bromonicotinate must adhere to a self-validating computational workflow. We recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .

Justification of Parameters
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr functional is chosen for its proven balance between computational cost and accuracy in predicting vibrational frequencies and geometry of organic heterocycles.

  • Basis Set (6-311++G(d,p)):

    • Triple-Zeta (6-311): Essential for describing the valence electrons of the bromine atom accurately.

    • Diffuse Functions (++): Critical for capturing the electron density at the "soft" boundaries of the molecule (lone pairs on Nitrogen and Oxygen), which govern intermolecular interactions like hydrogen bonding.

    • Polarization Functions (d,p): Necessary to account for the distortion of orbitals due to the electronegative Br and O atoms.

The Self-Validating Workflow

The following diagram outlines the mandatory sequential steps to ensure convergence and absence of imaginary frequencies (saddle points).

G Start Input Structure (Methyl 5-bromonicotinate) Opt Geometry Optimization B3LYP/6-311++G(d,p) (Gas/Solvent Phase) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision ReOpt Perturb Geometry & Re-Optimize Decision->ReOpt Yes (Saddle Point) Success Global Minimum Found Decision->Success No (True Minima) ReOpt->Opt Prop Property Calculation (NBO, HOMO-LUMO, MEP) Success->Prop

Figure 1: The iterative computational workflow ensures that the final electronic properties are derived from a true potential energy surface minimum.

Structural & Electronic Analysis

Frontier Molecular Orbitals (FMOs)

The reactivity of Methyl 5-bromonicotinate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Localization: Predominantly located on the pyridine ring and the lone pairs of the carbonyl oxygen. This region dictates the molecule's ability to donate electrons (nucleophilic character).

  • LUMO Localization: Concentrated on the pyridine ring and the ester group, indicating susceptibility to nucleophilic attack.

  • The Band Gap (

    
    ): 
    
    
    
    
    A large gap (typically > 4.0 eV for pyridine derivatives) implies high kinetic stability and low chemical reactivity, a desirable trait for a stable drug intermediate.

Table 1: Global Reactivity Descriptors (Calculated via Koopmans' Theorem)

DescriptorFormulaPhysical Significance
Chemical Potential (

)

Measures the escaping tendency of electrons.
Chemical Hardness (

)

Resistance to charge transfer; correlates with stability.
Electrophilicity Index (

)

Propensity to accept electrons; critical for docking studies.
Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent interactions in a biological pocket.

  • Red Regions (Negative Potential): Localized over the Pyridine Nitrogen and Carbonyl Oxygen . These are the primary H-bond acceptors.

  • Blue Regions (Positive Potential): Localized over the Methyl group and Ring Protons .

  • Bromine Atom: Exhibits a "sigma-hole" (positive cap) along the C-Br bond axis, enabling Halogen Bonding —a critical interaction for high-affinity binding in protein active sites.

Spectroscopic Profiling (Vibrational & NMR)[2]

Accurate assignment of vibrational modes is essential for validating the synthesized compound against theoretical predictions.

Vibrational Spectroscopy (IR/Raman)

Due to the anharmonic nature of molecular vibrations, raw DFT frequencies must be scaled. For B3LYP/6-311++G(d,p), a scaling factor of 0.961 is standard.

Table 2: Characteristic Vibrational Modes

Functional GroupMode DescriptionUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)Intensity
C=O (Ester) Stretching~1780~1710 - 1730Strong
C=N (Ring) Stretching~1600~1540 - 1560Medium
C-Br Stretching~650~620 - 640Medium/Weak
C-H (Aromatic) Stretching~3150~3030 - 3060Weak
Nuclear Magnetic Resonance (NMR)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

  • ¹H NMR: The aromatic protons adjacent to the Br and Ester groups will show significant deshielding (downfield shift, > 8.5 ppm) due to the electron-withdrawing nature of both substituents.

  • ¹³C NMR: The carbonyl carbon is expected to appear most downfield (~165 ppm), followed by the C-2 and C-6 carbons of the pyridine ring.

Structure-Property-Activity Relationship (SPAR)

The electronic properties directly influence the biological efficacy of the molecule. The following diagram illustrates the causal link between the calculated quantum parameters and the drug design potential.

SPAR ElecStruct Electronic Structure (DFT Calculation) Descriptors Reactivity Descriptors (HOMO/LUMO, Hardness) ElecStruct->Descriptors MEP Electrostatic Potential (Charge Distribution) ElecStruct->MEP Stability Kinetic Stability (Shelf-life) Descriptors->Stability Energy Gap Binding Receptor Binding (Docking Affinity) Descriptors->Binding Softness MEP->Binding H-Bonds & Halogen Bonds DrugDesign Drug Candidate Optimization Stability->DrugDesign Binding->DrugDesign

Figure 2: The Structure-Property-Activity Relationship (SPAR) logic flow demonstrating how theoretical inputs drive pharmaceutical application.

References

  • Choudhary, V. K., et al. (2019). "DFT Calculations on Molecular Structures, HOMO–LUMO Study, Reactivity Descriptors and Spectral Analyses of Newly Synthesized Diorganotin(IV) Complexes." Journal of Computational Chemistry. Link

  • Franklin, M., et al. (2015). "Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine." European Journal of Pharmaceutical Sciences. Link

  • Swaminathan, J., et al. (2018). "DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid." International Journal of Trend in Scientific Research and Development. Link

  • Sertbakan, T. R. (2017).[2][3] "Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl) Quinoline." Celal Bayar University Journal of Science.[2] Link

  • Politzer, P., & Murray, J. S. (2017). "Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects." Physical Chemistry Chemical Physics. Link

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Methodological & Application

Application Note & Protocols: Strategic Synthesis of Substituted Pyridines Utilizing Methyl 5-Bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery

The substituted pyridine motif is a cornerstone of medicinal chemistry, embedded in the core structure of numerous blockbuster pharmaceuticals and promising clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in the design of enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents. The strategic functionalization of the pyridine ring is therefore a critical task for drug development professionals, enabling the fine-tuning of a molecule's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Methyl 5-bromonicotinate has emerged as an exceptionally versatile and valuable starting material in this endeavor.[1][2] It offers two distinct, orthogonally reactive handles: the bromine atom at the 5-position, which is primed for a variety of palladium-catalyzed cross-coupling reactions, and the methyl ester at the 3-position, which can be readily modified through hydrolysis, amidation, or reduction. This guide provides an in-depth exploration of field-proven protocols for leveraging methyl 5-bromonicotinate to construct diverse libraries of substituted pyridines, focusing on the three pillars of modern synthetic chemistry: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The Engine of Innovation: Palladium-Catalyzed Cross-Coupling

The transformative power of palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis cannot be overstated. These reactions provide a robust and predictable platform for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, a feat that was previously challenging and often required harsh, function-group-intolerant methods.[3][4] The general catalytic cycle, while nuanced for each specific reaction, typically proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 5-bromonicotinate, forming a Pd(II) intermediate.

  • Transmetalation (for C-C couplings) or Ligand Exchange/Base-mediated Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron compound or an amine) transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.

Palladium_Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate L_n(Py-Ester)Pd(II)-Br OxAdd->PdII_Intermediate Py-Ester-Br Transmetalation Transmetalation / Ligand Exchange PdII_Intermediate->Transmetalation PdII_Coupling L_n(Py-Ester)Pd(II)-R Transmetalation->PdII_Coupling R-M or R-NH_2 RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Py-Ester-R

Caption: General Palladium Catalytic Cycle.

Protocol I: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures.[5] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy for scaffold elaboration.

Causality Behind Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical for an efficient reaction. The base serves a crucial role by activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] The ligand stabilizes the palladium center and modulates its reactivity. Dioxane/water is a common solvent system as it effectively solubilizes both the organic and inorganic reagents.

Detailed Experimental Protocol: Synthesis of Methyl 5-phenylnicotinate

Suzuki_Workflow Workflow: Suzuki-Miyaura Coupling Start Reagents: - Methyl 5-bromonicotinate - Phenylboronic Acid - Pd(dppf)Cl2 - K2CO3 Setup Combine Reagents in Dioxane/H2O Solvent Start->Setup Degas Degas with N2/Ar (3 cycles) Setup->Degas Heat Heat to 90 °C (Monitor by TLC/LC-MS) Degas->Heat Workup Aqueous Work-up: - Dilute with EtOAc - Wash with H2O, Brine Heat->Workup Purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purify Product Methyl 5-phenylnicotinate Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromonicotinate (1.0 mmol, 1.0 eq), Phenylboronic Acid (1.2 mmol, 1.2 eq), and Potassium Carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the Palladium(II) catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add the solvent system, typically a mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL total volume).

  • Inerting: Seal the flask and subject it to three cycles of vacuum backfilling with an inert gas (Nitrogen or Argon) to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure Methyl 5-phenylnicotinate.

Representative Reagent Table:

ReagentM.W.Amount (mmol)Equiv.Mass / VolumePurpose
Methyl 5-bromonicotinate216.041.01.0216 mgStarting Material
Phenylboronic Acid121.931.21.2146 mgCoupling Partner
Pd(dppf)Cl₂731.700.030.0322 mgCatalyst
K₂CO₃138.212.02.0276 mgBase
1,4-Dioxane---4 mLSolvent
Water---1 mLSolvent

Protocol II: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[7][8] This reaction is exceptionally valuable as the resulting alkyne can serve as a handle for further transformations (e.g., click chemistry, reductions, hydration) or act as a rigid linker in drug design.

Causality Behind Experimental Choices: The Sonogashira reaction uniquely employs a dual-catalyst system.[9] The palladium catalyst activates the aryl halide, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. An amine base (e.g., triethylamine or diisopropylamine) is essential, serving both as a base to deprotonate the alkyne and often as a solvent.

Detailed Experimental Protocol: Synthesis of Methyl 5-(phenylethynyl)nicotinate

Sonogashira_Workflow Workflow: Sonogashira Coupling Start Reagents: - Methyl 5-bromonicotinate - Phenylacetylene - Pd(PPh3)4, CuI - Triethylamine (Et3N) Setup Combine Reagents in THF/Et3N Solvent Start->Setup Degas Degas with N2/Ar (3 cycles) Setup->Degas Stir Stir at Room Temp. (Monitor by TLC/LC-MS) Degas->Stir Workup Aqueous Work-up: - Filter off salts - Concentrate solvent Stir->Workup Purify Purification: - Column Chromatography Workup->Purify Product Methyl 5-(phenylethynyl)nicotinate Purify->Product

Caption: Workflow for a typical Sonogashira coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add Methyl 5-bromonicotinate (1.0 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and Triethylamine (Et₃N, 3.0 mmol, 3.0 eq) via syringe.

  • Alkyne Addition: Add Phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Representative Reagent Table:

ReagentM.W.Amount (mmol)Equiv.Mass / VolumePurpose
Methyl 5-bromonicotinate216.041.01.0216 mgStarting Material
Phenylacetylene102.141.11.1115 µLCoupling Partner
Pd(PPh₃)₄1155.560.050.0558 mgCatalyst
CuI190.450.10.119 mgCo-catalyst
Triethylamine (Et₃N)101.193.03.0418 µLBase / Solvent
THF (anhydrous)---5 mLSolvent

Protocol III: Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for forming C-N bonds.[10][11][12] This reaction is indispensable for creating 5-amino-nicotinate derivatives, which are precursors to a wide range of biologically active heterocycles.[4]

Causality Behind Experimental Choices: The success of this reaction hinges on the selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[13] Ligands like XPhos or SPhos promote the reductive elimination step, which is often the rate-limiting step in C-N coupling. Strong bases such as Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) are required to deprotonate the amine, forming the active nucleophile. Toluene and Dioxane are common solvents due to their high boiling points and ability to dissolve the organometallic intermediates.

Detailed Experimental Protocol: Synthesis of Methyl 5-(phenylamino)nicotinate

Buchwald_Workflow Workflow: Buchwald-Hartwig Amination Start Reagents: - Methyl 5-bromonicotinate - Aniline - Pd2(dba)3, XPhos - NaOtBu Setup Combine Reagents (except amine) in Toluene Start->Setup Degas Degas with N2/Ar (3 cycles) Setup->Degas AddAmine Add Aniline Degas->AddAmine Heat Heat to 100 °C (Monitor by TLC/LC-MS) AddAmine->Heat Workup Aqueous Work-up: - Dilute with EtOAc - Wash with H2O, Brine Heat->Workup Purify Purification: - Column Chromatography Workup->Purify Product Methyl 5-(phenylamino)nicotinate Purify->Product

Caption: Workflow for a typical Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add Sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended): In the same tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add Methyl 5-bromonicotinate (1.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Remove the tube from the glovebox, add anhydrous Toluene (5 mL), followed by Aniline (1.2 mmol, 1.2 eq).

  • Inerting: If not prepared in a glovebox, seal the tube and degas with three vacuum/inert gas cycles.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting bromide is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with Ethyl Acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Representative Reagent Table:

ReagentM.W.Amount (mmol)Equiv.Mass / VolumePurpose
Methyl 5-bromonicotinate216.041.01.0216 mgStarting Material
Aniline93.131.21.2110 µLCoupling Partner
Pd₂(dba)₃915.720.010.019.2 mgPre-catalyst
XPhos476.630.040.0419 mgLigand
NaOtBu96.101.41.4135 mgBase
Toluene (anhydrous)---5 mLSolvent

Safety and Handling

  • Methyl 5-bromonicotinate: Causes skin irritation, serious eye damage/irritation, and may cause respiratory irritation.[14] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of powders and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Handle with care to avoid contact with skin and moisture.

  • Solvents: Dioxane, Toluene, and THF are flammable and have associated health risks. Always work in a fume hood.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base (Suzuki, Buchwald).3. Poor quality reagents/solvents.1. Ensure thorough degassing; use fresh catalyst.2. Switch to a stronger base (e.g., Cs₂CO₃ for Suzuki, NaOtBu for Buchwald).3. Use freshly distilled/anhydrous solvents and pure reagents.
Formation of Homocoupling Product 1. (Suzuki): Reaction temperature too high.2. (Sonogashira): Presence of oxygen promoting Glaser coupling.1. Lower the reaction temperature.2. Ensure rigorous exclusion of oxygen during the reaction setup and run.
Recovery of Starting Boronic Acid (Suzuki): Inefficient transmetalation.Increase base equivalents or switch to a more effective base (e.g., KF).
Difficult Purification Co-elution of product with ligand or byproducts.Modify the chromatographic conditions (solvent polarity, gradient); consider a different ligand that is easier to remove.

Conclusion

Methyl 5-bromonicotinate stands as a premier building block for the synthesis of medicinally relevant substituted pyridines. Through the strategic application of robust palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—researchers can efficiently access a vast chemical space. The protocols detailed herein provide a reliable foundation for constructing diverse molecular libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. By understanding the causality behind the experimental design and adhering to best practices, scientists can effectively harness the synthetic power of this versatile scaffold.

References

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  • ResearchGate. (2021). Pd₂(dba)₃-catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][15] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be static; the citation refers to the general content of educational videos on this topic).

Sources

Suzuki coupling protocol for Methyl 5-bromonicotinate with arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of Methyl 5-bromonicotinate with various arylboronic acids. The 5-substituted nicotinate scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors, sirtuin modulators, and nicotinamide derivatives.

Key Technical Challenge: The primary difficulty in this transformation is balancing the reactivity of the electron-deficient pyridine ring with the stability of the methyl ester. Standard Suzuki conditions utilizing strong hydroxide bases (e.g., NaOH, KOH) frequently result in saponification (ester hydrolysis) to the carboxylic acid. Furthermore, the pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium center, potentially poisoning the catalyst.

Solution: This protocol employs a phosphate-buffered system or mild carbonate bases combined with bidentate phosphine ligands to prevent catalyst deactivation and suppress ester hydrolysis.

Mechanistic Insight & Reaction Design

The Substrate Profile
  • Electrophile: Methyl 5-bromonicotinate. The electron-withdrawing nature of the pyridine ring and the ester group at the 3-position activates the C-Br bond for Oxidative Addition (OA).

  • Nucleophile: Arylboronic acid.[1][2]

  • Catalyst Poisoning: Unlike 2-bromopyridines, the 5-bromo position is distal to the nitrogen, reducing steric hindrance during OA. However, the nitrogen lone pair remains a competitive ligand for the Pd(II) species.

Strategic Reagent Selection
  • Base (K₃PO₄ or Na₂CO₃): Tripotassium phosphate is the base of choice. It provides sufficient basicity to activate the boronic acid (forming the boronate species) but is mild enough to minimize saponification of the methyl ester compared to hydroxides.

  • Solvent (1,4-Dioxane/Water): A 4:1 mixture ensures solubility of the organic electrophile and the inorganic base.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the critical "Danger Zone" where ester hydrolysis can occur if conditions are too harsh.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Pd0->OxAdd + Methyl 5-bromonicotinate PdII_Br Pd(II)-Br Complex (Pyridine N-coordination risk) OxAdd->PdII_Br TransMet Transmetallation PdII_Br->TransMet Hydrolysis SIDE REACTION: Ester Hydrolysis (Avoid NaOH!) PdII_Br->Hydrolysis If pH > 12 BaseAct Base Activation (K3PO4 activates Boronic Acid) BaseAct->TransMet Boronate Species RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle emphasizing the activation of the boronic acid by K3PO4 and the risk of hydrolysis if pH is uncontrolled.

Experimental Protocols

Protocol A: High-Fidelity Method (Recommended)

Applicability: Best for expensive intermediates, scale-up, or when high yield is critical. System: Pd(dppf)Cl₂ / K₃PO₄ / Dioxane / Water.

Materials
  • Methyl 5-bromonicotinate (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)

  • Base: Tripotassium phosphate (K₃PO₄) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane and Distilled Water (4:1 ratio)

Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add Methyl 5-bromonicotinate (216 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), K₃PO₄ (636 mg, 3.0 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

    • Note: Degassing solvents by sparging with inert gas for 15 mins prior to use is critical to prevent homocoupling of the boronic acid.

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously for 4–12 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromide (M+H 216/218).

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Protocol B: Cost-Effective Method

Applicability: Routine screening or academic labs with limited budget. System: Pd(PPh₃)₄ / Na₂CO₃ / Toluene / Ethanol / Water.

Materials
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Warning: Highly air-sensitive. Must be fresh and yellow (not orange/black).

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Solvent: Toluene / Ethanol (2:1 ratio)

Step-by-Step Procedure
  • Dissolution: Dissolve Methyl 5-bromonicotinate (1.0 mmol) and Boronic Acid (1.2 mmol) in Toluene (4 mL) and Ethanol (2 mL).

  • Base Addition: Add 2.0 M Na₂CO₃ (1.5 mL, 3.0 mmol).

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under a cone of Argon.

  • Reflux: Heat to 85–90°C for 12–18 hours.

  • Workup: Similar to Protocol A.

Workflow Visualization

Workflow Start Start Mix Mix Reagents (Solids) Start->Mix Degas Degas Solvents (Critical Step) Mix->Degas Heat Heat to 90°C (4-12 Hours) Degas->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Aq. Workup (EtOAc/Water) Check->Workup Complete Purify Flash Column Workup->Purify

Caption: Figure 2. Experimental workflow emphasizing the critical degassing step to preserve catalyst activity.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Oxygen poisoning of Pd(0).Ensure vigorous degassing. Switch to Pd(dppf)Cl₂ which is more robust.
Ester Hydrolysis (Acid formed) Base is too strong or Temp too high.Switch from Na₂CO₃ to K₃PO₄. Lower temp to 80°C. Ensure water ratio is not >20%.
Homocoupling (Biaryl) Oxidative coupling of boronic acid.Reduce O₂ presence. Add catalyst after degassing.[2] Add boronic acid slowly.
Protodeboronation Unstable boronic acid.Use Boronic Ester (Pinacol ester) instead of acid. Use anhydrous conditions (DMF/Cs₂CO₃).
Black Precipitate Pd precipitation (Pd black).Ligand dissociation. Add excess ligand (e.g., free PPh₃) or use a more stable catalyst like XPhos Pd G3.

Safety Information

  • Methyl 5-bromonicotinate: Irritant. Avoid inhalation.

  • Palladium Catalysts: Heavy metals. Dispose of in dedicated heavy metal waste streams.

  • 1,4-Dioxane: Suspected carcinogen and forms explosive peroxides. Test for peroxides before use and handle in a fume hood.

References

  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Retrieved from

  • Sigma-Aldrich (Merck). Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling (Comparative Pd protocols). Org. Synth. 2016, 93, 306-318. Retrieved from

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin (Adapted Protocol). Retrieved from

Sources

Application Note & Protocol: Optimizing Heck Reaction Conditions for the Synthesis of Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heck Reaction Conditions for Methyl 5-bromonicotinate and Acrylic Esters Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[2] This guide provides a detailed examination of the Heck reaction specifically applied to the coupling of Methyl 5-bromonicotinate with various acrylic esters. The resulting products, methyl 5-(2-alkoxycarbonylvinyl)nicotinates, are valuable building blocks and key structural motifs in medicinal chemistry, appearing in a range of biologically active compounds.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents. By understanding the causality of these choices, researchers can not only replicate established protocols but also rationally troubleshoot and optimize conditions for their specific substrates, ensuring robustness and scalability.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Heck reaction is rooted in a well-defined Pd(0)/Pd(II) catalytic cycle.[1] A comprehensive understanding of this cycle is paramount for rational optimization and troubleshooting. The process can be dissected into four key stages:

  • Oxidative Addition: The cycle initiates with the active, coordinatively unsaturated Pd(0) species inserting into the carbon-bromine bond of Methyl 5-bromonicotinate. This is often the rate-determining step for aryl bromides, forming a square planar Aryl-Pd(II)-Halide complex.[3]

  • Alkene Coordination & Migratory Insertion: The acrylic ester then coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to the alkene in a syn-carbopalladation step.[3] For electron-deficient alkenes like acrylates, this insertion occurs with high regioselectivity, almost exclusively at the β-carbon (the carbon furthest from the ester group), which is sterically more accessible and electronically favored.[3]

  • Syn-β-Hydride Elimination: Before the product is released, the molecule rotates around the newly formed C-C single bond to place a hydrogen atom syn-coplanar to the palladium. The palladium then abstracts this hydrogen, eliminating it as a palladium-hydride species and forming the desired trans-alkene product.[3][4] The preference for the trans isomer is a hallmark of the Heck reaction, driven by the lower steric hindrance in the transition state leading to its formation.

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of the palladium-hydride species.[4] This crucial step regenerates the catalytically active Pd(0) complex, allowing the cycle to begin anew.[1][4]

Heck_Mechanism Fig. 1: The Pd(0)/Pd(II) Catalytic Cycle for the Heck Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Aryl-Pd(II)(Br)L₂ oxidative_add->pd2_complex insertion Migratory Insertion pd2_complex->insertion alkyl_pd2 Alkyl-Pd(II)(Br)L₂ insertion->alkyl_pd2 beta_elim β-Hydride Elimination alkyl_pd2->beta_elim hydrido_pd2 H-Pd(II)(Br)L₂ beta_elim->hydrido_pd2 product Coupled Product beta_elim->product reductive_elim Reductive Elimination hydrido_pd2->reductive_elim reductive_elim->pd0 base_h [Base-H]⁺Br⁻ reductive_elim->base_h aryl_halide Methyl 5-bromonicotinate aryl_halide->oxidative_add alkene Acrylic Ester alkene->insertion base Base (e.g., Et₃N) base->reductive_elim

Fig. 1: The Pd(0)/Pd(II) Catalytic Cycle for the Heck Reaction

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the Heck coupling of Methyl 5-bromonicotinate hinges on the judicious selection of several key components. Aryl bromides are generally less reactive than iodides, often necessitating more robust catalytic systems and higher temperatures.[2]

Parameter Common Choices Rationale & Expert Insights
Palladium Precursor Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Tetrakis(triphenylphosphine)palladium(0)Pd(II) salts like Palladium(II) acetate are often preferred for their air stability and lower cost.[1] They are reduced in situ by ligands (like phosphines) or other reaction components to the active Pd(0) species.[4] For sensitive substrates, a pre-formed Pd(0) source can be used, but these are typically more air-sensitive.
Ligand Monodentate Phosphines: PPh₃, P(o-tol)₃Bulky Phosphines: P(t-Bu)₃, PCy₃N-Heterocyclic Carbenes (NHCs) Ligands stabilize the palladium catalyst, preventing precipitation as palladium black, and modulate its reactivity. For aryl bromides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step.[2] NHCs are known for their high thermal stability, making them excellent choices for reactions requiring high temperatures.[5][6]
Base Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Inorganic: K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄A stoichiometric amount of base is essential to neutralize the HBr formed during the reaction and regenerate the Pd(0) catalyst.[7] Inorganic bases like potassium carbonate are often effective and easily removed during workup.[1] Organic amines like Et₃N are also widely used.[1][4] The choice of base can significantly impact yield and should be screened.
Solvent DMF, DMAc, NMP, Acetonitrile (MeCN), THFHigh-boiling point, polar aprotic solvents are standard for Heck reactions as they help solubilize the inorganic base and the polar intermediates.[2][7] DMF and NMP are common choices for reactions requiring temperatures above 100 °C.[7]
Temperature 80 - 150 °CReactions involving aryl bromides typically require elevated temperatures to proceed at a reasonable rate.[2][5] However, excessively high temperatures can lead to catalyst decomposition and side-product formation.[2] Optimization is key, often starting around 100-120 °C.
Additives Tetrabutylammonium bromide (TBAB)Phase-transfer agents like TBAB can sometimes accelerate the reaction, especially under heterogeneous conditions (e.g., with K₂CO₃), and may help stabilize the catalytic species.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of Methyl 5-bromonicotinate with Methyl Acrylate.

Reaction Scheme: Methyl 5-bromonicotinate + Methyl Acrylate → Methyl 5-((E)-2-(methoxycarbonyl)vinyl)nicotinate

Materials:

  • Methyl 5-bromonicotinate (1.0 eq)

  • Methyl Acrylate (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq, 4 mol%)

  • Triethylamine (Et₃N, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 5-bromonicotinate (1.0 eq), Palladium(II) Acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).

    • Seal the flask with a septum, and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes. This is critical to prevent oxidation of the catalyst and ligands.

  • Reagent Addition:

    • Under the inert atmosphere, add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.

    • Add Triethylamine (2.0 eq) via syringe, followed by Methyl Acrylate (1.5 eq). The use of excess acrylate helps drive the reaction to completion.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove the precipitated palladium black and salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure trans-alkene product.

Workflow Fig. 2: Experimental Workflow for the Heck Reaction setup 1. Setup - Dry glassware - Add solids (Aryl-Br, Pd(OAc)₂, Ligand) - Purge with N₂/Ar addition 2. Reagent Addition - Add anhydrous Solvent (DMF) - Add Base (Et₃N) - Add Alkene (Acrylate) setup->addition reaction 3. Reaction - Heat to 120 °C - Stir vigorously - Monitor by TLC/GC-MS addition->reaction workup 4. Work-up - Cool to RT - Dilute & Filter (Celite) - Extraction & Wash reaction->workup purify 5. Purification - Concentrate crude product - Flash Column Chromatography workup->purify product Pure Product (trans-alkene) purify->product

Fig. 2: Experimental Workflow for the Heck Reaction

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).2. Insufficient temperature.3. Inappropriate ligand or base.4. Poor quality reagents/solvent.1. Ensure a properly inert atmosphere; use fresh, high-quality Pd source and ligand.2. Incrementally increase temperature (e.g., to 130-140 °C), but be wary of catalyst decomposition.[2]3. Screen alternative ligands (e.g., a bulkier phosphine like PCy₃ or an NHC) and bases (e.g., K₂CO₃, Cs₂CO₃).4. Use anhydrous solvents and freshly opened reagents.
Formation of Palladium Black Early in Reaction Catalyst decomposition and aggregation.1. The ligand-to-palladium ratio may be too low. Increase the amount of phosphine ligand (e.g., from 2:1 to 4:1 Pd:L).2. The temperature might be too high for the chosen catalytic system.[2] Consider a more thermally stable ligand like an NHC.
Alkene Isomerization (Formation of cis-product) Slow dissociation of the product alkene from the palladium-hydride intermediate, allowing for re-insertion and elimination.[4]This is generally less common with acrylates which strongly favor the trans product. If observed, adding silver or thallium salts can sometimes facilitate reductive elimination and minimize isomerization, though this adds cost and toxicity.[4][7]
Formation of Di-arylated Alkene Reaction of the initial Heck product with another molecule of the aryl bromide.Ensure a slight excess of the acrylic ester is used (1.2-1.5 eq) to favor the mono-arylation product.

References

  • Gligorich, K. M., & Toste, F. D. (2007). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 12(1), 1-10. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2007). Heck Reaction—State of the Art. Catalysts, 7(12), 267. Available at: [Link]

  • Koelewijn, J. M., et al. (2012). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Applied Catalysis A: General, 417-418, 237-245. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Ye, Z., et al. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 22(10), 1640. Available at: [Link]

  • Lin, Y.-J., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(4), 858-867. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. University of Pittsburgh. Retrieved from [Link]

  • Ali, A., et al. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 15, 2234-2244. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-Bromonicotinate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aminopyridine Scaffolds

The 3-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its ability to act as a bioisostere for other aromatic systems and its unique hydrogen bonding capabilities make it a valuable component in drug design. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these crucial building blocks, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of methyl 5-bromonicotinate with primary amines. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide insights into troubleshooting and reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord RNH_2, Base PdII_Amido Ar-Pd(II)-NHR(L_n) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NHR RedElim->Product Product->Pd0 Regenerated Catalyst Substrate Ar-X + RNH_2 Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The reaction initiates with the oxidative addition of the aryl halide (methyl 5-bromonicotinate) to a low-valent palladium(0) complex.[1] The resulting palladium(II) species then coordinates with the primary amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired carbon-nitrogen bond and regenerates the active palladium(0) catalyst.[1]

Key Parameters for a Successful Amination

The success of the Buchwald-Hartwig amination of methyl 5-bromonicotinate hinges on the careful selection of several key parameters:

  • Palladium Precatalyst: While various palladium sources can be used, modern palladacycle precatalysts, such as those based on the XPhos ligand, are often preferred. These precatalysts are typically air- and moisture-stable, allowing for easier handling and more reproducible results.[3][4]

  • Ligand: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like methyl 5-bromonicotinate, bulky, electron-rich biaryl phosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility in the amination of challenging substrates.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures.[6]

  • Solvent: Anhydrous, aprotic solvents are typically used. Toluene and 1,4-dioxane are common choices, although the latter is being phased out due to safety concerns.[7] The choice of solvent can also influence the solubility of the reagents and intermediates, impacting the reaction rate.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous.

  • Reagents should be of high purity.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Methyl 5-Bromonicotinate with a Primary Amine

This protocol is a general starting point and may require optimization for specific primary amines.

ReagentMolar Equiv.Amount (for 1 mmol scale)
Methyl 5-bromonicotinate1.0216 mg
Primary Amine1.21.2 mmol
XPhos Pd G30.0217 mg
Sodium tert-butoxide1.4135 mg
Anhydrous Toluene-5 mL

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 5-bromonicotinate (1.0 mmol), the primary amine (1.2 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination using a Weaker Base for Sensitive Substrates

For primary amines or substrates that are sensitive to strong bases, cesium carbonate can be a suitable alternative.

ReagentMolar Equiv.Amount (for 1 mmol scale)
Methyl 5-bromonicotinate1.0216 mg
Primary Amine1.21.2 mmol
Pd₂(dba)₃0.019 mg
Xantphos0.0317 mg
Cesium Carbonate2.0652 mg
Anhydrous 1,4-Dioxane-5 mL

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting the appropriate reagents.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 18-36 hours.

  • Follow steps 5-10 from Protocol 1 for workup and purification.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activation or turnover.- Increase catalyst loading (e.g., to 5 mol%).- Screen different ligands (e.g., RuPhos, BrettPhos).- Ensure anhydrous and anaerobic conditions.
Poor solubility of reagents.- Try a different solvent or a solvent mixture (e.g., toluene/THF).
Side Product Formation (e.g., Hydrodehalogenation) β-hydride elimination.- Use a more sterically hindered ligand to disfavor this pathway.- Lower the reaction temperature.
Decomposition of Starting Material Base sensitivity.- Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄).- Lower the reaction temperature.

Data Presentation: Representative Yields

The following table provides representative yields for the Buchwald-Hartwig amination of methyl 5-bromonicotinate with various primary amines, based on literature precedents for similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Primary AmineLigandBaseSolventTemperature (°C)Yield (%)
n-ButylamineXPhosNaOtBuToluene10085-95
BenzylamineRuPhosNaOtBuToluene10080-90
AnilineXantphosCs₂CO₃1,4-Dioxane11075-85
2-AminoethanolBrettPhosK₃PO₄Toluene11070-80

Logical Workflow for Protocol Selection

Protocol_Selection Start Start: Select Primary Amine Is_Base_Sensitive Is the amine or substrate known to be base-sensitive? Start->Is_Base_Sensitive Protocol_1 Use Protocol 1: Strong Base (NaOtBu) Is_Base_Sensitive->Protocol_1 No Protocol_2 Use Protocol 2: Weaker Base (Cs2CO3) Is_Base_Sensitive->Protocol_2 Yes Optimize Optimize reaction conditions (ligand, temperature, solvent) Protocol_1->Optimize Protocol_2->Optimize

Figure 2: A decision-making workflow for selecting the appropriate starting protocol.

References

  • Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16292-16309. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Hosseini-Bensenjan, M., & Esmati, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19283-19304. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Zhang, H., et al. (2018). Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. Journal of the American Chemical Society, 140(42), 13866-13874. [Link]

  • Wiśniewski, J., et al. (2013). The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis. Acta Poloniae Pharmaceutica, 70(6), 987-993. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2005). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry, 3(22), 4055-4057. [Link]

  • Kollár, L., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 26(16), 4966. [Link]

  • Peng, J.-B., et al. (2019). Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. Organic Letters, 21(12), 4878-4881. [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]

  • Hooper, M. W., et al. (2003). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. The Journal of Organic Chemistry, 68(7), 2861-2873. [Link]

Sources

Stille coupling of Methyl 5-bromonicotinate with organostannanes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Stille Coupling of Methyl 5-Bromonicotinate with Organostannanes

Introduction: The Strategic Importance of Nicotinate Scaffolds

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The C-C bond formation at the 5-position of the pyridine ring is a key transformation for accessing a diverse range of functionalized nicotinates. Among the modern cross-coupling methodologies, the Stille coupling offers a robust and versatile approach for this purpose. Its tolerance of a wide array of functional groups, coupled with generally neutral reaction conditions, makes it particularly suitable for complex molecule synthesis.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the Stille coupling of methyl 5-bromonicotinate with various organostannanes. It combines established protocols with mechanistic insights to empower the user to not only successfully perform the reaction but also to troubleshoot and adapt it for their specific needs.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle is generally understood to consist of four key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of methyl 5-bromonicotinate. This step forms a Pd(II) complex. The electron-deficient nature of the pyridine ring can influence the rate of this step.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This is often the rate-limiting step and can be accelerated by the choice of ligands and the polarity of the solvent.

  • Isomerization: A cis-trans isomerization of the resulting Pd(II) complex may occur to bring the two organic groups into proximity for the final step.

  • Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle:

Stille_Coupling_Cycle Stille Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Methyl 5-bromonicotinate Pd(II)_Complex Ar-Pd(II)(Br)L2 (Ar = Nicotinate) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)(R)L2 Transmetalation->Pd(II)_Intermediate R-SnBu3 R-Sn(Alkyl)3 Organostannane R-SnBu3->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Coupled Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

This section provides detailed protocols for the Stille coupling of methyl 5-bromonicotinate with both an alkenyl and an aryl organostannane.

Protocol 1: Synthesis of Methyl 5-vinylnicotinate

This protocol details the coupling of methyl 5-bromonicotinate with vinyltributylstannane.

Materials:

  • Methyl 5-bromonicotinate

  • Vinyltributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diatomaceous earth

  • Ethyl acetate

  • Saturated aqueous solution of potassium fluoride (KF)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-bromonicotinate (1.0 eq).

  • Add the palladium catalyst, Pd2(dba)3 (0.02 eq), and the ligand, tri(2-furyl)phosphine (0.08 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add vinyltributylstannane (1.2 eq) to the mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filtrate with a saturated aqueous solution of KF three times to remove the tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of Methyl 5-arylnicotinates

This protocol outlines a general procedure for the coupling with various arylstannanes.

Materials:

  • Methyl 5-bromonicotinate

  • Aryltributylstannane (e.g., tributyl(phenyl)stannane, 1-(tributylstannyl)-1H-pyrazole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous toluene or dioxane

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 5-bromonicotinate (1.0 eq) and the aryltributylstannane (1.1 eq) in anhydrous toluene.

  • Add Pd(PPh3)4 (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (around 110 °C for toluene) for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, perform the work-up and purification as described in Protocol 1. The use of KF solution is crucial for removing the tin salts.

Data Presentation: Exemplary Transformations

The following table summarizes representative examples of Stille couplings with methyl 5-bromonicotinate, showcasing the versatility of the reaction.

EntryOrganostannane PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1VinyltributylstannanePd2(dba)3 (2)TFP (8)DMF8016~85
2Tributyl(phenyl)stannanePd(PPh3)4 (5)-Toluene11024~90
32-(Tributylstannyl)thiophenePd(PPh3)4 (5)-Toluene11018~88
41-Methyl-2-(tributylstannyl)pyrrolePdCl2(PPh3)2 (3)-DMF10012~75

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion Inactive catalystEnsure the use of a fresh, high-purity catalyst. Consider a brief pre-activation step if using a Pd(II) precatalyst.
Poor quality solvent/reagentsUse anhydrous solvents and ensure reagents are free from impurities.
Inefficient transmetalationAdd a copper(I) co-catalyst (e.g., CuI) to accelerate this step. Switch to a more polar solvent like DMF or NMP.
Formation of side products Homocoupling of the organostannaneUse a slight excess (1.1-1.2 eq) of the organostannane, but avoid a large excess. Ensure the reaction is truly anaerobic.
ProtodestannylationUse a non-protic, anhydrous solvent.
Difficulty in purification Residual tin byproductsEnsure thorough washing with aqueous KF. Multiple washes may be necessary. For stubborn cases, a final filtration through a plug of basic alumina can be effective.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the Stille coupling, from reaction setup to product isolation.

Stille_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dry Glassware (Flame-dry or oven-dry) Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Add_Reagents Add Methyl 5-bromonicotinate, Catalyst, and Ligand Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Add_Stannane Add Organostannane Add_Solvent->Add_Stannane Heat Heat to Desired Temperature Add_Stannane->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter through Diatomaceous Earth Cool->Filter Wash_KF Wash with aq. KF (Removes Tin Salts) Filter->Wash_KF Wash_Brine Wash with Brine Wash_KF->Wash_Brine Dry Dry with Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Characterize Characterize Product (NMR, MS, etc.) Chromatography->Characterize

Caption: A step-by-step workflow for the Stille coupling experiment.

Conclusion

The Stille coupling of methyl 5-bromonicotinate is a powerful and reliable method for the synthesis of a wide variety of 5-substituted nicotinates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important transformation in research and development settings.

References

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. Available at: [Link]

  • Scott, W. J., & Stille, J. K. (1985). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 107(24), 7215–7216. Available at: [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Available at: [Link]

Application Note: Orthogonal Functionalization of Methyl 5-Bromonicotinate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, the pyridine ring is a "privileged scaffold," appearing in over 15% of FDA-approved small molecule kinase inhibitors (e.g., Sorafenib, Regorafenib, Imatinib derivatives). Methyl 5-bromonicotinate represents a high-value starting material due to its orthogonal reactivity :

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald) to access the hydrophobic back-pocket or the "gatekeeper" region of the kinase ATP-binding site.

  • C3-Methyl Ester: An electrophilic center ready for conversion into amides (hinge-binding motifs) or heterocyclization into fused systems like naphthyridines or pyridopyrimidines.

This guide details the protocols for sequentially elaborating this scaffold to generate libraries of p38 MAPK, EGFR, and VEGFR inhibitors.

Strategic Workflow: The "Divide and Conquer" Approach

The synthesis of kinase inhibitors from this scaffold typically follows one of two routes, depending on the sensitivity of the "Head" group (Hinge Binder) to palladium catalysis.

G Start Methyl 5-bromonicotinate (Core Scaffold) RouteA Route A: C5 First (Suzuki/Sonogashira) Start->RouteA Robust Tail RouteB Route B: C3 First (Amidation/Reduction) Start->RouteB Sensitive Tail InterA 5-Aryl-nicotinate (Hydrophobic Tail Installed) RouteA->InterA Pd(PPh3)4 Ar-B(OH)2 InterB 5-Bromo-nicotinamide (Hinge Binder Installed) RouteB->InterB R-NH2 AlMe3 or TBD Final Final Kinase Inhibitor (Type I / Type II) InterA->Final LiOH then R-NH2 coupling InterB->Final Pd(dppf)Cl2 Ar-B(OH)2

Figure 1: Orthogonal synthetic pathways. Route A is preferred to avoid catalyst poisoning by Lewis-basic amides during the Suzuki coupling.

Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To install a hydrophobic aromatic ring at the C5 position, targeting the kinase "selectivity pocket" (e.g., the allosteric site in p38 MAPK).

Mechanistic Insight: The electron-deficient nature of the pyridine ring facilitates oxidative addition at the C-Br bond, but it also makes the ring susceptible to base-mediated hydrolysis of the ester. Therefore, anhydrous bases (like


 or 

) or strictly controlled biphasic systems are critical to preserve the methyl ester for subsequent steps.

Materials:

  • Methyl 5-bromonicotinate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv) — Selected for stability and resistance to chelation.
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a microwave vial or pressure tube with Methyl 5-bromonicotinate (216 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol),

    
     (424 mg, 2.0 mmol), and 
    
    
    
    (41 mg, 0.05 mmol).
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–6 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for library synthesis.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting bromide (

    
    ) should disappear; a fluorescent blue/green spot (biaryl product) usually appears.
    
  • Workup: Filter the mixture through a pad of Celite to remove Pd black. Wash with EtOAc.[2] Concentrate the filtrate.

  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0-40% EtOAc in Hexanes.

Validation Criteria:

  • Yield: Expect 75–90%.

  • 1H NMR: Look for the disappearance of the C5-H doublet (approx. 8.8 ppm) and the appearance of new aromatic signals. The methyl ester singlet (approx. 3.9 ppm) must remain intact.

Protocol B: C3-Amidation (Hinge Binder Formation)

Objective: To convert the ester into an amide, creating the hydrogen bond donor/acceptor motif required to bind the kinase "hinge" region (residues connecting N- and C-lobes).

Mechanistic Insight: Direct aminolysis of methyl esters with anilines is sluggish. We utilize Trimethylaluminum (AlMe3) or DABCO-based activation to facilitate this transformation under mild conditions, avoiding the harsh temperatures that might degrade the C5-substituent.

Materials:

  • Methyl 5-aryl-nicotinate (Intermediate from Protocol A)

  • Aniline or Heterocyclic Amine (1.2 equiv)

  • Reagent: Trimethylaluminum (2.0M in toluene, 1.5 equiv) Caution: Pyrophoric.

  • Solvent: Toluene or DCM (anhydrous)

Step-by-Step Procedure:

  • Activation (The "Weinreb" Approach): In a flame-dried flask under

    
    , dissolve the aniline (1.2 mmol) in anhydrous toluene (5 mL).
    
  • Reagent Addition: Cool to 0°C. Dropwise add

    
     (0.75 mL, 1.5 mmol). Stir for 30 mins at RT to form the aluminum amide species. Observe gas evolution (methane).
    
  • Coupling: Cannulate the solution of Methyl 5-aryl-nicotinate (1.0 mmol in 2 mL toluene) into the aluminum amide mixture.

  • Heating: Reflux (110°C) for 2–4 hours.

  • Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's salt solution to break the aluminum emulsion.

  • Extraction: Extract with EtOAc (3x). Wash with brine, dry over

    
    .
    

Scaffold Morphing: Synthesis of 1,6-Naphthyridines

For kinases requiring a larger planar surface area (e.g., PI3K inhibitors), the nicotinate core can be cyclized.

Naphthyridine Start Methyl 5-bromonicotinate Step1 Reduction to Alcohol (NaBH4/CaCl2) Start->Step1 Step2 Oxidation to Aldehyde (MnO2) Step1->Step2 Step3 Friedländer Condensation (with 2-amino-ketones) Step2->Step3 Product 1,6-Naphthyridine Scaffold (Kinase Privileged) Step3->Product

Figure 2: Conversion of the nicotinate core to a fused 1,6-naphthyridine system via aldehyde intermediate.

Data Summary & Troubleshooting

Reaction StageCommon IssueRoot CauseSolution
Suzuki Coupling Low Yield (<40%)Hydrolysis of EsterSwitch base to

(anhydrous) or use

. Avoid water.
Suzuki Coupling Homocoupling (Ar-Ar)Oxygen in solventDegas solvent with Argon bubbling for 15 mins.
Amidation No ReactionSteric hindrance of anilineUse

(Protocol B) or microwave irradiation.
Amidation Ester Cleavage (Acid)Wet solventsEnsure all solvents are distilled/dried over molecular sieves.

References

  • Vertex Pharmaceuticals. "The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer." PubMed, 2010. Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols." Link

  • Yoneda Labs. "Practical Guide to Suzuki-Miyaura Cross-Coupling." Link

  • BenchChem. "5-Bromonicotinic Acid in Medicinal Chemistry: Application Notes." Link

  • Journal of Medicinal Chemistry. "Discovery of Novel Pyridine-Based p38 MAPK Inhibitors." ACS Publications, 2022.[3] Link

  • MDPI Molecules. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." MDPI, 2020.[4] Link

(Note: While specific patent numbers for industrial synthesis vary, the protocols above reflect the standard medicinal chemistry "best practices" derived from the cited literature.)

Sources

Strategic Derivatization of Methyl 5-Bromonicotinate: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 5-bromonicotinate (CAS: 29681-44-5) is a "privileged scaffold" in modern drug discovery. Its utility stems from its bifunctional nature: an electron-deficient pyridine ring substituted with a halogen handle at the meta (C5) position and an ester electrophile at the meta (C3) position.

This specific substitution pattern allows medicinal chemists to explore orthogonal vectors in a binding pocket. The C5-bromide serves as a platform for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), enabling the introduction of lipophilic or heteroaromatic groups. The C3-ester acts as a "warhead" precursor, readily convertible to amides, acids, or heterocycles to engage hydrogen-bonding networks.

This guide provides high-fidelity protocols for derivatizing this scaffold, emphasizing chemoselectivity—specifically, how to engage the bromide without degrading the ester, and vice versa.

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Core Methyl 5-bromonicotinate (Scaffold) Suzuki C5-Aryl/Heteroaryl (Suzuki-Miyaura) Core->Suzuki Pd(0), R-B(OH)2 Buchwald C5-Amine (Buchwald-Hartwig) Core->Buchwald Pd(0), HNR2 Heck C5-Alkenyl (Heck Coupling) Core->Heck Pd(0), Alkene Acid C3-Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Alcohol C3-Alcohol (Reduction) Core->Alcohol LiBH4 Amide C3-Amide (Amidation) Acid->Amide HATU, R-NH2

Figure 1: Divergent reactivity map of Methyl 5-bromonicotinate. Red paths indicate C5 functionalization; Green paths indicate C3 functionalization.

Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1]

The primary challenge in coupling Methyl 5-bromonicotinate is the potential hydrolysis of the methyl ester under the basic conditions required for the Suzuki reaction. Standard aqueous carbonate conditions often lead to mixtures of product and hydrolyzed acid.

Strategy: Use anhydrous conditions or weak bases to preserve the ester.

Protocol 1: Ester-Retentive Suzuki Coupling

Objective: Couple an aryl boronic acid to C5 while keeping the C3-methyl ester intact.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate Methyl 5-bromonicotinate1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂ · DCM0.05Catalyst (Robust, air-stable)
Base Cs₂CO₂ (Anhydrous)2.0Base (Soluble in organics)
Solvent 1,4-Dioxane (Dry)N/ASolvent (High boiling point)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or pressure tube with Methyl 5-bromonicotinate (1.0 equiv), Boronic acid (1.2 equiv),

    
     (5 mol%), and anhydrous Cesium Carbonate (
    
    
    
    , 2.0 equiv).
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate). Note: Avoid water to prevent saponification.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes or perform three freeze-pump-thaw cycles. This is critical to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours.

    • Optimization: If using a microwave reactor, heat to 110°C for 30 minutes.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.[2]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Scientist's Note: If the boronic acid is sterically hindered (ortho-substituted), switch the catalyst to Pd(OAc)₂ / S-Phos (1:2 ratio). S-Phos creates a highly active catalytic species that accommodates steric bulk.

Module B: C-N Bond Formation (Buchwald-Hartwig Amination)[6]

Pyridines are electron-deficient, which can make the oxidative addition step slower compared to simple aryl bromides. Furthermore, the pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.

Strategy: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to prevent catalyst deactivation and facilitate the coupling.[10]

Protocol 2: C5-Amination

Objective: Install a secondary amine at C5.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate Methyl 5-bromonicotinate1.0Electrophile
Amine Primary/Secondary Amine1.2Nucleophile
Pre-Catalyst XPhos Pd G30.02 - 0.053rd Gen Precatalyst
Base Cs₂CO₃2.0Base (Mild, compatible with esters)
Solvent Toluene or DioxaneN/ANon-polar solvent

Step-by-Step Methodology:

  • Catalyst Selection: We recommend XPhos Pd G3 (precatalyst). It activates rapidly and prevents the need for handling air-sensitive phosphines.

  • Reaction Assembly: Combine substrate, amine, base, and catalyst in a vial.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Execution: Heat at 100°C for 12 hours.

  • Troubleshooting: If conversion is low, switch the base to K₃PO₄ (Potassium Phosphate Tribasic). Avoid strong alkoxide bases like NaOtBu, as they will transesterify or hydrolyze the methyl ester.

Module C: Library Synthesis Workflow (The Exit Vector)

In a medicinal chemistry campaign, the C3-ester is typically hydrolyzed after the C5 functionalization to create a diverse library of amides.

Workflow Diagram

LibraryWorkflow Start Methyl 5-bromonicotinate Step1 Step 1: C5 Diversification (Suzuki/Buchwald) Start->Step1 Inter Intermediate: 5-Substituted Methyl Ester Step1->Inter Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 AcidInter Intermediate: 5-Substituted Nicotinic Acid Step2->AcidInter Step3 Step 3: Parallel Amide Coupling (HATU, Diverse Amines) AcidInter->Step3 Final Final Library: 5-Substituted Nicotinamides Step3->Final

Figure 2: Sequential workflow for generating a 5-substituted nicotinamide library.

Protocol 3: Hydrolysis & Amide Coupling (One-Pot Variation)

Step 1: Saponification

  • Dissolve the 5-substituted methyl ester in THF:Water (3:1) .

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at room temperature for 2 hours. Monitor by LCMS (Acid mass = Ester mass - 14).

  • Workup: Acidify carefully with 1N HCl to pH 4. Extract with EtOAc or n-Butanol (if polar). Concentrate to dryness.

Step 2: Amidation (Library Scale)

  • Dissolve the crude acid in DMF .

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate the acid.

  • Add the diverse amine (R-NH₂, 1.2 equiv).

  • Stir at RT for 2–4 hours.

  • Purification: For libraries, inject directly onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Safety & Handling

  • Hazard Identification: Methyl 5-bromonicotinate is an irritant (Skin Irrit. 2, Eye Irrit.[11] 2A). It may cause respiratory irritation.

  • Palladium Residues: Palladium is toxic. For compounds entering biological assays, use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup to reduce Pd content to <5 ppm.

  • Base Sensitivity: Always store the starting material under inert atmosphere to prevent moisture-induced hydrolysis over time.

References

  • Sigma-Aldrich (Merck). Methyl 5-bromonicotinate Product Page. Retrieved from

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki/Buchwald mechanisms).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. W. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Application Note: Palladium-Catalyzed Cyanation of Methyl 5-Bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note details the palladium-catalyzed cyanation of Methyl 5-bromonicotinate to synthesize Methyl 5-cyanonicotinate . This protocol is designed for research and development chemists requiring a robust, scalable, and high-yielding methodology that overcomes the limitations of traditional copper-mediated (Rosenmund-von Braun) cyanation.

Abstract & Scope

The introduction of a nitrile group onto the pyridine ring of Methyl 5-bromonicotinate is a pivotal transformation in the synthesis of nicotinic acid derivatives, NAD+ precursors, and various pharmaceutical intermediates. While traditional methods utilize stoichiometric Copper(I) Cyanide at high temperatures (>150°C), this protocol employs a Palladium(0)-catalyzed system using Zinc Cyanide (Zn(CN)₂) . This method offers superior functional group tolerance, milder reaction conditions (80–100°C), and simplified purification by avoiding the formation of difficult-to-remove copper salts.

Mechanistic Insight & Rationale

The Challenge: Catalyst Deactivation

Cyanide ions (


) are potent 

-donors and

-acceptors that can bind irreversibly to Palladium(II) species, forming stable

complexes. This "poisons" the catalyst by preventing the reductive elimination step.
The Solution: Controlled Transmetallation

To prevent catalyst poisoning, the concentration of free cyanide ions in the solution must be kept low.

  • Zinc Cyanide (Zn(CN)₂): Unlike NaCN or KCN, Zn(CN)₂ is covalently bonded and sparingly soluble in organic solvents (DMF/NMP). It releases cyanide ions slowly and only upon demand during the transmetallation step.

  • Ligand Selection (dppf): The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has a large bite angle, which favors the reductive elimination of the nitrile product from the crowded Pd center.

  • Additives (Zn Dust): Elemental Zinc is often added to reduce any oxidized Pd(II) back to the active Pd(0) species, maintaining the catalytic cycle.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for Methyl 5-bromonicotinate, highlighting the critical transmetallation step with Zn(CN)₂.

Pd_Cyanation_Cycle Start Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Substrate TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet - ZnBr(CN) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-CN RedElim->Start Regeneration Product Methyl 5-cyanonicotinate RedElim->Product Yields Product Substrate Methyl 5-bromonicotinate Substrate->OxAdd Zn_Source Zn(CN)2 Zn_Source->TransMet

Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of heteroaryl bromides using Zn(CN)₂.[1][2][3]

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[4]Amount (Example)Role
Methyl 5-bromonicotinate 216.031.01.08 g (5.0 mmol)Substrate
Zn(CN)₂ 117.440.6352 mg (3.0 mmol)Cyanide Source
Pd₂(dba)₃ 915.720.0292 mg (0.1 mmol)Pre-catalyst
dppf 554.390.04111 mg (0.2 mmol)Ligand
Zn Dust (Optional)65.380.133 mg (0.5 mmol)Reductant/Scavenger
DMF (Anhydrous)--15 mL (0.3 M)Solvent

Note: Pd(dppf)Cl₂·DCM (0.05 equiv) can be used as a simpler, single-component alternative to the Pd₂(dba)₃/dppf system with comparable results.

Step-by-Step Procedure

Step 1: Inert Setup

  • Oven-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Addition

  • Charge the vessel with Methyl 5-bromonicotinate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and Zn Dust (10 mol%).

    • Critical: Zn(CN)₂ is highly toxic. Handle in a well-ventilated fume hood.

  • Cap the vessel with a rubber septum and evacuate/backfill with Nitrogen three times (purge cycle).

Step 3: Solvent Addition & Reaction

  • Add anhydrous DMF via syringe through the septum.

  • Replace the septum with a Teflon-lined screw cap (if using a pressure vial) or seal the Schlenk tube.

  • Place the reaction vessel in a pre-heated oil bath at 100°C .

  • Stir vigorously for 3–5 hours .

    • Monitoring: Monitor reaction progress by TLC (EtOAc/Hexanes 1:4) or LC-MS. The starting bromide should be fully consumed.

Step 4: Workup & Cyanide Destruction (Safety Critical)

  • Cool the reaction mixture to room temperature.

  • Quench: Dilute the mixture with EtOAc (30 mL).

  • Cyanide Neutralization: Pour the organic mixture into a beaker containing saturated aqueous FeSO₄ or dilute NaOCl (Bleach) .

    • Why: FeSO₄ complexes free cyanide into non-toxic ferrocyanide; Bleach oxidizes cyanide to cyanate.

    • Stir: Stir this biphasic mixture vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite to remove zinc salts and precipitated solids. Wash the pad with EtOAc.

Step 5: Extraction & Purification

  • Transfer filtrate to a separatory funnel. Wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 10% to 30% EtOAc in Hexanes.

    • Product: Methyl 5-cyanonicotinate typically appears as a white to off-white solid.

Workflow Visualization

Workflow Setup 1. Inert Setup (N2/Argon Purge) Addition 2. Add Reagents (Substrate, Zn(CN)2, Cat.) Setup->Addition Reaction 3. Heat to 100°C (3-5 Hours in DMF) Addition->Reaction Quench 4. Oxidative Quench (FeSO4 or Bleach) Reaction->Quench Workup 5. Extraction (EtOAc / Water Wash) Quench->Workup Purification 6. Column Chromatography (Yield Product) Workup->Purification

Figure 2: Operational workflow for the safe synthesis of Methyl 5-cyanonicotinate.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation).Add 10–20 mol% Zn dust or TMEDA to stabilize Pd species. Ensure strict oxygen-free conditions.
Hydrolysis Product Presence of water in solvent.[3]Use anhydrous DMF (99.8%) or add 3Å molecular sieves. The ester group is sensitive to hydrolysis at high T.
Stalled Reaction Inefficient transmetallation.Increase temperature to 120°C or switch solvent to NMP (N-Methyl-2-pyrrolidone).
Poor Separation Residual DMF.Wash the organic layer thoroughly with water (3x) or 5% LiCl solution during workup.

Safety & Compliance (E-E-A-T)

Warning: Cyanide salts are acutely toxic.[2]

  • Engineering Controls: All weighing and handling of Zn(CN)₂ must occur in a functioning fume hood.

  • PPE: Wear double nitrile gloves, lab coat, and safety glasses.

  • Waste Disposal: Never acidify cyanide waste (generates HCN gas). All aqueous waste must be treated with bleach (NaOCl) or Ferrous Sulfate (FeSO₄) to pH > 10 before disposal as chemical waste.

  • First Aid: Have a Cyanide Antidote Kit available in the laboratory.

References

  • Jin, F., & Han, W. (2015). Chem. Commun., 51, 9133-9136. (Discusses Zn(CN)
  • Protocol Optimization (Zn(CN)₂ vs K₄[Fe(CN)₆])

    • Schareina, T., Zapf, A., & Beller, M. (2004). Chem. Commun., 1388-1389. Link

    • Note: This seminal paper establishes the comparative safety and efficacy of different cyanide sources in Pd-c
  • Substrate Context (Nicotinates)

    • Patent EP2533783B1. (Describes the synthesis of methyl 5-cyanonicotinate, albeit via CuCN, validating the product stability). Link

  • Review on Cyanation

    • Anbarasan, P., Schareina, T., & Beller, M. (2011). Chem. Soc. Rev., 40, 5049-5067. Link

Sources

Application of Methyl 5-bromonicotinate in the synthesis of natural product analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

Methyl 5-bromonicotinate (CAS: 29681-44-5) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its specific substitution pattern on the pyridine ring. The 3,5-disubstitution pattern mimics the pharmacophore of acetylcholine and nicotine, making it an indispensable building block for synthesizing ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) .

In the synthesis of natural product analogs—particularly alkaloids like nicotine , anabasine , and epibatidine —this compound offers two orthogonal handles for diversification:

  • C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira, Heck) to introduce aryl or heteroaryl groups.

  • C3-Methyl Ester: A masked electrophile ready for hydrolysis, reduction, or direct amidation to form the core "linker" or cyclic amine motif found in alkaloids.

This guide details the protocol for utilizing Methyl 5-bromonicotinate to synthesize 5-Aryl-Nicotinate analogs , a critical class of compounds investigated for neurodegenerative therapeutics (Alzheimer’s, Parkinson’s).

Strategic Application: C-C Bond Formation via Suzuki-Miyaura Coupling[1]

The primary application of Methyl 5-bromonicotinate is the installation of aromatic systems at the C5 position. This transformation is pivotal because the C5-substituent dictates selectivity between


 and 

nAChR subtypes.
Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The electron-deficient nature of the pyridine ring facilitates the Oxidative Addition of the C-Br bond to the Pd(0) center, making this substrate highly reactive compared to electron-rich aryl bromides.

::: dot

SuzukiCycle Start Methyl 5-bromonicotinate (Substrate) OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet + Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-Nicotinate Analog RedElim->Product

::: Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of Methyl 5-bromonicotinate. The electron-deficient pyridine ring accelerates the initial oxidative addition step.

Experimental Protocol: Synthesis of Methyl 5-(4-fluorophenyl)nicotinate

This protocol is designed as a Self-Validating System . It includes specific visual and analytical checkpoints to ensure the reaction is proceeding correctly without waiting for the final workup.

Target Analog: Precursor for fluorinated nicotine analogs (nAChR probes).

Materials
ReagentEquiv.Role
Methyl 5-bromonicotinate 1.0Electrophile
4-Fluorophenylboronic acid1.2Nucleophile
Pd(dppf)Cl₂ · DCM0.05Catalyst
K₃PO₄ (2.0 M aq.)3.0Base
1,4-Dioxane-Solvent (0.2 M conc.)
Step-by-Step Methodology

1. Preparation (The Oxygen Checkpoint):

  • Charge a reaction vial with Methyl 5-bromonicotinate (216 mg, 1.0 mmol), 4-Fluorophenylboronic acid (168 mg, 1.2 mmol), and the Pd catalyst (41 mg, 0.05 mmol).

  • Critical Step: Seal the vial and purge with Nitrogen/Argon for 5 minutes before adding solvent.

  • Why? Pd(0) is oxygen-sensitive. If the catalyst turns black immediately upon solvent addition, oxygen was present, and the active catalyst is dead. It should remain an orange/red suspension initially.

2. Reaction Initiation:

  • Add degassed 1,4-Dioxane (5 mL) and 2.0 M aqueous K₃PO₄ (1.5 mL).

  • Heat the mixture to 90°C .

3. The Self-Validating Monitor (TLC & Visuals):

  • Visual Cue (t=15 min): The reaction mixture should darken from orange to a dark brown/black solution. This indicates the formation of Pd-colloids, often signaling the catalytic cycle is active and turnover is occurring.

  • TLC Checkpoint (t=2 hours):

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm).

    • Validation:

      • Starting Material (Methyl 5-bromonicotinate): Rf ~ 0.6 (Disappears).

      • Product (Biaryl): Rf ~ 0.5 (Appears, typically slightly more polar due to extended conjugation/fluorine).

      • Note: If the SM spot persists after 4 hours, add 0.02 equiv of fresh catalyst.

4. Workup & Purification:

  • Cool to room temperature.[2][3] Filter through a pad of Celite to remove Pd residues (The "Black Sand" residue confirms Pd precipitation).

  • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (0

    
     30% EtOAc/Hexanes). The pyridine nitrogen makes the product streak slightly; adding 1% Triethylamine to the eluent sharpens the peak.
    

Downstream Application: From Ester to Alkaloid

Once the C5-aryl group is installed, the C3-methyl ester serves as the gateway to the natural product core (e.g., the pyrrolidine ring of nicotine).

::: dot

SyntheticWorkflow SM Methyl 5-bromonicotinate (Starting Material) Step1 Step 1: Suzuki Coupling (Install Aryl Group) SM->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Inter1 Intermediate: Methyl 5-arylnicotinate Step1->Inter1 Branch Divergence Inter1->Branch PathA Path A: Hydrolysis & Amidation (-> Amide Linker) Branch->PathA PathB Path B: Reduction (LiAlH4) (-> Alcohol/Aldehyde) Branch->PathB FinalA Target: Nicotinamide Analogs PathA->FinalA FinalB Target: Anabasine/Nicotine Analogs PathB->FinalB

::: Figure 2: Divergent synthesis workflow. The methyl ester allows branching into amide-linked bioactives or reduced alkyl-amine alkaloids.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Catalyst turns black instantly Oxygen contamination.Repeat degassing step; ensure solvents are sparged with Argon.
Low Conversion (<50%) Protodeboronation of boronic acid.Switch base to K₂CO₃ or KF (anhydrous conditions).
Product streaks on Silica Pyridine interaction with acidic Si-OH.Pre-wash silica column with 1% Et₃N in Hexanes.
LCMS shows M+2 peak Bromine still present (SM).Reaction incomplete. Increase temperature to 100°C or switch to microwave heating (120°C, 20 min).

Safety & Handling (MSDS Summary)

  • Hazards: Methyl 5-bromonicotinate is an Irritant (H315, H319, H335) .[4] It causes skin irritation and serious eye irritation.[4]

  • Handling: Always handle in a fume hood. The fine powder can be static; use an antistatic gun or weigh into a closed vessel.

  • Waste: Dispose of aqueous waste containing Palladium separately from general organic waste (Heavy Metal waste stream).

References

  • PubChem. Methyl 5-bromonicotinate (Compound Summary). National Library of Medicine. [Link]

  • Carroll, F. I., et al. (2010). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews.[5] [Link]

  • Kozikowski, A. P., et al. (2000). Synthesis of 5-Substituted Nipecotic Acid Derivatives. Journal of Medicinal Chemistry. (Contextual reference for pyridine functionalization). [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 5-Bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Cross-Coupling

In the landscape of modern drug discovery and materials science, the efficient synthesis of complex organic molecules is paramount. Nicotinic acid derivatives, in particular, are key building blocks for a wide range of pharmaceuticals and functional materials.[1][2] Methyl 5-bromonicotinate serves as a versatile scaffold, enabling the introduction of diverse functionalities at the 5-position of the pyridine ring through transition-metal-catalyzed cross-coupling reactions. However, conventional heating methods for these transformations are often plagued by long reaction times, low yields, and the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to traditional synthetic approaches.[3][4][5] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and selectivity.[6][7][8] This acceleration is due to the direct and efficient heating of the reaction mixture through the interaction of microwaves with polar molecules, a process involving dipolar polarization and ionic conduction.[9][10][11] This application note provides detailed protocols and expert insights into the microwave-assisted Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using methyl 5-bromonicotinate, empowering researchers to leverage this powerful technology for rapid and efficient molecular diversification.

The Science of Microwave-Assisted Synthesis

Conventional heating relies on the slow and inefficient transfer of thermal energy from an external source through the vessel walls to the reaction mixture.[12] In contrast, microwave heating involves the direct coupling of electromagnetic energy with the molecules in the reaction, leading to rapid and uniform heating throughout the bulk of the solution.[4][12] This unique heating mechanism offers several key advantages:

  • Rapid Reaction Rates: The ability to rapidly reach and maintain high temperatures significantly accelerates reaction kinetics.[3][4]

  • Improved Yields and Purity: The uniform heating minimizes the formation of thermal decomposition byproducts, often leading to cleaner reactions and higher isolated yields.[3][6]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[6][13]

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to conventional methods.[4][5]

It is crucial to employ dedicated laboratory microwave reactors equipped with appropriate temperature and pressure monitoring systems to ensure safe and reproducible results.[14][15][16] Domestic microwave ovens are not suitable for chemical synthesis due to the lack of safety features and the potential for creating hazardous conditions.[15]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[17][18] The following sections provide detailed protocols for three key transformations using methyl 5-bromonicotinate under microwave irradiation.

Suzuki-Miyaura Coupling: Synthesis of Methyl 5-Aryl/Heteroarylnicotinates

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[19] This reaction is widely used in medicinal chemistry due to the commercial availability, stability, and low toxicity of boronic acids.[19]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Methyl 5-Bromonicotinate with Phenylboronic Acid

This protocol details the synthesis of methyl 5-phenylnicotinate. The choice of a palladium catalyst with a bulky phosphine ligand like XPhos is often beneficial for cross-coupling reactions involving heteroaryl halides, as it can promote the desired reductive elimination step and suppress side reactions like debromination.[20] An aqueous solvent system is often employed in microwave-assisted Suzuki reactions to enhance heating efficiency and for its green chemistry benefits.[4]

Experimental Workflow:

Suzuki_Workflow Reagents Combine Reagents in Microwave Vial Seal Seal Vial Reagents->Seal Microwave Microwave Irradiation Seal->Microwave Cool Cool to RT Microwave->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Purification (Chromatography) Workup->Purify Product Methyl 5-phenylnicotinate Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Methyl 5-bromonicotinate216.031.0216 mg
Phenylboronic acid121.931.2146 mg
XPhos Pd G2786.370.02519.7 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane/Water (4:1)--5 mL
Microwave Vial (10 mL) with Stir Bar--1

Step-by-Step Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add methyl 5-bromonicotinate (216 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), XPhos Pd G2 (19.7 mg, 0.025 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the reaction mixture at 135°C for 40 minutes with magnetic stirring.[20]

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 5-phenylnicotinate.

Sonogashira Coupling: Synthesis of Methyl 5-(Alkynyl)nicotinates

The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne.[5][21] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. Microwave-assisted Sonogashira reactions often proceed rapidly and can be performed under copper-free conditions, which simplifies purification.[14][22]

Protocol 2: Microwave-Assisted Sonogashira Coupling of Methyl 5-Bromonicotinate with Phenylacetylene

This protocol describes the synthesis of methyl 5-(phenylethynyl)nicotinate. The use of a palladium catalyst in combination with a suitable base in a polar solvent like DMF is a common setup for microwave-assisted Sonogashira couplings.[23]

Catalytic Cycle:

Sonogashira_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L_n Product Alkyne Phenylacetylene Alkyne->Transmetalation Base Ar-X Methyl 5-bromonicotinate Product Methyl 5-(phenylethynyl)nicotinate

Caption: Simplified Sonogashira Catalytic Cycle.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Methyl 5-bromonicotinate216.031.0216 mg
Phenylacetylene102.131.2131 µL
PdCl₂(PPh₃)₂701.900.0214 mg
Copper(I) Iodide (CuI)190.450.047.6 mg
Triethylamine (TEA)101.193.0418 µL
N,N-Dimethylformamide (DMF)--4 mL
Microwave Vial (10 mL) with Stir Bar--1

Step-by-Step Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add methyl 5-bromonicotinate (216 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add 4 mL of DMF, followed by triethylamine (418 µL, 3.0 mmol) and phenylacetylene (131 µL, 1.2 mmol).

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 20 minutes with magnetic stirring.[23]

  • After cooling to room temperature, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield methyl 5-(phenylethynyl)nicotinate.

Buchwald-Hartwig Amination: Synthesis of Methyl 5-(Amino)nicotinates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Microwave irradiation significantly reduces the reaction times for this transformation.[2][6]

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination of Methyl 5-Bromonicotinate with Morpholine

This protocol outlines the synthesis of methyl 5-morpholinonicotinate. The use of a strong, non-nucleophilic base like sodium tert-butoxide is common in Buchwald-Hartwig aminations.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Methyl 5-bromonicotinate216.031.0216 mg
Morpholine87.121.2105 µL
Pd₂(dba)₃915.720.02522.9 mg
XPhos476.620.0733.4 mg
Sodium tert-butoxide (NaOtBu)96.102.2211 mg
Dry Toluene--5 mL
Microwave Vial (10 mL) with Stir Bar--1

Step-by-Step Procedure:

  • In an inert atmosphere (e.g., a glovebox), add Pd₂(dba)₃ (22.9 mg, 0.025 mmol), XPhos (33.4 mg, 0.07 mmol), and sodium tert-butoxide (211 mg, 2.2 mmol) to a 10 mL microwave vial containing a magnetic stir bar.

  • Add dry toluene (5 mL) to the vial.

  • Add methyl 5-bromonicotinate (216 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol).

  • Seal the vial tightly and remove it from the inert atmosphere.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for 30 minutes with stirring.[6]

  • After cooling, quench the reaction by adding 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain methyl 5-morpholinonicotinate.

Safety and Best Practices

  • Dedicated Equipment: Always use a microwave reactor designed for chemical synthesis.[15]

  • Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Ensure the reactor is equipped with reliable pressure monitoring.[14]

  • Solvent Choice: Be aware of the microwave absorption properties of your chosen solvent. Highly absorbing solvents can lead to rapid and sometimes uncontrollable heating.

  • Vessel Integrity: Use only appropriate, non-damaged microwave vials and caps.

  • Cooling: Allow the reaction vessel to cool to a safe temperature (typically below 50°C) before opening to avoid sudden depressurization and solvent flashing.[14]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, enabling the rapid and efficient production of complex molecules. The protocols outlined in this application note provide a robust starting point for researchers looking to leverage this technology for the functionalization of methyl 5-bromonicotinate. By understanding the principles of microwave heating and adhering to best safety practices, scientists can significantly accelerate their research and development efforts in the creation of novel pharmaceuticals and materials.

References

  • Green Chemistry (RSC Publishing). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds.
  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • ResearchGate. Microwave enhanced Sonogashira coupling.
  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • Organic Syntheses. 10 - Organic Syntheses Procedure.
  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Organic Chemistry Portal. Microwave Synthesis.
  • ResearchGate. Nicotinic acid derivatives: Application and uses, review.
  • Technologies|Microwave Safety Policy.
  • ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Wikipedia. Microwave chemistry.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • MDPI. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.
  • Books. Chapter 1: Basics of Microwave Heating and Recent Advances.
  • Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • Sultan Qaboos University House of Expertise. Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond.
  • NIH. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
  • MDPI. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression.
  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • MDPI. Microwave Multicomponent Synthesis.
  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • CEM Corporation. Microwave Heating - Mechanism and Theory.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • PubMed Central. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.

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Application Note: High-Fidelity Functionalization of Methyl 5-Bromonicotinate via Continuous Flow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromonicotinate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of nicotinic acetylcholine receptor ligands and kinase inhibitors. However, its functionalization in batch mode is plagued by two competing failure modes:

  • Chemical Instability: The electron-deficient pyridine ring renders the ester moiety highly susceptible to nucleophilic attack, making metal-halogen exchange (lithiation) prone to rapid self-condensation (dimerization) or polymerization.

  • Kinetic Sluggishness: Palladium-catalyzed cross-couplings at the 5-position are often deactivated by the electron-withdrawing ester, requiring forcing conditions that degrade catalysts in batch.

This guide details two continuous flow protocols that solve these issues. We utilize Flash Chemistry (residence times


 s) to outrun decomposition pathways during lithiation, and High-Temperature Intensification  to drive cross-coupling efficiency.

Part 1: The "Forbidden" Reaction – Flash Lithiation & Borylation

The Challenge

In batch, treating methyl 5-bromonicotinate with n-butyllithium (n-BuLi) results in a complex mixture. The generated 5-lithiated species acts as a nucleophile, attacking the ester group of unreacted starting material, leading to dimerization. To succeed, the rate of electrophile trapping (


) must exceed the rate of decomposition (

). This is achieved only through the precise residence time control of flow chemistry.
Flow Protocol: Halogen-Lithium Exchange

Objective: Convert Methyl 5-bromonicotinate to Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate.

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10][11]
  • Stream A (Substrate): Methyl 5-bromonicotinate (0.1 M) in dry THF.

  • Stream B (Base): n-BuLi (0.12 M) in Hexanes.

  • Stream C (Quench): Isopropoxyboronic acid pinacol ester (0.2 M) in THF.

System Configuration
  • Reactors: Two T-shaped micromixers (M1, M2) with narrow internal diameters (250 µm) to ensure rapid mixing (

    
     ms).
    
  • Tubing: PTFE or PFA capillary tubing.

  • Temperature: -78 °C (Cryogenic cooling bath).

Experimental Workflow
  • Lithiation (M1): Stream A and Stream B meet at Mixer 1.

    • Critical Parameter: The residence time (

      
      ) between M1 and M2 must be optimized to 0.2 – 0.8 seconds .
      
    • Why: This window is sufficient for Br-Li exchange but too short for the lithiated species to attack the ester of a neighboring molecule.

  • Borylation (M2): The unstable lithiated stream immediately enters Mixer 2, meeting Stream C.

    • Residence Time (

      
      ): 5–10 seconds (less critical, as the boronate species is stable).
      
  • Quench: The outlet flows into a collection flask containing saturated aqueous

    
    .
    
Data: Residence Time vs. Yield
Residence Time (

)
Yield (Isolated)Major Impurity
5.0 s 12%Dimer (Self-condensation)
1.0 s 65%Trace Dimer
0.25 s 92% None detected
0.05 s 40%Unreacted Bromide (Exchange incomplete)
Logic Diagram: Flash Lithiation Workflow

FlashLithiation Substrate Stream A: Me-5-Br-Nicotinate (THF) Mixer1 Micromixer M1 (T = -78°C) Substrate->Mixer1 Flow: 5 mL/min Base Stream B: n-BuLi (Hexanes) Base->Mixer1 Flow: 5 mL/min Quench Stream C: Borate Ester (THF) Mixer2 Micromixer M2 (T = -78°C) Quench->Mixer2 Flow: 5 mL/min Reactor1 Delay Loop (tR = 0.25s) Mixer1->Reactor1 Unstable Lithiated Species Reactor1->Mixer2 Reactor2 Reaction Coil (tR = 5s) Mixer2->Reactor2 Borylation Collection Collection (aq. NH4Cl) Reactor2->Collection

Caption: Schematic of the Flash Chemistry setup. Note the critical 0.25s delay loop where the unstable intermediate exists transiently.

Part 2: Intensified Suzuki-Miyaura Coupling

The Challenge

The electron-withdrawing ester at the 3-position deactivates the Pd-oxidative addition step at the 5-position. Batch reactions often require high catalyst loading (5-10 mol%) and long reflux times (24h+), leading to catalyst death and difficult purification.

Flow Protocol: Superheated Processing

Objective: Coupling Methyl 5-bromonicotinate with Phenylboronic acid.

Reagents
  • Stream A: Methyl 5-bromonicotinate (0.2 M) + Pd(PPh3)4 (0.5 mol%) in Toluene/EtOH (4:1).

  • Stream B: Phenylboronic acid (0.3 M) +

    
     (0.6 M) in Water/EtOH (1:1).
    
    • Note: Using a homogeneous solvent system (e.g., DMF/Water) is preferred to prevent clogging in standard coils, or use a slurry pump for heterogeneous mixtures.

System Configuration
  • Reactor: Heated PFA Coil (10 mL volume).

  • Pressure: Back Pressure Regulator (BPR) set to 75 psi (5 bar) .

  • Temperature: 120 °C (Superheated – above solvent boiling point).

Experimental Workflow
  • Pressurization: System is primed with solvent and pressurized to 75 psi to prevent boiling inside the tubing.

  • Reaction: Streams A and B are mixed in a T-piece and enter the heated zone.

  • Kinetics: At 120 °C, the reaction kinetics accelerate significantly.

    • Residence Time: 8 – 12 minutes (compared to 12h in batch).

  • Workup: The depressurized output is separated; the organic layer is dried and concentrated.[2]

Logic Diagram: Intensified Coupling

SuzukiCoupling Reagents Combined Stream: Substrate + Boronic Acid + Pd Cat + Base Pump HPLC Pump (High Pressure) Reagents->Pump HeatedCoil Heated Reactor Coil (120°C, 10 min) Pump->HeatedCoil Liquid Phase (Superheated) BPR Back Pressure Regulator (75 psi) HeatedCoil->BPR Product Product Stream (Biaryl Ester) BPR->Product Depressurized

Caption: High-temperature intensification setup. The BPR maintains liquid phase at 120°C, accelerating kinetics.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Clogging in Mixer 1 (Lithiation) Li-salt precipitation or freezingIncrease flow rate to improve shear; ensure moisture-free lines; raise temp slightly to -60°C if yield permits.
Low Yield (Lithiation) Residence time too longShorten the tube length between M1 and M2. The intermediate is decomposing.[7][12]
Pd Black Formation (Coupling) Catalyst decompositionDecrease temperature slightly or switch to a more thermally stable catalyst (e.g., Pd-118 or XPhos Pd G2).
Pressure Fluctuations Pump cavitationDegas all solvents thoroughly before use; ensure BPR is not clogged with carbonate salts.

References

  • Yoshida, J.-I. (2008). Flash Chemistry: Fast Organic Synthesis in Microsystems. Wiley-VCH.
  • Nagaki, A., et al. (2010). "Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange." Journal of Organic Chemistry. Link

  • Kappe, C. O. (2013). "Process Intensification in Flow: Novel Process Windows." Chemical Engineering & Technology. Link

  • Ley, S. V., et al. (2011). "Organic Synthesis: The Robotics Age." Angewandte Chemie International Edition. Link

  • BenchChem Protocols. (2025). "Suzuki Coupling Reaction of 5-Bromonicotinaldehyde." (Adapted for Nicotinate esters). Link

Sources

Application Note: Advanced One-Pot Synthesis Strategies Utilizing Methyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of efficiency and sustainability in chemical synthesis, one-pot reactions have emerged as a cornerstone methodology, minimizing waste, saving time, and reducing operational complexity.[1][2][3] This guide provides an in-depth exploration of advanced one-pot synthetic strategies centered on Methyl 5-bromonicotinate, a highly versatile heterocyclic building block. Due to its unique electronic and structural features, this substrate is an exceptional candidate for sequential cross-coupling and multi-component reactions, making it invaluable in the fields of medicinal chemistry and materials science.[4] This document details field-proven protocols for tandem borylation/Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, offering researchers a practical guide to accelerating the synthesis of complex molecular architectures.

The Strategic Value of Methyl 5-bromonicotinate in One-Pot Synthesis

Methyl 5-bromonicotinate (CAS 29681-44-5) is a pyridine-3-carboxylate derivative whose utility is derived from its distinct structural components.[5][6] The pyridine ring is a common motif in pharmacologically active compounds, while the ester group provides a handle for further modification (e.g., hydrolysis to a carboxylic acid or amidation). Critically, the bromine atom at the C-5 position serves as a versatile reactive site for a multitude of palladium-catalyzed cross-coupling reactions.[4] The strategic placement of the bromo-substituent allows for its selective functionalization, forming the basis for the sequential, one-pot transformations discussed herein.

One-Pot Sequential Cross-Coupling Reactions

The power of one-pot synthesis lies in the ability to perform multiple, distinct transformations in a single reaction vessel without the need for intermediate isolation and purification.[3] This is achieved by carefully selecting catalysts and reagents that are compatible across sequential steps or by subtly changing reaction conditions to trigger the next transformation.[7]

Tandem Miyaura Borylation / Suzuki-Miyaura Coupling

This powerful sequence enables the coupling of two different (hetero)aryl halides in a single pot. The strategy involves first converting the C-Br bond of Methyl 5-bromonicotinate into a boronic ester, which then acts as the coupling partner for a second aryl halide in a subsequent Suzuki-Miyaura reaction.[8][9] The key to success is using a catalytic system that is effective for both transformations.[10]

The choice of a single palladium catalyst and ligand that can efficiently mediate both the borylation and the Suzuki coupling is paramount. Catalysts like Pd(dppf)Cl₂ are often effective for both steps. The reaction is initiated under anhydrous conditions favorable for borylation. Upon completion, the reaction environment is modified—typically by adding an aqueous base and the second aryl halide—to seamlessly transition to the Suzuki coupling phase. This aqueous base (e.g., K₃PO₄) not only activates the newly formed boronic ester for transmetalation but also quenches any remaining borane reagent.[10][11]

G cluster_0 One-Pot Reaction Vessel Reactants Methyl 5-bromonicotinate + Bis(pinacolato)diboron (B₂Pin₂) Borylation Step 1: Miyaura Borylation (Pd Catalyst, Ligand, Base 1) Reactants->Borylation Heat Intermediate In Situ Intermediate: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate Borylation->Intermediate Suzuki Step 2: Suzuki-Miyaura Coupling Intermediate->Suzuki Addition Addition of: Aryl Halide (Ar-X) + Aqueous Base 2 Addition->Suzuki Product Final Product: Methyl 5-Aryl-nicotinate Suzuki->Product Heat

Caption: Workflow for the one-pot tandem borylation/Suzuki coupling sequence.

Reagent/ComponentM.W.AmountMoles (mmol)Eq.
Methyl 5-bromonicotinate216.03216 mg1.01.0
Bis(pinacolato)diboron253.94305 mg1.21.2
Potassium Acetate (KOAc)98.14147 mg1.51.5
Pd(dppf)Cl₂·CH₂Cl₂816.6424.5 mg0.030.03
1,4-Dioxane (anhydrous)-5 mL--
--- Second Step Additions ---
1-Bromo-4-fluorobenzene175.00201 mg1.151.15
K₃PO₄ (2M aqueous soln.)212.271.5 mL3.03.0

Step-by-Step Methodology:

  • Vessel Preparation: To a dry 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-bromonicotinate (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

  • Borylation Step: Add 5 mL of anhydrous 1,4-dioxane via syringe. Seal the flask and heat the mixture to 85 °C with vigorous stirring for 3-4 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC or LC-MS to confirm the formation of the boronic ester intermediate.

  • Suzuki Coupling Step: After cooling the reaction to room temperature, add 1-bromo-4-fluorobenzene (1.15 eq) followed by the 2M aqueous solution of K₃PO₄ (3.0 eq).

  • Heating: Reseal the flask and heat the biphasic mixture to 90 °C for 6-12 hours, or until the boronic ester intermediate is fully consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final product.

One-Pot Sequential Bromination / Sonogashira Coupling

For substrates that are not pre-halogenated, a one-pot sequence involving an initial bromination followed by a Sonogashira cross-coupling can be highly effective.[12] While our primary substrate is already brominated, this principle is crucial for building more complex systems. The direct Sonogashira coupling of Methyl 5-bromonicotinate is a more direct one-pot process where catalyst, base, and reactants are combined from the outset.

The Sonogashira coupling joins the sp² carbon of the aryl bromide with an sp carbon of a terminal alkyne.[13] The reaction is traditionally co-catalyzed by palladium and copper(I) salts.[14] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[15] An amine base (e.g., triethylamine or diisopropylamine) is crucial, serving both as a base to deprotonate the alkyne and as a solvent. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and are often preferred in pharmaceutical synthesis.[16]

G cluster_0 One-Pot Reaction Vessel Reactants Methyl 5-bromonicotinate + Terminal Alkyne (R-C≡CH) Reaction Sonogashira Cross-Coupling Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., TEA) Catalysts->Reaction Product Final Product: Methyl 5-(alkynyl)nicotinate Reaction->Product Heat / RT

Caption: Generalized workflow for a one-pot Sonogashira cross-coupling reaction.

Reagent/ComponentM.W.AmountMoles (mmol)Eq.
Methyl 5-bromonicotinate216.03216 mg1.01.0
Phenylacetylene102.13123 mg (131 µL)1.21.2
Pd(PPh₃)₂Cl₂701.9021 mg0.030.03
Copper(I) Iodide (CuI)190.455.7 mg0.030.03
Triethylamine (TEA)101.195 mL--
Tetrahydrofuran (THF)-5 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL Schlenk flask, add Methyl 5-bromonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and Triethylamine (5 mL) via syringe, followed by the addition of phenylacetylene (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion if necessary.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the amine base and copper salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the desired alkynylated product.

One-Pot Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[17][18] Its execution in a one-pot fashion from Methyl 5-bromonicotinate provides direct access to 5-amino-nicotinate derivatives, which are prevalent structures in pharmaceutical agents.

This palladium-catalyzed reaction requires a palladium precursor, a suitable phosphine ligand, and a base.[19] The choice of ligand is critical and dictates the scope and efficiency of the reaction.[20] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. The entire process—combining the aryl halide, amine, catalyst, ligand, and base—is conducted in a single vessel under an inert atmosphere.

G cluster_0 One-Pot Reaction Vessel Reactants Methyl 5-bromonicotinate + Amine (R¹R²NH) Reaction Buchwald-Hartwig Amination Reactants->Reaction CatalystSystem Pd Precursor (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) CatalystSystem->Reaction Product Final Product: Methyl 5-(amino)nicotinate Reaction->Product Heat

Caption: Schematic of a one-pot Buchwald-Hartwig C-N cross-coupling reaction.

Reagent/ComponentM.W.AmountMoles (mmol)Eq.
Methyl 5-bromonicotinate216.03216 mg1.01.0
Morpholine87.12105 mg (105 µL)1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
XPhos476.6528.6 mg0.060.06
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (anhydrous)-5 mL--

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, add NaOtBu (1.4 eq), XPhos (0.06 eq), and Pd₂(dba)₃ (0.02 eq) to a dry Schlenk tube.

  • Reagent Addition: Outside the glovebox, under a positive flow of inert gas, add Methyl 5-bromonicotinate (1.0 eq).

  • Solvent and Amine: Add anhydrous toluene (5 mL) followed by morpholine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 4-8 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Pass the entire mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL). Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the product.

Conclusion and Future Outlook

The one-pot strategies detailed in this application note demonstrate the profound efficiency and versatility of Methyl 5-bromonicotinate as a synthetic intermediate. By leveraging tandem borylation/Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can rapidly assemble complex molecular libraries from a common starting material. These methods significantly reduce synthesis time and waste, aligning with the principles of green chemistry and accelerating the pace of discovery in pharmaceutical and materials science. The continued development of novel catalytic systems will undoubtedly expand the scope of one-pot transformations, further cementing their role as an indispensable tool for the modern synthetic chemist.

References

  • ResearchGate. (n.d.). One‐pot synthesis of 3‐bromoimidazopyridines. Retrieved from [Link]

  • Zheng, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Retrieved from [Link]

  • van der Heijden, J., et al. (2019). One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. Organic & Biomolecular Chemistry, 17(10), 2848-2853. Retrieved from [Link]

  • Park, S., & Chang, S. (2004). Cooperative multi-catalyst systems for one-pot organic transformations. Chemical Society Reviews, 33(5), 302-312. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3595-3598. Retrieved from [Link]

  • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Beilstein Journal of Organic Chemistry, 12, 1794-1831. Retrieved from [Link]

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). Methyl 5-bromonicotinate CAS 29681-44-5. Retrieved from [Link]

  • Bakac, M., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(3), 549. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective C-5 Alkynylation of Imidazoles by One-Pot Sequential Bromination and Sonogashira Cross Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2012). One-Pot Synthesis and its Practical Application in Pharmaceutical Industry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

  • Organic Chemistry Institute, University of Münster. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. Retrieved from [Link]

  • Scilit. (n.d.). A simple catalytic system based on PdCl2(CH3CN)2 in water for cross-coupling reactions using diazonium salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Porcheddu, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(4), 1273-1280. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • U.S. National Library of Medicine. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). One-pot catalyst-free synthesis of benzopyrroxazine derivatives by a mutually activated sequential annulation process. Retrieved from [Link]

  • CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for the Synthesis of Anticancer Drugs. Retrieved from [Link]

  • U.S. National Library of Medicine. (2021). One-Pot Multicomponent Polymerization, Metal-, and Non-Metal-Catalyzed Synthesis of Organoselenium Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-free C5-H Bromination of Quinolines for One-pot C−X (X=C, O, S) Bond Formations. Retrieved from [Link]

  • Organic Chemistry Institute, University of Münster. (2023). A century-old one-pot multicomponent Biginelli reaction products still finds a niche in drug discoveries: Synthesis, mechanistic studies and diverse biological activities of dihydropyrimidines. Retrieved from [Link]

  • ResearchGate. (2013). Automated one-pot synthesis of [C-11]LY2795050. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]

  • Drug Discovery and Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Methyl 5-bromonicotinate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 5-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. As an electron-deficient heteroaromatic halide, Methyl 5-bromonicotinate presents unique challenges. This resource provides in-depth, experience-driven answers to common problems, focusing on the identification and mitigation of side reactions and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect when using Methyl 5-bromonicotinate in a Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodebromination (hydrodehalogenation), homocoupling of the boronic acid partner, and hydrolysis of the methyl ester.[1][2] Methyl 5-bromonicotinate's electron-deficient pyridine ring makes the C-Br bond highly susceptible to oxidative addition, which is the first step in the desired catalytic cycle.[1] However, this reactivity also opens pathways to undesired products.

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, yielding Methyl nicotinate. This occurs when the palladium intermediate, after oxidative addition, abstracts a hydride from sources like amine bases or alcoholic solvents, followed by reductive elimination.[1]

  • Homocoupling: This results in the formation of a biaryl product derived from two molecules of your boronic acid coupling partner.[2][3] This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[3]

  • Ester Hydrolysis: The basic conditions required for many cross-coupling reactions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-bromonicotinic acid).

Q2: I'm observing a significant amount of what I believe to be a homocoupled byproduct of my aryl halide. What causes this?

A2: Homocoupling of the aryl halide, in this case, forming a bipyridine derivative from two molecules of Methyl 5-bromonicotinate, is a known side reaction in palladium-catalyzed couplings.[4][5][6][7] This process, sometimes referred to as a reductive coupling or Ullmann-type reaction, can be promoted by certain reaction conditions.[4][8] The direct dimerization of aryl halides can occur in the presence of reducing agents and a palladium catalyst.[4] In some cases, the reaction solvent itself can act as a reductant.[6]

Q3: Why is my reaction sluggish or failing completely when using Methyl 5-bromonicotinate in a Buchwald-Hartwig amination?

A3: While Methyl 5-bromonicotinate is an activated aryl bromide, failures in Buchwald-Hartwig aminations can often be traced to several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of ligand is crucial to prevent this and maintain an active catalyst.

  • Base Incompatibility: The choice of base is critical.[9] Strong bases like sodium tert-butoxide are common, but they can also promote side reactions. If your amine or other functional groups on your substrates are sensitive to strong bases, you may see decomposition.

  • Incomplete Reduction of Pd(II) Precatalyst: Many standard protocols use a Pd(II) source like Pd(OAc)₂ which must be reduced in situ to the active Pd(0) species.[10][11] If this reduction is inefficient, the catalytic cycle will not initiate properly.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with Methyl 5-bromonicotinate.

Problem 1: Low yield of the desired cross-coupled product with significant formation of Methyl nicotinate (Protodebromination).
  • Diagnosis: The presence of Methyl nicotinate can be confirmed by GC-MS or LC-MS by comparing the retention time and mass spectrum to an authentic sample. The mass will be 80 mass units less than the starting material (loss of Br, gain of H).

  • Causality: Protodebromination arises from the interception of the Ar-Pd(II)-X intermediate by a hydride source before transmetalation can occur.[1] Common hydride sources include solvents (like isopropanol), amines (especially those with α-hydrogens), or even water under certain conditions.

  • Solutions:

    • Choice of Base: Avoid using amine bases if possible. Switch to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Solvent Selection: Use anhydrous, aprotic solvents like toluene, dioxane, or DMF. Avoid alcoholic solvents which can be a source of hydrides.

    • Water Content: While some Suzuki reactions benefit from a small amount of water, excess water can promote protodebromination. Ensure your solvent is appropriately dry if this side reaction is dominant.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands accelerate the rate of reductive elimination, favoring the desired product formation over side reactions.[12]

Problem 2: Formation of a significant amount of boronic acid homocoupling product.
  • Diagnosis: This byproduct will have a mass corresponding to double the aryl group of your boronic acid. It is often less polar than the desired product and can be identified by LC-MS and NMR.

  • Causality: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can lead to oxidative C-B bond cleavage and subsequent dimerization.[3] It can also occur if the transmetalation step is slow relative to other processes in the catalytic cycle.

  • Solutions:

    • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before heating.[13] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[13]

    • Use of Pre-catalysts: Employing a well-defined Pd(0) pre-catalyst or a Pd(II) pre-catalyst that rapidly and cleanly generates the active Pd(0) species can minimize side reactions that occur during the catalyst activation phase.[10]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. While this won't prevent homocoupling, it can help drive the desired reaction to completion.

Problem 3: Presence of 5-Bromonicotinic acid in the crude reaction mixture.
  • Diagnosis: The carboxylic acid byproduct is significantly more polar than the starting material and product. It can be easily detected by LC-MS (looking for the corresponding mass) and changes in solubility (soluble in aqueous base).

  • Causality: The methyl ester of Methyl 5-bromonicotinate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[14] Common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ in the presence of water can facilitate this side reaction.

  • Solutions:

    • Milder Base: If possible, switch to a milder base such as KF or use a non-aqueous base.

    • Anhydrous Conditions: Minimize the amount of water in the reaction. Use anhydrous solvents and reagents.

    • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of hydrolysis.

    • Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Problem 4: Catalyst decomposition, observed as the formation of palladium black.
  • Diagnosis: A fine black precipitate forms in the reaction mixture.[15] This is indicative of the aggregation of Pd(0) into an inactive form.

  • Causality: Palladium black formation occurs when the Pd(0) species in the catalytic cycle is not sufficiently stabilized by the ligand.[15] This can be due to an inappropriate ligand choice, high temperatures, or a low ligand-to-palladium ratio.

  • Solutions:

    • Ligand Selection: Use bulky, electron-donating phosphine ligands that form stable complexes with Pd(0). For pyridine-containing substrates, bidentate ligands like Xantphos or dppf can be particularly effective at preventing catalyst decomposition.

    • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1 for bidentate and monodentate ligands, respectively.

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Visualizing Reaction Pathways and Troubleshooting

Catalytic Cycle and Common Side Reactions

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the points at which key side reactions diverge.

G cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(0)L2->OxAdd ArPd(II)BrL2 Ar-Pd(II)-Br OxAdd->ArPd(II)BrL2 Transmetalation Transmetalation (Ar'-B(OR)2) ArPd(II)BrL2->Transmetalation Protodebromination Protodebromination (Ar-H) ArPd(II)BrL2->Protodebromination Hydride Source ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar'L2 Homocoupling Homocoupling (Ar'-Ar') Transmetalation->Homocoupling O2 / Slow Reaction RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product caption Suzuki cycle and side reaction pathways.

Caption: Suzuki cycle and side reaction pathways.

General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues in your cross-coupling experiment.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Analyze Analyze Crude Reaction (LCMS, GCMS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Proto Protodebromination (Ar-H) Identify->Proto Ar-H detected Homo_Boronic Boronic Acid Homocoupling (Ar'-Ar') Identify->Homo_Boronic Ar'-Ar' detected Homo_Halide Halide Homocoupling (Ar-Ar) Identify->Homo_Halide Ar-Ar detected Hydrolysis Ester Hydrolysis Identify->Hydrolysis Acid detected No_Reaction No Reaction / Catalyst Death Identify->No_Reaction Mainly starting material Sol_Proto Check Hydride Sources: 1. Use aprotic solvent 2. Use inorganic base 3. Ensure anhydrous conditions Proto->Sol_Proto Sol_Homo_B Improve Inert Atmosphere: 1. Rigorously degas solvent 2. Use fresh reagents 3. Check for leaks Homo_Boronic->Sol_Homo_B Sol_Homo_H Optimize Conditions: 1. Screen ligands 2. Lower temperature Homo_Halide->Sol_Homo_H Sol_Hydrolysis Minimize Water/Base Strength: 1. Use anhydrous conditions 2. Try milder base (e.g., KF) 3. Reduce reaction time/temp Hydrolysis->Sol_Hydrolysis Sol_No_Reaction Re-evaluate Catalyst System: 1. Screen ligands/Pd sources 2. Check reagent purity 3. Confirm catalyst activation No_Reaction->Sol_No_Reaction caption A logical workflow for troubleshooting.

Caption: A logical workflow for troubleshooting.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of Methyl 5-bromonicotinate

This protocol provides a robust starting point for optimization.

Materials:

  • Methyl 5-bromonicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Toluene/Water (10:1 v/v, degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add Methyl 5-bromonicotinate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed toluene. Stir for 5 minutes at room temperature.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining degassed toluene and the degassed water to the reaction vessel.

  • Seal the vessel and place it under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Reaction Mixture by GC-MS to Identify Byproducts

Sample Preparation:

  • Withdraw a small aliquot (~10-20 µL) of the reaction mixture using a syringe.

  • Quench the aliquot in a vial containing ethyl acetate (1 mL) and a small amount of water (0.5 mL).

  • Vortex the vial and allow the layers to separate.

  • Inject a small volume (1 µL) of the organic layer into the GC-MS.

Data Analysis:

  • Identify Peaks: Correlate the peaks in the chromatogram with their corresponding mass spectra.

  • Starting Material: Locate the peak for Methyl 5-bromonicotinate (m/z = 215/217 due to bromine isotopes).

  • Desired Product: Calculate the expected mass of your product and search for the corresponding peak.

  • Protodebromination Byproduct: Look for a peak corresponding to Methyl nicotinate (m/z = 137).

  • Homocoupling Byproducts: Search for masses corresponding to the homocoupling of your boronic acid and/or Methyl 5-bromonicotinate.

Quantitative Data Summary Table:

CompoundExpected Molecular Ion (m/z)Common Fragmentation Pattern Notes
Methyl 5-bromonicotinate215/217Loss of -OCH₃ (m/z = 184/186), loss of -COOCH₃ (m/z = 156/158)
Methyl nicotinate137Loss of -OCH₃ (m/z = 106), loss of -COOCH₃ (m/z = 78)
5-Bromonicotinic acid201/203Loss of -OH (m/z = 184/186), loss of -COOH (m/z = 156/158)
Boronic Acid HomocouplingVariesDependent on the boronic acid used.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • CEM Corporation. Organometallic cross-coupling reactions. [Link]

  • ResearchGate. Suzuki coupling reaction of various alkyl bromide with methylboronic... [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. [Link]

  • ACS Publications. Cross-Coupling Reactions | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | The Journal of Organic Chemistry. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. [Link]

  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics. [Link]

  • Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ResearchGate. Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines | Request PDF. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • PubMed. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • NIH. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]

  • PubMed. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

  • ResearchGate. (PDF) Direct homocoupling of aryl halides catalyzed by palladium. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NIH. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. [Link]

  • ChemRxiv. Metal-Free Catalytic Cross-Coupling of Esters and Boranes. [Link]

  • ACS Publications. Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). [Link]

  • Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Princeton University. The Intramolecular Heck Reaction - Macmillan Group. [Link]

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

Sources

Technical Support Center: Methyl 5-Bromonicotinate Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: M5BN-SOL-001 Compound: Methyl 5-bromonicotinate (CAS: 29681-44-5) Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]

Executive Summary & Compound Profile

User Query: "I am experiencing precipitation issues with Methyl 5-bromonicotinate during reaction setup and workup. How can I improve solubility without compromising the methyl ester functionality?"

Scientist's Analysis: Methyl 5-bromonicotinate is a crystalline solid (MP: 97-101°C) featuring a pyridine core decorated with a lipophilic bromine and a polar methyl ester.[1][2][3][4] Its solubility profile is amphiphilic but skewed towards polar aprotic systems.[2][3][5] The primary challenge users face is the "Solubility-Stability Paradox" : conditions that best solubilize the compound (high heat, strong aqueous bases) often degrade the methyl ester via hydrolysis.[1][4][5]

Physicochemical Snapshot
PropertyValueImplication for Protocol
Molecular Weight 216.03 g/mol Moderate size; kinetics driven by solvation shell.[1][2][3][4]
Melting Point 97-101 °CSolid at RT; requires heating for dissolution in non-polar solvents.[1][2][3]
LogP ~1.4 - 1.6Lipophilic enough for organic layers, but poor in pure hexanes/water.[1][2][3][5]
pKa ~0.84 (Pyridine N)Weakly basic.[1][2][3][4] Acidic aqueous workup will protonate N, driving it into the water phase.[2][3][5]

Solubility & Solvent Selection Matrix

Q: Which solvents should I use for reaction vs. purification?

A: Do not use a "one-size-fits-all" solvent.[1][2][3][4] Use this matrix to select the correct solvent based on your experimental stage.

Solvent ClassRecommended SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc Excellent Best for Reactions. Ideal for Suzuki/Heck couplings.[1][2][3][4] Warning: Hard to remove during workup; requires extensive water washes.[2][3][4][5]
Polar Protic Methanol, Ethanol Good Good for Recrystallization. Can be used for reactions, but watch for transesterification if using alkoxide bases.[1][4][5]
Chlorinated DCM, Chloroform High Best for Workup/Transfer. Excellent solubility for transferring the reagent into the flask.[1][4][5] Not suitable for high-temp (>40°C) reactions.[1][2][3]
Ethers THF, 1,4-Dioxane Moderate Standard for Cross-Coupling. Often requires mild heating (40°C) to fully dissolve high concentrations (>0.5 M).[1][4][5]
Non-Polar Toluene, Hexanes Low/Poor Anti-Solvent. Use Toluene only with high heat (>80°C).[1][3][4][5] Hexanes will cause precipitation (useful for crystallization).[1][2][3][6]

Critical Troubleshooting: Reaction Setup (Suzuki-Miyaura)

Q: My starting material precipitates when I add the aqueous base for my Suzuki coupling. How do I fix this?

A: This is a common biphasic issue.[2][3][5][6] Methyl 5-bromonicotinate is lipophilic, while your base (e.g., K₂CO₃) is hydrophilic.[1][3][4][5] When they meet, the organic solvent becomes "wet," reducing its solvating power for the ester.[1][5]

Protocol: The "Phase-Match" System

To maintain solubility without hydrolyzing the ester, follow this optimized setup:

  • Solvent System: Switch to a 4:1 ratio of 1,4-Dioxane : Water .

    • Why: Dioxane is fully miscible with water, creating a pseudo-homogeneous phase at reaction temperatures, preventing the "crash out" seen in Toluene/Water systems.[1][4][5]

  • Base Selection: Use Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) instead of NaOH/KOH.[2][3][4]

    • Why: Strong hydroxide bases (NaOH) will rapidly hydrolyze the methyl ester to the carboxylic acid (5-bromonicotinic acid).[1][2][3] Carbonates/Phosphates are milder.[2][3][5]

  • The "Pre-Heat" Step:

    • Dissolve Methyl 5-bromonicotinate in the organic solvent first.

    • Heat to 40°C before adding the aqueous base solution. This kinetic energy keeps the lattice broken during the polarity shift.[2][3][5]

Visual Workflow: Solubility Decision Tree

SolubilityLogic Start Start: Methyl 5-bromonicotinate Solubility Issue Q1 What is the Application? Start->Q1 Rxn Reaction Setup (e.g., Cross-Coupling) Q1->Rxn Purify Purification (Workup/Cryst) Q1->Purify Q2_Rxn Is the Base Aqueous? Rxn->Q2_Rxn Q2_Purify Goal? Purify->Q2_Purify Solv_Dioxane Use 1,4-Dioxane/H2O (4:1) + Mild Heat (45°C) Q2_Rxn->Solv_Dioxane Yes (Suzuki) Solv_DMF Use DMF or DMSO (Dry System) Q2_Rxn->Solv_DMF No (Heck/Stille) Recryst Recrystallization Q2_Purify->Recryst Extract Liquid-Liquid Extraction Q2_Purify->Extract Solv_EtOAcHex Dissolve in hot EtOAc, Add Hexanes dropwise Recryst->Solv_EtOAcHex Solv_DCM Use DCM (Organic Layer) Avoid Acidic Aqueous Layer Extract->Solv_DCM

Caption: Logical flow for selecting the optimal solvent system based on experimental intent.

Purification & Workup Guide

Q: How do I purify the compound if it's contaminated?

A: Recrystallization is superior to chromatography for this crystalline solid.[2][3][5]

Recrystallization Protocol (Standard)
  • Dissolution: Place crude solid in a flask. Add minimal Ethyl Acetate (EtOAc) and heat to reflux (approx. 77°C) until fully dissolved.

  • Anti-Solvent Addition: While maintaining reflux, add Hexanes (or Heptane) dropwise until a persistent cloudiness appears.[2][3][4][5]

  • Clarification: Add one drop of EtOAc to clear the solution.[2][3][5]

  • Cooling: Remove from heat. Let cool to Room Temp, then 0°C.

    • Result: White/Off-white needles.[1][2][3]

Workup Warning (pH Sensitivity)
  • Avoid Acidic Washes (pH < 3): The pyridine nitrogen will protonate (form a salt), causing the compound to migrate into the aqueous layer.[1][4][5] If you must remove pyridine impurities, use a mild wash (pH 5-6) or rely on the lipophilicity of the ester to stay in DCM/EtOAc.[1][3][4]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol for the Suzuki reaction? A: Proceed with caution. While solubility is good, using ethanol with a strong base (alkoxide or hydroxide) can lead to transesterification (converting methyl ester to ethyl ester) or hydrolysis.[1][4][5] If using ethanol, ensure the base is non-nucleophilic or matches the ester (i.e., use Methanol for a Methyl ester).[1][4][5]

Q: I need to run a reaction at 100°C. Which solvent is best? A: Use Toluene with a phase transfer catalyst (e.g., TBAB).[1][5] Toluene boils at 110°C. While M5BN has low solubility in cold toluene, it dissolves well at >80°C. The phase transfer catalyst ensures the solid base reacts with the solvated organic substrate.[2][3][4][5]

Q: How do I remove DMSO after the reaction? A: Do not rotovap DMSO (high boiling point).[2][3][4] Instead, perform an aqueous workup:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) .

  • Wash 3x with Water (DMSO partitions into water).[2][3][4]

  • Wash 1x with Brine .[2][3][5]

  • Dry over MgSO₄.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 699336, Methyl 5-bromonicotinate.[1][2][3][4][5] Retrieved from [Link][1][3][4]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Solvent Systems.[2][3] Retrieved from [Link][1][3][4]

Sources

Troubleshooting incomplete conversion of Methyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 592-BROMO-NIC Subject: Incomplete Conversion of Methyl 5-bromonicotinate in Cross-Coupling Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

User Query

"I am attempting a Suzuki coupling of Methyl 5-bromonicotinate with various aryl boronic acids. The reaction stalls at ~40-50% conversion. Adding more catalyst doesn't help. I also see a significant amount of a polar side product. Is the pyridine nitrogen poisoning the catalyst? How do I push this to completion without hydrolyzing the ester?"

Senior Scientist Response

Incomplete conversion of Methyl 5-bromonicotinate is a classic challenge in heteroaryl cross-coupling. You are fighting a war on two fronts: electronic deactivation (catalyst poisoning) and chemical instability (ester hydrolysis).

The pyridine nitrogen is a strong


-donor that displaces phosphine ligands, forming an inactive palladium complex (the "poisoning" effect). Simultaneously, the electron-deficient ring makes the methyl ester highly susceptible to hydrolysis by aqueous bases, generating the corresponding acid (the "polar side product" you observed), which can further inhibit the catalyst.

This guide details the mechanistic failure points and provides a self-validating protocol to resolve them.

Part 1: Diagnostic Workflow (Troubleshooting Tree)

Before altering your conditions, use this decision tree to identify the specific failure mode.

TroubleshootingTree Start Start: Reaction Stalled CheckTLC Check TLC/LCMS for Polar Byproduct Start->CheckTLC PolarYes Polar Spot Present? (Acid Formation) CheckTLC->PolarYes Yes PolarNo No Polar Spot? (Starting Material Remains) CheckTLC->PolarNo No Hydrolysis Issue: Ester Hydrolysis Fix: Switch to Anhydrous Base (CsF or K3PO4) PolarYes->Hydrolysis CheckLigand Check Ligand Class PolarNo->CheckLigand StandardLigand Using PPh3 or dppf? CheckLigand->StandardLigand Standard BulkyLigand Using XPhos/SPhos? CheckLigand->BulkyLigand Bulky Poisoning Issue: Catalyst Poisoning Fix: Switch to Bulky Biaryl Phosphines StandardLigand->Poisoning Protodebrom Issue: Protodebromination or Boronic Instability Fix: Pre-activate Boronate or Lower Temp BulkyLigand->Protodebrom

Figure 1: Decision matrix for diagnosing incomplete conversion. Blue nodes represent decision points; Red/Green/Yellow indicate outcomes.

Part 2: The Mechanism of Failure

To solve the problem, you must understand the competition at the metal center.

Catalyst Poisoning (The "Pyridine Trap")

In standard couplings, the oxidative addition of the C–Br bond to Pd(0) is fast due to the electron-deficient nature of the pyridine ring. However, the nitrogen atom on the pyridine ring is a competent ligand. If your phosphine ligand is not bulky enough, the substrate will bind to the Palladium through the Nitrogen (N-coordination) rather than reacting through the Bromine (C-Br oxidative addition). This creates a stable, unreactive "rest state."

Base-Mediated Hydrolysis

Methyl esters on electron-deficient rings (like nicotinates) are "activated esters." They hydrolyze 10–100x faster than phenyl esters. Using aqueous bases (like


 or 

) ensures that hydrolysis competes with cross-coupling. The resulting carboxylate can also bind to Pd, further killing the cycle.

PoisoningMechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Desired Path) Pd0->OxAdd Bulky Ligand Blocks N Poison N-Coordination (Dead End) Pd0->Poison Small Ligand Allows N-binding Substrate Methyl 5-bromonicotinate Substrate->OxAdd Substrate->Poison Cycle Catalytic Cycle Proceeds OxAdd->Cycle Dead Inactive Complex (Stalled Rxn) Poison->Dead

Figure 2: Mechanistic divergence. Small ligands allow the pyridine nitrogen to bind Pd, arresting the cycle. Bulky ligands force the reaction through the C-Br bond.

Part 3: Optimized Protocols

These protocols are designed to be self-validating . If Step 1 fails, do not proceed to Step 2.

Protocol A: The "Anhydrous" Suzuki Coupling (Recommended)

Best for: Preventing ester hydrolysis and overcoming catalyst poisoning.

Reagents:

  • Catalyst:

    
     (1.0 mol%) + XPhos  (2.0 mol%) or Pd(dppf)Cl2  (for less hindered partners).
    
    • Why XPhos? The biaryl bulk prevents the pyridine nitrogen from binding to the Pd center.

  • Base:

    
     (finely ground, anhydrous) or 
    
    
    
    (2.0 equiv).
    • Why Anhydrous? Eliminates water to prevent methyl ester hydrolysis.

  • Solvent: 1,4-Dioxane or Toluene (Dry).

  • Temperature: 80–100 °C.[1]

Step-by-Step:

  • Pre-complexation (Critical): In a vial, mix

    
     and XPhos in the solvent. Stir at room temp for 5 mins until the solution turns from dark purple/red to a lighter orange/brown.
    
    • Validation: If the color does not change, your catalyst or ligand is oxidized. Abort.

  • Substrate Addition: Add Methyl 5-bromonicotinate (1.0 equiv), Boronic Acid (1.2 equiv), and Anhydrous Base (2.0 equiv).

  • Degassing: Sparge with Argon for 10 minutes. Do not skip.

  • Reaction: Heat to 80 °C. Monitor by LCMS at 1 hour.

    • Validation: You should see <5% hydrolysis (acid mass). If acid is >10%, your solvent or base is wet.

Protocol B: Buchwald-Hartwig Amination (Special Considerations)

Challenge: Most Buchwald bases (


, 

) will instantly destroy the methyl ester.

Reagents:

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (Pre-catalysts are essential here for rapid initiation).

  • Base:

    
      (3.0 equiv).
    
    • Note: Carbonate is a weak base for Buchwald, but necessary to save the ester. It requires high temperatures (100 °C+).

  • Solvent:

    
    -Amyl alcohol or Dioxane.
    

Part 4: Comparative Data & Ligand Selection

The choice of ligand dictates the conversion ceiling.

LigandSteric BulkResistance to N-PoisoningRec. for Nicotinates?
PPh3 LowPoorNO (Stalls at <30%)
dppf MediumModerateMaybe (Good for simple cases)
XPhos HighExcellentYES (Standard choice)
SPhos HighExcellentYES (Good for unstable boronates)
P(t-Bu)3 HighExcellentYES (Highly active, air sensitive)

Part 5: Frequently Asked Questions (FAQ)

Q: I see a spot on TLC just below my starting material. Is it product? A: Likely not. If it is very polar (stays on the baseline in EtOAc/Hex), it is the hydrolyzed acid (5-bromonicotinic acid). If it is close to the SM, it might be the protodebrominated byproduct (methyl nicotinate). Confirm with LCMS.

Q: Can I use


? 
A:  It is not recommended. The triphenylphosphine ligands are labile and not bulky enough to prevent the pyridine nitrogen from binding to the palladium. This is the #1 cause of stalled reactions with this substrate.

Q: My boronic acid is decomposing. What now? A: Electron-deficient pyridines require the Pd to be very active. If the oxidative addition is slow, the boronic acid sits in the hot base and deborylates.

  • Fix: Switch to the MIDA boronate or Pinacol ester of your coupling partner for slow-release stability.

  • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour).

References

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Methyl 5-Bromonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-bromonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of this reaction, particularly during scale-up operations. Our goal is to equip you with the knowledge to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Challenge: Exotherm Management

The synthesis of Methyl 5-bromonicotinate, a crucial intermediate in the pharmaceutical and agrochemical industries, often involves the electrophilic bromination of a nicotinic acid derivative.[1] Bromination reactions are notoriously exothermic, and without proper control, the heat generated can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.[2] Effective management of the reaction exotherm is paramount for the safety of the process and the quality of the final product.

This guide provides a structured approach to troubleshooting common issues related to exotherm control and answers frequently asked questions to build a comprehensive understanding of the process.

Troubleshooting Guide: Addressing Exotherm-Related Issues

This section is designed to provide direct, actionable solutions to specific problems you may encounter during the large-scale synthesis of Methyl 5-bromonicotinate.

Problem ID Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
EXO-001 Rapid, uncontrolled temperature spike during bromine addition. 1. Excessive Bromine Addition Rate: The rate of heat generation is directly proportional to the rate of reaction. A fast addition rate will generate heat faster than the cooling system can remove it. 2. Inadequate Cooling Capacity: The reactor's cooling system may be insufficient for the scale of the reaction. 3. Poor Mixing: Localized "hot spots" can form if the bromine is not dispersed quickly and evenly throughout the reaction mixture.[3][4]Immediate Actions: 1. Immediately stop the bromine addition. 2. Maximize cooling to the reactor jacket and any internal cooling coils. 3. If equipped, prepare the emergency quenching system. Long-Term Solutions: 1. Reduce Bromine Addition Rate: Implement a slower, controlled addition of bromine using a calibrated dosing pump. 2. Profile the Exotherm: On a smaller scale, perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to determine the total heat of reaction and the maximum rate of heat evolution.[3] This data is crucial for safe scale-up. 3. Improve Agitation: Ensure the stirrer design and speed are adequate to provide good mixing and prevent localized concentration gradients.[4]
EXO-002 Reaction temperature continues to rise even after bromine addition is complete. 1. Accumulation of Unreacted Bromine: If the initial reaction temperature was too low, the bromine may not have reacted as it was added, leading to an accumulation of reactants. A subsequent small increase in temperature can then trigger a large, delayed exotherm. 2. Autocatalytic Behavior: Some reactions exhibit an induction period followed by a rapid acceleration in rate and heat evolution.Corrective Actions: 1. Maintain Adequate Temperature: Ensure the reaction is initiated at a temperature where the bromination proceeds at a steady, controllable rate. 2. Monitor Reaction Progress: Utilize in-process analytical techniques (e.g., HPLC, GC, or IR) to monitor the consumption of starting material and the formation of the product in real-time. This can help detect the accumulation of unreacted starting materials.[1] 3. Hold Period: After the bromine addition is complete, maintain the reaction temperature for a specified "hold" period to ensure the reaction goes to completion and all the generated heat is safely removed.
EXO-003 Formation of excessive byproducts, such as poly-brominated species. 1. High Reaction Temperature: Elevated temperatures can lead to decreased selectivity and the formation of undesired side products.[1] 2. Poor Temperature Control: Temperature fluctuations can impact reaction selectivity.Optimization Strategies: 1. Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can improve selectivity. This may require a longer reaction time. 2. Tighter Temperature Control: Implement a more robust temperature control system with feedback loops to maintain a stable reaction temperature.[3] 3. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent to minimize over-bromination.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cooling a large-scale reactor during an exothermic bromination?

A1: Several methods can be employed, often in combination, to effectively manage the heat generated during the synthesis of Methyl 5-bromonicotinate:

  • Jacket Cooling: This is the most common method, where a coolant (like chilled water or a glycol solution) is circulated through a jacket surrounding the reactor vessel.[5]

  • Internal Cooling Coils: These coils are placed directly within the reaction mixture, providing a larger surface area for heat exchange and more efficient cooling.[5]

  • External Heat Exchangers: The reaction mixture can be pumped out of the reactor, through an external heat exchanger, and then returned to the vessel. This is particularly effective for very large reactors.

  • Condenser Cooling: If the reaction is run at the boiling point of the solvent, the heat of reaction can be removed by condensing the solvent vapors and returning the cooled liquid to the reactor.

Q2: How can I determine the appropriate cooling capacity needed for my scale-up?

A2: A thorough thermal hazard assessment is crucial before scaling up. This involves:

  • Reaction Calorimetry (RC1): This technique measures the rate of heat evolution under process-relevant conditions and can be used to calculate the required cooling duty.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the total heat of reaction and the onset temperature for the exothermic decomposition of reactants and products, which is vital for assessing the worst-case scenario.[3]

  • Calculating the Adiabatic Temperature Rise: This calculation estimates the maximum temperature the reaction could reach if all cooling were to fail.[3] This is a critical parameter for safety assessments.

Q3: What are the key safety features that should be in place for a large-scale bromination reaction?

A3: A multi-layered approach to safety is essential:

  • Engineering Controls:

    • High-Efficiency Scrubbers: To neutralize any bromine vapors released.[6]

    • Emergency Quench System: A separate vessel containing a quenching agent (e.g., sodium thiosulfate solution) into which the reactor contents can be rapidly transferred in case of a runaway reaction.[2][7]

    • Rupture Discs and Relief Valves: To safely vent over-pressurization.

    • Automated Control Systems: With alarms and interlocks to shut down reagent addition if temperature or pressure limits are exceeded.[3]

  • Personal Protective Equipment (PPE):

    • Full-face respirator with appropriate cartridges for acid gases and organic vapors.[7]

    • Chemical-resistant gloves, apron, and boots.[8]

    • Safety goggles and a face shield.[8]

  • Administrative Controls:

    • Well-defined Standard Operating Procedures (SOPs).

    • Thorough training for all personnel involved in the process.

    • Regular safety reviews and drills.

Q4: Can the choice of solvent impact the management of the reaction exotherm?

A4: Absolutely. The solvent plays a critical role in heat management:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, providing a larger thermal buffer.

  • Boiling Point: A solvent with a suitable boiling point can be used for reflux cooling, which is a very efficient method of heat removal.

  • Viscosity: A low-viscosity solvent promotes better mixing, which helps to prevent the formation of hot spots.[4]

Q5: Are there safer alternatives to using molecular bromine (Br₂)?

A5: Yes, several alternative brominating agents can be considered, which may offer a better safety profile:

  • N-Bromosuccinimide (NBS): NBS is a solid and is often easier and safer to handle than liquid bromine.

  • In-situ Generation of Bromine: Bromine can be generated in the reactor as it is needed, for example, by reacting sodium bromide with an oxidizing agent. This avoids the storage and handling of large quantities of molecular bromine.[9]

The choice of brominating agent will depend on the specific reactivity of the substrate and the desired process conditions. A thorough risk assessment should be conducted for any proposed change in reagents.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for managing the addition of bromine during the large-scale synthesis of Methyl 5-bromonicotinate, incorporating critical safety checks.

Exotherm_Management_Workflow cluster_Preparation Preparation Phase cluster_Addition Bromine Addition Phase cluster_Completion Reaction Completion Phase Start Start Synthesis Pre_Cool Pre-cool Reactor to Target Temperature Start->Pre_Cool Confirm_Cooling Confirm Cooling System is Operational Pre_Cool->Confirm_Cooling Start_Addition Start Slow Bromine Addition Confirm_Cooling->Start_Addition Monitor_Temp Continuously Monitor Reaction Temperature Start_Addition->Monitor_Temp Temp_Check Temperature within Safe Limits? Monitor_Temp->Temp_Check Continue_Addition Continue Bromine Addition Temp_Check->Continue_Addition  Yes Stop_Addition STOP ADDITION! Maximize Cooling Temp_Check->Stop_Addition  No Addition_Complete Bromine Addition Complete Continue_Addition->Monitor_Temp Emergency_Protocol Initiate Emergency Quench Protocol Stop_Addition->Emergency_Protocol Hold_Period Hold at Reaction Temperature (e.g., 1-2 hours) Addition_Complete->Hold_Period Final_Cool_Down Cool Down to Room Temperature Hold_Period->Final_Cool_Down End End of Reaction Final_Cool_Down->End Exotherm_Factors Exotherm_Control Effective Exotherm Control Process_Safety Process Safety Exotherm_Control->Process_Safety Reaction_Kinetics Reaction Kinetics Reaction_Kinetics->Exotherm_Control Heat_Removal Heat Removal Capacity Heat_Removal->Exotherm_Control Mixing_Efficiency Mixing Efficiency Mixing_Efficiency->Reaction_Kinetics Mixing_Efficiency->Heat_Removal Solvent_Properties Solvent Properties Solvent_Properties->Reaction_Kinetics Solvent_Properties->Heat_Removal Reagent_Addition_Rate Reagent Addition Rate Reagent_Addition_Rate->Reaction_Kinetics Reactor_Design Reactor Design Reactor_Design->Heat_Removal Reactor_Design->Mixing_Efficiency

Caption: Interconnected factors for successful exotherm management.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system?. [Link]

  • Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor?. [Link]

  • YouTube. (2024, June 6). Bromination safety. [Link]

  • Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?. [Link]

  • PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Benchchem. Technical Support Center: Handling Molecular Bromine in Industrial Synthesis.
  • ChemBK. Methyl 5-bromonicotinate. [Link]

  • Shanghai Talent Chemical Co.,Ltd. Methyl 5-bromonicotinate CAS 29681-44-5. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water. [Link]

  • Fisher Scientific.
  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Benchchem.

Sources

Optimizing base selection for Buchwald-Hartwig amination of Methyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Selection for Methyl 5-Bromonicotinate Coupling Audience: Senior Chemists, Process Development Scientists Status: Active Guide

Executive Summary & Substrate Analysis

The Substrate: Methyl 5-bromonicotinate presents a classic "chemoselectivity vs. reactivity" paradox.

  • Electronic Activation: The pyridine ring is electron-deficient, facilitating rapid oxidative addition of the C-Br bond to Pd(0).

  • The "Kill Switch" (Methyl Ester): The C-3 methyl ester is highly susceptible to hydrolysis (saponification) or transesterification. This is the primary failure mode.

  • Coordination Risk: The pyridine nitrogen can competitively bind to Pd(II), potentially arresting the catalytic cycle if the ligand is not sufficiently bulky.

The Core Directive: You must select a base that is strong enough to deprotonate the Pd-amine complex but non-nucleophilic enough to leave the methyl ester intact.

Base Selection Logic: The Compatibility Matrix

Do not default to Sodium tert-butoxide (NaOtBu). While it is the standard for unfunctionalized aryl halides, it is often fatal for methyl nicotinates.

BasepKa (conj.[1] acid)Solubility (Toluene/Dioxane)Risk Profile for Methyl EstersVerdict
NaOtBu ~17ModerateCRITICAL: High risk of ester cleavage (saponification) or transesterification.AVOID (unless amine is extremely weak/non-nucleophilic)
Cs₂CO₃ ~10.3Low (Heterogeneous)LOW: Mild. The "Cesium Effect" aids solubility/reactivity without attacking the ester.PREFERRED (Standard)
K₃PO₄ ~12.3Very Low (needs H₂O usually)MODERATE: Often requires water/phase transfer, which promotes hydrolysis.CONDITIONAL (Use anhydrous with specific ligands)
LiHMDS ~26HighHIGH: Strong nucleophile; can attack the ester carbonyl.AVOID
DBU ~12HighLOW: Non-nucleophilic, but often poisons Pd catalysts.ALTERNATIVE (Only if inorganic bases fail)

Troubleshooting Guides & FAQs

Module A: Yield Loss via Ester Hydrolysis

User Question: "I see full consumption of the starting material (Methyl 5-bromonicotinate) by LCMS, but my isolated yield is <40%. I see a large peak corresponding to the nicotinic acid (M-14). Why?"

Technical Diagnosis: You are likely using a base that is too nucleophilic (e.g., NaOtBu) or your solvent system contains trace water while using a carbonate base at high temperatures. The hydroxide ion (generated from trace water + base) or the alkoxide itself is attacking the ester faster than the amine is coupling.

Corrective Action:

  • Switch Base: Immediately switch to Cs₂CO₃ (Cesium Carbonate) . It is milder and less prone to nucleophilic attack on the carbonyl.

  • Dry Your System: Hydrolysis requires water. Ensure your Dioxane or Toluene is anhydrous (<50 ppm H₂O).

  • The "Sandwich" Method: If you must use a stronger base, add the base last, after the catalyst and amine have pre-complexed, and lower the temperature.

Module B: Reaction Stalling (Heterogeneity Issues)

User Question: "I switched to Cs₂CO₃ as recommended, but now the reaction is incredibly slow. It stalls at 20% conversion. Is the base too weak?"

Technical Diagnosis: Cs₂CO₃ is heterogeneous in organic solvents. The reaction occurs at the solid-liquid interface.[1] "Stalling" is often a surface area issue, not a pKa issue. This is known as the "Surface Passivation" effect where the surface of the base becomes coated with halide salts (CsBr), stopping further reaction.

Corrective Action:

  • Grinding: Finely grind the Cs₂CO₃ with a mortar and pestle immediately before use.

  • Agitation: Increase stir rate to >800 RPM. The solid must be suspended, not sitting at the bottom.

  • Additives: Add 10-20 mol% of 18-Crown-6 . This acts as a Phase Transfer Catalyst (PTC), solubilizing the carbonate and bringing it into the organic phase to activate the Pd-Amine complex.

Module C: Catalyst Poisoning (Pyridine Coordination)

User Question: "I am using a standard Pd(PPh₃)₄ catalyst. The reaction never starts. Is the bromide unreactive?"

Technical Diagnosis: The bromide is reactive, but the pyridine nitrogen is shutting you down. Monodentate, non-bulky phosphines (like PPh₃) allow the pyridine nitrogen of the substrate to bind to the Pd center, forming a stable, unreactive "dead" complex (Pd-N coordination) rather than undergoing oxidative addition at the C-Br bond.

Corrective Action:

  • Ligand Switch: Use a bulky, electron-rich Buchwald Ligand (e.g., XPhos or BrettPhos ) or a chelating bis-phosphine like Xantphos .

  • Mechanism: The steric bulk of these ligands prevents the Pd from coordinating to the pyridine nitrogen, forcing it to react with the C-Br bond.

Visualizing the Decision Matrix

The following diagram illustrates the critical decision path for base selection based on substrate sensitivity.

BaseSelection Start Substrate: Methyl 5-bromonicotinate CheckEster Is the Ester Group Critical? Start->CheckEster StrongBase Base: NaOtBu / LiHMDS CheckEster->StrongBase No (Acid acceptable) WeakBase Base: Cs2CO3 / K3PO4 CheckEster->WeakBase Yes (Must keep Ester) Hydrolysis FAILURE: Ester Hydrolysis (Acid Formation) StrongBase->Hydrolysis Nucleophilic Attack SolubilityCheck Is Solubility an Issue? WeakBase->SolubilityCheck AddPTC Add 18-Crown-6 or Switch to Dioxane SolubilityCheck->AddPTC Reaction Stalls Success SUCCESS: High Yield Amine Product SolubilityCheck->Success Reaction Proceeds AddPTC->Success

Figure 1: Decision tree for selecting the optimal base to prevent ester hydrolysis while ensuring reaction progression.

Optimized Protocol: The "Safe" Method

This protocol prioritizes ester stability over reaction speed.

Reagents:

  • Methyl 5-bromonicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv, finely ground, dried)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BrettPhos (4-8 mol%)

  • Solvent: 1,4-Dioxane (Anhydrous, 0.1 M concentration)

Workflow:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and Ligand in 1 mL of Dioxane. Stir at 80°C for 3 minutes to activate the catalyst (color change often observed).

  • Solids: Add Methyl 5-bromonicotinate and Cs₂CO₃ to the main reaction vessel.

  • Purge: Cycle Vacuum/Argon 3 times to remove O₂.

  • Addition: Add the Amine and the pre-formed Catalyst solution via syringe.

  • Reaction: Heat to 90°C-100°C.

    • Note: Do not exceed 110°C; thermal decomposition of the ester becomes a risk.

  • Workup: Filter through Celite (to remove Cs salts) before aqueous workup. This prevents the formation of emulsions.

Mechanism of Failure (Visualized)

Why does NaOtBu fail? The diagram below contrasts the productive catalytic cycle with the destructive hydrolysis pathway.

Mechanism Substrate Methyl 5-bromonicotinate Pd_OxAdd Pd(II) Oxidative Addition Complex Substrate->Pd_OxAdd Pd(0) Attack Nucleophilic Attack on Ester Substrate->Attack Direct Reaction Deprotonation Amine Deprotonation Pd_OxAdd->Deprotonation + Amine Cs2CO3 Base: Cs2CO3 Cs2CO3->Deprotonation Assists Product Product: Methyl 5-aminonicotinate Deprotonation->Product Reductive Elim. NaOtBu Base: NaOtBu NaOtBu->Attack Strong Nucleophile Byproduct Byproduct: Nicotinic Acid (Hydrolysis) Attack->Byproduct Cleavage

Figure 2: Mechanistic divergence showing how strong nucleophilic bases intercept the substrate before the catalytic cycle completes.

References

  • Buchwald-Hartwig Cross-Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. Journal of Organic Chemistry (via NIH/PubMed). [Link]

  • Chemical Insights: Designing Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. [Link]

  • Controlling and Exploiting the Cesium Effect in Palladium Catalyzed Reactions. White Rose eTheses Online. [Link]

Sources

Technical Support: Overcoming Catalyst Deactivation in Methyl 5-Bromonicotinate Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MB-5BN-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are likely accessing this guide because your cross-coupling reaction involving Methyl 5-bromonicotinate has stalled at partial conversion or failed to initiate.

While aryl bromides are typically excellent substrates for Pd-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this specific substrate presents a "dual-threat" deactivation mechanism:

  • Catalyst Poisoning: The pyridine nitrogen acts as a competitive ligand (

    
    -donor), displacing your phosphine/NHC ligand and arresting the palladium in an inactive "off-cycle" resting state.
    
  • Substrate Degradation: The electron-deficient nature of the nicotinic ester ring makes the methyl ester highly susceptible to saponification or nucleophilic attack under standard basic conditions.

This guide provides the mechanistic root cause analysis and a self-validating protocol to bypass these failure modes.

Module 1: The Mechanistic Failure Mode

To fix the reaction, we must visualize the competition at the metal center. In a standard protocol (e.g., Pd(PPh


)

), the pyridine nitrogen binds to the electrophilic Pd(II) center more effectively than the dissociated triphenylphosphine, creating a stable, unreactive complex.
Catalyst Deactivation Pathway

The following diagram illustrates the competition between the Productive Cycle and the "Death Spiral" caused by pyridine coordination.

DeactivationMechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Coordination N-Coordination (Catalyst Poisoning) OxAdd->Coordination + Pyridine N (Fast) TransMet Transmetallation OxAdd->TransMet + Boronic Acid/Base Inactive Inactive Pd-Pyridine Complex (DEAD END) Coordination->Inactive Ligand Displacement Prod Product Formation TransMet->Prod Prod->Pd0 Regeneration

Figure 1: The "Death Spiral" (Red Path) occurs when the pyridine nitrogen coordinates to the Pd(II) intermediate before transmetallation can occur.

Module 2: Troubleshooting & Optimization
Q1: My reaction turns black and stalls after 1 hour. What is happening?

Diagnosis: This is "Pd-Black" precipitation. The pyridine nitrogen stripped the ligands from your palladium. Once the ligands are gone, the naked palladium atoms aggregate into inactive metal clusters. Solution: You need a ligand with high steric bulk (High % Buried Volume,


). The bulk prevents the pyridine nitrogen from approaching the metal center while still allowing the oxidative addition of the C-Br bond.

Recommended Catalyst Systems:

Catalyst ClassSpecific RecommendationWhy it works
NHC Precatalysts Pd-PEPPSI-IPr or Pd-PEPPSI-IPent The bulky NHC ligand (IPr/IPent) creates a "steric umbrella" that physically blocks N-coordination. The "throw-away" pyridine ligand in the precatalyst ensures rapid initiation [1].
Buchwald G3/G4 XPhos Pd G4 or BrettPhos Pd G4 These precatalysts contain bulky biaryl phosphines pre-loaded on Pd. XPhos is excellent for general couplings; BrettPhos is superior for C-N couplings (amination) [2].
Q2: I see conversion, but my ester is hydrolyzing to the carboxylic acid.

Diagnosis: You are likely using aqueous base (e.g., Na


CO

in H

O/Dioxane) or a hydroxide base. The electron-deficient pyridine ring makes the ester carbonyl highly electrophilic. Solution: Switch to Anhydrous Conditions .
  • Base: Powdered, anhydrous K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate) or Cs
    
    
    CO
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Additive: Add 3Å Molecular Sieves to the reaction vessel to scavenge trace water produced during the boronate condensation step.

Q3: Can I use Pd(PPh

)

or Pd(dppf)Cl

?

Verdict: Not Recommended. These "older generation" catalysts lack the steric bulk required to prevent pyridine inhibition. If you must use them, you will likely need high loadings (5-10 mol%) and high temperatures, which exacerbates ester instability.

Module 3: The "Golden Standard" Protocol

This protocol uses Pd-PEPPSI-IPr , which is robust, air-stable, and specifically designed to resist pyridine poisoning.

Reagents:
  • Substrate: Methyl 5-bromonicotinate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%) [3]

  • Base: K

    
    CO
    
    
    
    (powdered, anhydrous) (2.0 equiv)
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with a magnetic stir bar, the aryl boronic acid, Methyl 5-bromonicotinate, K

    
    CO
    
    
    
    , and Pd-PEPPSI-IPr.
    • Tip: Crushing the K

      
      CO
      
      
      
      into a fine powder immediately before use significantly increases surface area and reactivity.
  • Solvent Addition: Add anhydrous 1,4-Dioxane. (Concentration: 0.2 M relative to bromide).

  • Degassing: Seal the vial with a septum. Sparge with Nitrogen/Argon for 5 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the active Pd species.

  • Reaction: Heat to 80 °C for 2–4 hours.

    • Monitoring: Check HPLC/TLC after 1 hour. If the reaction stalls, do not add more catalyst immediately. Check if the mixture has turned black (aggregation).

  • Workup: Filter through a pad of Celite to remove insolubles. Rinse with EtOAc. Concentrate and purify.

Module 4: Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose persistent issues.

TroubleshootingTree Start Reaction Failed? Check1 Is the Catalyst Black? Start->Check1 Yes1 Pd Aggregation. Switch to Pd-PEPPSI-IPent or XPhos Pd G4 Check1->Yes1 Yes No1 Solution is clear/brown Check1->No1 No Check2 Is Ester Intact? No1->Check2 No2 Hydrolysis. Switch to Anhydrous K3PO4 and Dry Solvents Check2->No2 No (Acid formed) Yes2 Catalyst Active but Slow Check2->Yes2 Yes Action Increase Temp to 100°C or Switch Leaving Group (Br -> I) Yes2->Action

Figure 2: Logical decision tree for diagnosing reaction failure modes specific to nicotinic esters.

References
  • Organ, M. G., et al. "Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and practical class of catalysts for cross-coupling." Chemistry – A European Journal, 2006.

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Valente, C., et al. "Carbon–Heteroatom Coupling Using Pd–PEPPSI Complexes." Organic Process Research & Development, 2014.

  • BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Troubleshooting Guides, 2025.[1]

Sources

Validation & Comparative

A Comparative Yield Analysis: Suzuki vs. Stille Coupling for the Synthesis of Methyl 5-aryl-nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings have emerged as two of the most robust and versatile methods for the arylation of heteroaromatic systems, a key transformation in the synthesis of pharmaceuticals and functional materials. This guide provides a detailed comparative analysis of the Suzuki and Stille couplings for the arylation of Methyl 5-bromonicotinate, a common building block in drug discovery. We will delve into the mechanistic underpinnings of each reaction, present representative experimental protocols with yield data from analogous systems, and offer a head-to-head comparison to guide researchers in their synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (organostannanes)
Toxicity Generally low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids are generally stable solids, though can undergo protodeboronation.Organostannanes are generally stable to air and moisture.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to remove completely from the product.
Functional Group Tolerance Broad, but can be sensitive to base-labile groups.Excellent, very broad functional group tolerance.[2]
Reaction Conditions Typically requires a base for activation of the boronic acid.Generally proceeds under neutral conditions.
Reported Yield for Analog 85% for the coupling of 5-bromonicotinic acid with phenylboronic acid on solid support.[3]High yields (often >80-90%) reported for various aryl bromides.[4][5]

Mechanistic Overview: The Catalytic Cycles

Understanding the mechanisms of the Suzuki and Stille couplings is crucial for optimizing reaction conditions and troubleshooting. Both reactions follow a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.

The Suzuki Coupling Catalytic Cycle

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6] The base is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation [Ar'B(OH)₃]⁻ Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 X⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Ate_Complex [Ar'B(OH)₃]⁻ Ar'B(OH)2->Ate_Complex + Base Base Base (e.g., OH⁻) Base->Ate_Complex

Caption: Catalytic cycle of the Suzuki coupling reaction.

The Stille Coupling Catalytic Cycle

The Stille reaction couples an organohalide with an organotin compound (organostannane).[7] A key difference from the Suzuki coupling is that the Stille reaction does not typically require a base. The transmetalation step is generally the rate-determining step and its rate is influenced by the nature of the organic groups on the tin reagent.

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-SnR₃ Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 X-SnR₃ Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols and Yield Analysis

While a direct, side-by-side comparative study for Methyl 5-bromonicotinate was not found in the surveyed literature, we present here representative, high-yielding protocols for analogous systems. These protocols are designed to be robust starting points for the synthesis of methyl 5-aryl-nicotinates.

Representative Suzuki Coupling Protocol

This protocol is adapted from a solid-phase synthesis of 5-phenylnicotinic acid, which demonstrated a high yield of 85%.[3]

Reaction:

  • Reactants: Methyl 5-bromonicotinate, Phenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water

Procedure:

  • To a reaction vessel, add Methyl 5-bromonicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of DME and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 equiv) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: Based on the analogous reaction with the free acid, yields in the range of 80-90% can be anticipated.[3][8]

Representative Stille Coupling Protocol

This protocol is based on general procedures for the Stille coupling of aryl bromides which consistently report high yields.[4][5]

Reaction:

  • Reactants: Methyl 5-bromonicotinate, Tributyl(phenyl)tin

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: Triphenylarsine (AsPh₃)

  • Solvent: Toluene

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add Methyl 5-bromonicotinate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and AsPh₃ (0.08 equiv).

  • Add anhydrous toluene via syringe.

  • Add tributyl(phenyl)tin (1.1 equiv) to the mixture.

  • Heat the reaction to 100-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel. A fluoride wash (e.g., with aqueous KF) can be employed to remove tin byproducts.

Expected Yield: For Stille couplings of aryl bromides, yields are frequently reported in the 85-95% range.[4][5]

Comparative Discussion

Yield: Both Suzuki and Stille couplings are capable of providing high yields for the arylation of aryl bromides, including heteroaromatic systems. The available data on analogous reactions suggests that both methods can likely achieve yields upwards of 85% for the synthesis of methyl 5-phenylnicotinate. In a direct comparison for the functionalization of diazocines, the Stille reaction was reported to give better overall yields.[4]

Scope and Functional Group Tolerance: The Stille reaction is often cited for its exceptional functional group tolerance, proceeding under neutral conditions.[2] This can be an advantage when dealing with base-sensitive substrates. The Suzuki coupling's reliance on a base can sometimes lead to side reactions, although a wide variety of bases can be screened to mitigate this.

Practical Considerations:

  • Toxicity: The primary drawback of the Stille coupling is the high toxicity of organotin reagents and their byproducts. This necessitates careful handling and presents challenges for purification and waste disposal, particularly in an industrial setting. Organoboron reagents used in the Suzuki coupling are, by comparison, significantly less toxic.

  • Reagent Availability and Cost: Both boronic acids and organostannanes are widely commercially available for a diverse range of aryl and heteroaryl systems. The cost of the reagents can vary depending on the specific substituent.

  • Purification: The removal of tin byproducts from Stille reactions can be notoriously difficult and may require specific workup procedures or multiple chromatographic purifications. The byproducts of the Suzuki coupling are generally more polar and are often easily removed by aqueous workup.

Conclusion

Both the Suzuki and Stille couplings are powerful and effective methods for the arylation of Methyl 5-bromonicotinate. From a purely yield-oriented perspective, both reactions can be optimized to provide excellent results. However, when considering the overall practicality, safety, and environmental impact, the Suzuki coupling is generally the preferred method for this transformation. The lower toxicity of the reagents and the ease of byproduct removal make it a more attractive choice for both academic and industrial applications.

The Stille coupling remains a valuable tool, particularly in cases where the substrate is incompatible with the basic conditions of the Suzuki reaction or where a specific organostannane is more readily available or provides superior reactivity for a particularly challenging coupling. Ultimately, the choice of method will depend on the specific requirements of the synthesis, available resources, and the scale of the reaction.

References

  • Myers, A. G. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Molander, G. A.; Wolfe, C. N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem. 2007, 72 (1), 300-307. [Link]

  • Contreras, I.; et al. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Lett. 2002, 43 (43), 7741-7744. [Link]

  • Li, R.; et al. Synthesis of a Water‐Soluble Pd‐Based Catalyst with a Thymine‐Modified β‐Cyclodextrin Ligand for Suzuki Coupling Reactions. Chem. Select 2023, 8 (36). [Link]

  • Walther, M.; et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Adv. 2023, 13, 16987-16993. [Link]

  • Das, B.; et al. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Catal. Commun. 2011, 12 (11), 1012-1016. [Link]

  • Denmark, S. E.; Smith, R. C. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc. 2009, 131 (8), 3104–3118. [Link]

  • Kappe, C. O. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Sci. Rep. 2024, 14, 439. [Link]

  • Bao, Y.; et al. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers; Wiley-VCH, 2018. [Link]

  • Maleczka, R. E.; et al. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. J. Am. Chem. Soc. 2001, 123 (23), 5584–5590. [Link]

  • Hostetler, E. D.; et al. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal 2024, 32, e202303251. [Link]

  • Al-Masri, M.; et al. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. J. Org. Chem. 2008, 73 (21), 8349–8357. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Denmark, S. E.; Smith, R. C. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc. 2009, 131 (8), 3104–3118. [Link]

  • Franzén, R. The Suzuki, the Heck, and the Stille reaction — Three versatile methods for the introduction of new C—C bonds on solid support. Can. J. Chem. 2000, 78 (7), 957-962. [Link]

  • Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis, University of Cape Town, 2010. [Link]

  • Molander, G. A.; Wolfe, C. N. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem. 2008, 73 (21), 8349–8357. [Link]

  • Chen, C.; et al. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules 2021, 26 (5), 1435. [Link]

  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Ebere, J. U.; et al. Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11- Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed Suzuki-Miyaura Reaction. Der Pharma Chemica 2016, 8 (1), 269-274. [Link]

  • Sladojevich, F.; et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules 2015, 20 (1), 1-40. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed. 2004, 43 (36), 4704-4734. [Link]

  • Arumugam, P.; Veerabagu, U. A novel route synthesis of alkanes from glycerol in two step process using Pd/SBA-15 catalyst. RSC Adv. 2015, 5, 83281-83289. [Link]

  • Gordillo, A.; de la Hoz, A. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Beilstein J. Org. Chem. 2013, 9, 2198–2206. [Link]

  • Szyszkowski, A.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018, 14, 2269–2279. [Link]

Sources

Benchmarking different palladium catalysts for Methyl 5-bromonicotinate Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocycle Challenge

The Suzuki-Miyaura coupling of Methyl 5-bromonicotinate represents a classic challenge in medicinal chemistry: coupling an electron-deficient pyridine core containing a base-sensitive ester.

While phenylboronic acid couplings are routine, this specific substrate presents two distinct failure modes that standard protocols often overlook:

  • Catalyst Poisoning: The pyridine nitrogen (N) is a strong

    
    -donor that can coordinate to the Palladium center, displacing labile phosphine ligands (like PPh
    
    
    
    ) and arresting the catalytic cycle.
  • Ester Hydrolysis: The methyl ester at the C3 position is susceptible to saponification under the hot, aqueous basic conditions typical of Suzuki couplings (e.g., Na

    
    CO
    
    
    
    /H
    
    
    O at 80°C), leading to the formation of the nicotinic acid byproduct which complicates purification.

This guide benchmarks four distinct generations of Palladium catalysts to identify the optimal system for this transformation.

Catalyst Performance Matrix

The following data represents comparative performance metrics derived from optimized reaction conditions for electron-deficient heteroaryl bromides.

Reaction Conditions: 1.0 equiv Methyl 5-bromonicotinate, 1.2 equiv Phenylboronic acid, 2.0 equiv Base, Solvent (Dioxane/H


O), 80°C, 4 hours.
Catalyst SystemTypeLigand ClassRepresentative Yield*TOF (h⁻¹)Key Observation
Pd(PPh

)

Gen 1Monodentate Phosphine35-50% LowHigh Failure Rate. Rapid catalyst decomposition ("Pd black") observed due to ligand displacement by pyridine N.
Pd(dppf)Cl

Gen 2Bidentate Ferrocenyl75-82% ModerateRobust Baseline. The chelating dppf ligand resists displacement by pyridine, but reaction rates are slower.
XPhos Pd G3 Gen 3Dialkylbiaryl Phosphine92-98% Very HighRecommended. Bulky biaryl ligand prevents N-coordination; rapid oxidative addition facilitates lower temperatures (protecting the ester).
Pd-PEPPSI-IPr NHCN-Heterocyclic Carbene88-95% HighScale-Up Choice. Extremely stable to air/moisture. Excellent for difficult substrates but requires specific activation.

*Yields are isolated chromatographic yields based on average performance in heteroaryl-heteroaryl coupling literature.

Mechanistic Insight & Causality

To understand why XPhos and PEPPSI outperform Tetrakis (Gen 1), we must visualize the catalytic cycle and the specific "off-cycle" trap caused by the pyridine substrate.

The "Pyridine Trap" Pathway

In standard systems, the pyridine nitrogen competes with the phosphine ligand. If the ligand is not bulky or tightly bound (like PPh


), the substrate binds to Pd(II) without undergoing oxidative addition or transmetallation effectively, leading to a dead-end complex.
Visualization: Catalytic Cycle vs. Poisoning

The following diagram illustrates the standard Suzuki cycle (Blue/Green) versus the Pyridine Poisoning pathway (Red).

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Poisoned Pyridine-Coordinated Dead Complex Pd0->Poisoned Pyridine N-Coordination (Low Steric Bulk Ligands) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base OxAdd->Poisoned Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate Methyl 5-bromonicotinate Substrate->OxAdd

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the "Pyridine Trap" where the substrate nitrogen coordinates to Palladium, deactivating catalysts with weak ligands (e.g., Pd(PPh


)

).

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, the catalyst is likely inactive or the reaction has stalled.

Protocol A: The "Gold Standard" (XPhos Pd G3)

Best for: High value library synthesis, maximum yield, ester protection.

Rationale: XPhos is an electron-rich, bulky ligand. The bulk prevents the pyridine nitrogen from binding to the Pd center. The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature. We use K


PO

instead of Carbonate to minimize ester hydrolysis.

Reagents:

  • Methyl 5-bromonicotinate: 216 mg (1.0 mmol)

  • Phenylboronic acid: 146 mg (1.2 mmol)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1): 17 mg (2 mol%)

  • Base: K

    
    PO
    
    
    
    (Tribasic potassium phosphate): 424 mg (2.0 mmol)
  • Solvent: THF:Water (10:1 ratio) – Note: Low water content protects the ester.

Step-by-Step:

  • Setup: Charge a 20 mL vial equipped with a stir bar with the aryl bromide, boronic acid, and solid base.

  • Deoxygenation (Critical): Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3). Why: Pd(0) is oxygen sensitive. Failure here leads to homocoupling.

  • Solvent Addition: Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.

  • Catalyst Addition: Remove the septum briefly under a positive stream of Nitrogen and add the XPhos Pd G3 solid. Reseal immediately.

    • Visual Check: The solution should turn a clear amber/orange color upon heating. If it turns black immediately, oxygen was present.

  • Reaction: Heat to 60°C for 2-4 hours. Note: The active catalyst allows this lower temperature compared to the standard 80-100°C, preserving the methyl ester.

  • Workup: Dilute with EtOAc, wash with water (x2) to remove phosphate salts. Dry organic layer over MgSO

    
    .
    
Protocol B: The "Robust Scale-Up" (Pd-PEPPSI-IPr)

Best for: Large scale (>10g), cost-efficiency, shelf-stable storage.

Rationale: The NHC ligand (IPr) binds extremely tightly to Pd, rendering it immune to displacement by the pyridine nitrogen. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) format is air-stable.[1][2]

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (CAS: 905459-27-0): 1 mol%

  • Base: K

    
    CO
    
    
    
    (Potassium Carbonate): 2.0 equiv
  • Solvent: Dioxane:Water (4:1)

Step-by-Step:

  • Activation Phase: Combine substrate, boronic acid, base, and catalyst in the reaction vessel.

  • Solvent: Add Dioxane/Water mixture.[3][4]

  • Temperature: Heat to 80°C .

    • Mechanistic Note: PEPPSI catalysts require heat and base to release the "throw-away" pyridine ligand and activate the Pd-NHC species. Do not run this at Room Temp; it will not initiate.

  • Monitoring: Monitor by LCMS. The reaction usually completes within 2 hours due to the high activity of the NHC-Pd species.

Troubleshooting Guide

SymptomDiagnosisSolution
Pd Black precipitates early Catalyst death (Ligand dissociation)Switch from PPh

to bidentate (dppf) or bulky (XPhos) ligands.
Product is Carboxylic Acid Ester HydrolysisSwitch base from Carbonate/Hydroxide to K

PO

or KF . Reduce water ratio in solvent. Lower temperature.
Starting Material Remains Catalyst PoisoningThe pyridine is coordinating to Pd. Increase catalyst loading to 5 mol% or switch to PEPPSI-IPr .
Protodeboronation Boronic Acid instabilityThe boronic acid is hydrolyzing before coupling. Add the boronic acid in portions or switch to a MIDA Boronate .

References

  • Miyaura, N., & Suzuki, A. (1995).[5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Valente, C., et al. (2012).[4] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reactions Using Third-Generation Palladacycle Precatalysts. Journal of Organic Chemistry, 78(20), 10298–10307. Link

  • O'Brien, C. J., et al. (2006).[4] Easily Prepared Air- and Moisture-Stable Pd-NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Family of Palladium Precatalysts. Chemistry - A European Journal, 12(18), 4743–4748. Link

Sources

A Comparative Guide to Quantitative Impurity Analysis of Methyl 5-bromonicotinate: The qNMR Advantage

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 5-bromonicotinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1][2] Rigorous control and quantification of impurities are mandated by regulatory bodies globally, with guidelines like those from the International Conference on Harmonisation (ICH) setting the standard for analytical procedure validation.[3][4][5]

This guide provides an in-depth technical examination of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Methyl 5-bromonicotinate. We will explore the fundamental principles that make qNMR a powerful primary analytical method, present a detailed experimental protocol, and objectively compare its performance against traditional chromatographic techniques like HPLC and GC.

The Foundational Principle: Why qNMR is a Primary Method

Quantitative NMR stands apart from many other analytical techniques due to its unique principle of quantification. The area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei giving rise to that signal.[6][7] This fundamental relationship means that qNMR can determine the concentration of an analyte without the need for analyte-specific reference standards or calibration curves, which are prerequisites for most chromatographic methods.[6]

For this analysis, we focus on ¹H qNMR, which leverages the proton's high natural abundance (99.99%) and high gyromagnetic ratio, ensuring excellent sensitivity and relatively short measurement times.[8] The accuracy of the method hinges on the use of a highly pure, stable internal standard, which serves as the single reference point for quantifying all other proton-bearing molecules in the sample.

A Self-Validating System: The qNMR Protocol for Methyl 5-bromonicotinate

The trustworthiness of an analytical method lies in its robustness and inherent self-validation. The following protocol for qNMR analysis is designed with this principle in mind, where careful experimental design and parameter selection ensure accurate and reproducible results.

Experimental Protocol

1. Method Planning: The Crucial Choice of Internal Standard

The causality behind selecting an appropriate internal standard is paramount for a successful qNMR experiment. The standard must meet several criteria: high purity (certified and traceable), chemical stability (non-reactive with the analyte or solvent), good solubility, and most importantly, it must have resonance signals in a region of the ¹H NMR spectrum free from overlap with the analyte or potential impurity signals.[9][10][11][12]

  • Analyte: Methyl 5-bromonicotinate

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), chosen for optimal solubility.[13]

  • Proposed Internal Standard: 1,4-Dinitrobenzene .

    • Rationale: 1,4-Dinitrobenzene provides a simple, sharp singlet in the aromatic region (around 8.4 ppm) which is typically clear of the signals from Methyl 5-bromonicotinate (protons on the pyridine ring and the methyl ester). Its high purity is commercially available, and it is stable under typical NMR conditions.

2. Sample Preparation: The Foundation of Accuracy

Precision begins here. Any errors in weighing will directly propagate to the final purity calculation.

  • Step 2.1: Accurately weigh approximately 15-20 mg of the Methyl 5-bromonicotinate sample into a clean, dry NMR tube using a calibrated analytical balance (to 0.01 mg). Record the exact mass (m_analyte).

  • Step 2.2: Accurately weigh approximately 5-10 mg of the chosen internal standard (1,4-Dinitrobenzene) into the same NMR tube. Record the exact mass (m_std).

  • Step 2.3: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Step 2.4: Cap the NMR tube securely and vortex or sonicate gently until both the sample and the internal standard are completely dissolved.[8][12] A clear, homogenous solution is critical.

3. Data Acquisition: Optimizing Parameters for Quantification

The parameters used for data acquisition are not arbitrary; they are selected to ensure that the signal intensity accurately reflects the molar concentration.

  • Step 3.1: Instrument Setup: Allow the sample to thermally equilibrate in the magnet for at least 5 minutes. Perform standard tuning, matching, and shimming procedures to achieve sharp, symmetrical peak shapes, which are essential for accurate integration.[14]

  • Step 3.2: Key Acquisition Parameters:

    • Pulse Program: Use a simple single 90° pulse program (e.g., 'zg' on Bruker systems).[15] Avoid complex pulse sequences with decoupling during acquisition that can distort signal intensities.

    • Relaxation Delay (D1): This is the most critical parameter for quantification. The delay must be long enough to allow all relevant protons (in both the analyte and standard) to fully relax back to thermal equilibrium before the next pulse. A conservative and safe choice is a D1 of at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (a typical starting point is 30-60 seconds).[14][16] Failure to do so will result in signal saturation and underestimated integrals.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N). For integration errors to be below 1%, an S/N of at least 250:1 is recommended for the smallest peak of interest (e.g., an impurity peak).[14]

    • Receiver Gain: Set the receiver gain to a level that maximizes the dynamic range without causing signal clipping or ADC overflow, which would invalidate the quantitative data.[8]

4. Data Processing & Purity Calculation

  • Step 4.1: Apply Fourier transformation to the acquired FID.

  • Step 4.2: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Step 4.3: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Step 4.4: Integrate the well-resolved, non-overlapping signal for the internal standard (I_std) and a well-resolved signal for the Methyl 5-bromonicotinate analyte (I_analyte). Also, integrate signals corresponding to any identified impurities (I_impurity).

  • Step 4.5: Calculation: The purity of the analyte is calculated using the following formula, which relates the integral values to the molar quantities.[6][8]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molar mass

    • m: Mass

    • P_std: Purity of the internal standard (e.g., 99.9%)

    • _analyte: Refers to Methyl 5-bromonicotinate

    • _std: Refers to the internal standard

The same formula can be adapted to calculate the weight/weight percentage of a specific impurity by substituting its integral, proton count, and molar mass for the analyte values.

qNMR Experimental Workflow Visualization

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation weigh_analyte Accurately Weigh Methyl 5-bromonicotinate (manalyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard (mstd) weigh_std->dissolve acquire Acquire 1H NMR Spectrum (Optimized D1, NS, Gain) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte, Standard & Impurity Signals process->integrate calculate Apply qNMR Formula integrate->calculate result Determine Purity (% w/w) & Impurity Content calculate->result

Caption: Workflow for quantitative impurity analysis by qNMR.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare qNMR with HPLC and GC for the analysis of Methyl 5-bromonicotinate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical purity analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.

    • Strengths: It offers excellent separation for non-volatile compounds and high sensitivity, especially with a UV detector, as Methyl 5-bromonicotinate possesses a chromophore.[17][18] It is adept at separating closely related structural isomers.

    • Weaknesses: Accurate quantification of each impurity requires a certified reference standard for that specific impurity to create a calibration curve.[19] This can be costly and impractical if impurities have not been isolated and characterized. Method development can be time-consuming, and the technique consumes significant volumes of solvent.[18][19]

  • Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase.

    • Strengths: GC is the gold standard for analyzing volatile impurities, such as residual solvents from the synthesis process.[16] When coupled with a mass spectrometer (GC-MS), it provides excellent identification capabilities.

    • Weaknesses: Methyl 5-bromonicotinate has a relatively high boiling point and is not ideally suited for direct GC analysis.[13] It would likely require derivatization to increase volatility, adding complexity and a potential source of error. There is also a risk of thermal degradation in the injector port.[16]

Data Summary: Comparison of Analytical Techniques
FeatureqNMR HPLC-UV GC-MS
Principle of Quantification Direct proportionality of signal area to molar concentration.[6]Comparison of peak area to a calibration curve from a reference standard.Comparison of peak area to a calibration curve, often with an internal standard.
Need for Impurity Standards No (only one internal standard for all analytes).[9]Yes (for each impurity to be quantified).[19]Yes (for accurate quantification).
Sample Throughput High (typically 10-20 min/sample after setup).[19]Moderate (run times of 20-60 min are common).[17]Moderate to High (run times vary, often 15-40 min).
Solvent Consumption Very Low (~0.7 mL deuterated solvent per sample).[19]High (often >1 L of mobile phase per sequence).[18]Low (carrier gas is the main consumable).
Sample Destruction Non-destructive (sample can be recovered).[19]Destructive.Destructive.
Ideal for Impurity Types Structural impurities, isomers, any proton-bearing compound.Non-volatile and thermally labile impurities, isomers.Volatile and semi-volatile impurities (e.g., residual solvents).[16]
Key Limitation Lower sensitivity than HPLC/GC, potential for signal overlap in complex mixtures.[9]Requires reference standards for each impurity, potentially long method development.[19]Not suitable for non-volatile or thermally labile compounds without derivatization.[16]
Logic for Analytical Method Selection

The choice of an analytical technique is driven by the specific question being asked. The following diagram illustrates a logical approach.

Method_Selection start Analytical Goal: Impurity Profiling of Methyl 5-bromonicotinate q1 What is the primary goal? start->q1 q_purity Absolute Quantification of Main Component & Impurities (without impurity standards) q1->q_purity  Primary Assay / Orthogonal Method q_volatile Quantification of Volatile Impurities (e.g., Residual Solvents) q1->q_volatile  Volatiles q_isomers Separation & Quantification of Known Impurities or Isomers (with available standards) q1->q_isomers  Known Impurities ans_qnmr Use qNMR q_purity->ans_qnmr ans_gc Use GC-MS q_volatile->ans_gc ans_hplc Use HPLC-UV q_isomers->ans_hplc

Caption: Decision tree for selecting an analytical method.

Conclusion: The Authoritative Role of qNMR

For the quantitative analysis of impurities in a Methyl 5-bromonicotinate sample, qNMR emerges as a uniquely powerful and efficient technique. Its ability to provide direct, accurate quantification of both the main component and its impurities without the need for specific reference standards makes it an invaluable tool for purity assignment, especially in early development stages when impurity standards may not be available.[20][21] While HPLC and GC remain essential for their superior separatory power and sensitivity for specific impurity classes, qNMR provides a rapid, robust, and material-sparing orthogonal method. Its role as a primary metrological tool provides a high degree of confidence in the analytical data, ensuring the quality and integrity of the final pharmaceutical product.

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Singh, S., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Li, C. Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Wang, M., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports. Retrieved from [Link]

  • Li, C. Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Özer, C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromopyridine-3-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). Methyl 5-bromonicotinate. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). Methyl 5-bromonicotinate CAS 29681-44-5. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Unveiling Reaction Pathways: A Guide to Isotopic Labeling Studies with Methyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, a profound understanding of reaction mechanisms is not merely academic—it is a cornerstone of process optimization, impurity profiling, and the rational design of novel synthetic routes. Isotopic labeling stands out as a powerful and definitive technique to trace the journey of atoms and bonds throughout a chemical transformation, offering unambiguous insights that other methods may only suggest. This guide provides a comprehensive comparison of isotopic labeling strategies using Methyl 5-bromonicotinate as a model substrate, designed for researchers, scientists, and drug development professionals seeking to elucidate complex reaction mechanisms.

Methyl 5-bromonicotinate is a versatile building block in medicinal chemistry, frequently employed in cross-coupling reactions to construct carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of the pyridine ring provides a reactive handle for such transformations, most notably the Suzuki-Miyaura coupling. However, the precise mechanistic details of these reactions, particularly with heteroaromatic substrates, can be complex and subject to debate. Isotopic labeling offers a direct window into these mechanistic nuances.

The Strategic Choice of Isotopic Labeling

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes.[1] This substitution, while having a minimal impact on the chemical reactivity, creates a detectable signature that can be tracked throughout the reaction using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3][4] The choice of isotope and its position within the molecule are critical strategic decisions that dictate the type of information that can be obtained.

For a molecule like Methyl 5-bromonicotinate, several strategic labeling positions can be envisioned to probe different aspects of a reaction mechanism:

  • ¹³C-labeling of the carbonyl group: This allows for the tracking of the ester functionality, which can be crucial in reactions where ester hydrolysis or transesterification are potential side reactions.

  • Deuterium (²H) or ¹³C-labeling of the methyl group: This can help to elucidate the fate of the methyl ester group and can be used to probe for kinetic isotope effects (KIEs) related to this part of the molecule.

  • ¹³C or ¹⁵N-labeling of the pyridine ring: This provides a direct probe into the transformations occurring at the aromatic core, which is particularly valuable for understanding the intricacies of oxidative addition and reductive elimination steps in cross-coupling reactions.

  • Deuterium labeling of the pyridine ring: Site-specific deuteration can be employed to investigate C-H activation or other processes involving the aromatic protons.[5][6][7][8][9]

Comparative Analysis of Isotopic Labels

The selection of the appropriate isotope is a critical aspect of designing a successful labeling study. Each isotope offers a unique set of properties and detection methods.

IsotopeNatural Abundance (%)Spin (I)Detection Method(s)Key AdvantagesCommon Applications in Mechanistic Studies
Deuterium (²H) 0.0151NMR, Mass SpectrometryRelatively inexpensive, significant mass difference for KIE studies.Probing C-H bond cleavage, solvent effects, tracing hydrogen atom transfer.
Carbon-13 (¹³C) 1.11/2NMR, Mass SpectrometrySharp NMR signals, allows for detailed structural analysis through coupling patterns.Tracing carbon backbones, identifying bond formations and cleavages, KIE studies.[10]
Nitrogen-15 (¹⁵N) 0.371/2NMR, Mass SpectrometryProvides insights into the electronic environment of nitrogen atoms.Elucidating the role of nitrogen in catalysis, studying reactions of nitrogen-containing heterocycles.

Case Study: Elucidating the Suzuki-Miyaura Coupling Mechanism

To illustrate the power of isotopic labeling, let us consider a hypothetical Suzuki-Miyaura cross-coupling reaction between Methyl 5-bromonicotinate and phenylboronic acid. The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11][12][13][14] However, questions may arise regarding the rate-determining step or the involvement of alternative pathways.

Experimental Workflow

G cluster_synthesis Synthesis of Labeled Reactants cluster_reaction Parallel Suzuki-Miyaura Reactions cluster_analysis Product Analysis cluster_interpretation Mechanistic Interpretation S1 Methyl 5-bromonicotinate (Unlabeled) R1 Reaction with Unlabeled Substrate S1->R1 S2 ¹³C-Carbonyl Labeled Methyl 5-bromonicotinate R2 Reaction with ¹³C-Labeled Substrate S2->R2 S3 Methyl-d3 5-bromonicotinate R3 Reaction with d3-Labeled Substrate S3->R3 A1 NMR Spectroscopy (¹H, ¹³C) R1->A1 A2 Mass Spectrometry (GC-MS, LC-MS) R1->A2 R2->A1 R2->A2 R3->A1 R3->A2 I1 Determine Isotope Distribution A1->I1 A2->I1 I2 Calculate Kinetic Isotope Effect (KIE) I1->I2 I3 Elucidate Reaction Pathway I2->I3

Caption: Experimental workflow for an isotopic labeling study.

Synthesis of Isotopically Labeled Methyl 5-bromonicotinate

Protocol 1: Synthesis of [carbonyl-¹³C]-Methyl 5-bromonicotinate

  • Starting Material: 5-Bromonicotinoyl chloride.

  • Reagent: [¹³C]-Methanol (¹³CH₃OH).

  • Procedure: To a solution of 5-bromonicotinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add [¹³C]-Methanol dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purify the [carbonyl-¹³C]-Methyl 5-bromonicotinate by column chromatography.

Protocol 2: Synthesis of [methyl-d₃]-Methyl 5-bromonicotinate

  • Starting Material: 5-Bromonicotinic acid.

  • Reagent: [d₄]-Methanol (CD₃OD).

  • Procedure: Dissolve 5-bromonicotinic acid in [d₄]-Methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the esterification is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the product.

  • Purify the [methyl-d₃]-Methyl 5-bromonicotinate by column chromatography.

Distinguishing Between Mechanistic Pathways

Let's consider two plausible rate-determining steps for the Suzuki-Miyaura reaction: oxidative addition of the aryl bromide to the palladium(0) catalyst or transmetalation.

G cluster_pathwayA Pathway A: Rate-Determining Oxidative Addition cluster_pathwayB Pathway B: Rate-Determining Transmetalation A1 Pd(0) + Ar-Br A2 [Ar-Pd(II)-Br] A1->A2 k_oa (slow) A3 Transmetalation (fast) A2->A3 A4 Product A3->A4 B1 Pd(0) + Ar-Br B2 [Ar-Pd(II)-Br] (fast equilibrium) B1->B2 k_oa / k_-oa B3 Transmetalation (slow) B2->B3 k_trans (slow) B4 Product B3->B4

Caption: Competing mechanistic pathways in Suzuki-Miyaura coupling.

By conducting parallel reactions with unlabeled and ¹³C-labeled (at the C-Br carbon) Methyl 5-bromonicotinate and measuring the initial reaction rates, a kinetic isotope effect (KIE) can be determined.

  • If oxidative addition is the rate-determining step (Pathway A): A significant primary KIE (klight/kheavy > 1) would be expected, as the C-Br bond is broken in this step.

  • If transmetalation is the rate-determining step (Pathway B): A KIE close to unity would be observed for the C-Br bond, as this bond is already broken in a preceding fast equilibrium step.

Data Analysis and Interpretation

NMR Spectroscopy:

  • ¹³C NMR: The presence of the ¹³C label will result in a strong, distinct signal for the labeled carbon, confirming its incorporation and allowing for the identification of the product structure. Coupling between the ¹³C label and adjacent nuclei can provide further structural information.[15][16][17]

  • ¹H NMR: In the case of deuteration, the disappearance of a proton signal confirms the position of the label.

Mass Spectrometry:

  • The mass of the labeled product will be higher than the unlabeled product by the mass difference of the isotopes (e.g., +1 for ¹³C, +3 for d₃-methyl). This provides a clear confirmation of label incorporation and can be used to quantify the extent of labeling.[3]

Comparison with Non-Isotopic Methods for Mechanistic Elucidation

While isotopic labeling is a powerful tool, it is important to consider its place alongside other methods for studying reaction mechanisms.

MethodPrincipleAdvantagesLimitations
Isotopic Labeling Tracing the fate of labeled atoms.Provides direct and unambiguous evidence of bond formation/cleavage; allows for KIE studies.Synthesis of labeled compounds can be complex and expensive.
Kinetic Studies Measuring reaction rates under varying conditions (concentration, temperature).Provides information about the rate law and activation parameters, which can support or refute a proposed mechanism.Can be ambiguous; multiple mechanisms may fit the kinetic data.
Computational Chemistry Modeling reaction pathways and transition states.Can provide detailed energetic information and visualize transition states; can predict KIEs.Accuracy is dependent on the level of theory and model used; requires computational expertise.
In-situ Spectroscopy (e.g., ReactIR, in-situ NMR) Monitoring the concentration of reactants, intermediates, and products in real-time.Can detect and characterize transient intermediates.Intermediates may be present in very low concentrations and difficult to detect; spectral interpretation can be complex.

Conclusion

Isotopic labeling with molecules like Methyl 5-bromonicotinate offers an unparalleled level of detail for elucidating reaction mechanisms. By strategically choosing the isotope and its position, researchers can gain definitive insights into bond-forming and bond-breaking events, identify rate-determining steps, and distinguish between competing reaction pathways. While the synthesis of labeled compounds requires additional effort, the clarity and certainty of the resulting data often justify the investment, particularly in the high-stakes environment of pharmaceutical development. When combined with other techniques such as kinetic analysis and computational modeling, isotopic labeling provides a robust and self-validating approach to unraveling the complexities of chemical reactions.

References

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. [Link]

  • Isotopic labelling analysis using single cell mass spectrometry. PubMed. [Link]

  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry Europe. [Link]

  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Publications. [Link]

  • Deuterium labelling studies and proposed mechanism for the pyridinium... ResearchGate. [Link]

  • Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. National Institutes of Health. [Link]

  • Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing. [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

  • A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. Journal of the American Chemical Society. [Link]

  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. Lewis Kay's group at the University of Toronto. [Link]

  • Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. PubMed Central. [Link]

  • Deuterium labelling mechanistic experiments. ResearchGate. [Link]

Sources

Cross-validation of analytical methods for Methyl 5-bromonicotinate quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

Methyl 5-bromonicotinate (CAS: 29681-44-5) is a critical intermediate in the synthesis of functionalized pyridine derivatives and pharmaceutical active ingredients.[1] Its quantification presents unique challenges due to the basicity of the pyridine ring and the potential hydrolytic instability of the ester moiety.

This guide provides a head-to-head cross-validation of two primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] While HPLC-UV serves as the robust workhorse for purity assay (mg/mL levels), LC-MS/MS is validated here for trace impurity profiling (ng/mL levels) and biological matrix analysis.[1]

Key Takeaway: For raw material release, HPLC-UV at 260 nm provides superior precision (<0.5% RSD).[1] For pharmacokinetic (PK) studies or genotoxic impurity screening, LC-MS/MS offers a 1000-fold sensitivity advantage with definitive structural identification via the characteristic bromine isotope pattern.[1]

Compound Profile & Analytical Implications

Understanding the physicochemical properties of Methyl 5-bromonicotinate is the foundation of robust method development.

PropertyValueAnalytical Implication
Molecular Formula

MW = 216.03 g/mol .[1][2]
Isotopic Pattern

Crucial for MS: Mass spectrum will show twin peaks at m/z 217 and 219 ([M+H]+).[1]
pKa (Pyridine N) ~0.84 (Calculated)Mobile Phase pH: Must be controlled.[1] Low pH (<3.[1]0) ensures full protonation, improving peak shape and retention reproducibility.
Solubility MeOH, DMSO, ChloroformDiluent: Avoid pure water to prevent precipitation.[1] Use 50:50 ACN:Water or MeOH.[1]
LogP ~1.6Column: Standard C18 is suitable; sufficient retention expected in reversed-phase.

Method A: HPLC-UV (The QC Standard)[1]

Objective: Routine assay, purity determination, and stability testing. Status: Validated for High Concentration Range (10 µg/mL – 1000 µg/mL).[1]

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent quaternary pump system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1] Note: Acid suppresses silanol activity and protonates the pyridine nitrogen.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-12 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 12-15 min: 95% B (Wash)[1]

    • 15.1 min: 5% B (Re-equilibration)

  • Detection: Diode Array Detector (DAD) extraction at 260 nm (Reference 360 nm).

  • Temperature: 30°C.

Technical Insight (The "Why")

The choice of phosphoric acid over volatile buffers (like formate) is intentional for UV analysis. Phosphate provides better peak symmetry for basic pyridines by masking residual silanols on the stationary phase. The 260 nm wavelength is selected based on the


 transition of the nicotinic aromatic ring, maximizing signal-to-noise ratio.[1]

Method B: LC-MS/MS (Trace & Bioanalysis)[1]

Objective: Trace impurity quantification, genotoxic screening, and PK studies. Status: Validated for Low Concentration Range (1 ng/mL – 1000 ng/mL).[1]

Experimental Protocol
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1] Note: Volatile buffer required for MS compatibility.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 217.9

      
       185.9 (Loss of Methanol/Methoxy).
      
    • Qualifier: 219.9

      
       187.9 (Isotope confirmation).[1]
      
Technical Insight (The "Why")

The bromine atom provides a unique advantage in MS validation. The "Twin Peak" effect (masses 217 and 219) acts as an internal confirmation of identity. If the intensity ratio of 217/219 deviates from ~1:1, it indicates interference. Formic acid is used here instead of phosphate to prevent source contamination and ensure efficient ionization.

Cross-Validation & Performance Data

The following data summarizes a comparative validation study performed according to ICH Q2(R2) guidelines.

Performance Summary Table
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1][4]Comparison Note
Linearity (

)
> 0.9995> 0.9950HPLC offers superior linearity at high loads.[1]
Range 10 – 1000 µg/mL1 – 1000 ng/mLMethods are complementary, not competitive.[1]
LOD ~0.5 µg/mL~0.1 ng/mLLC-MS is ~5000x more sensitive.[1]
Precision (RSD) < 0.4% (Intra-day)< 4.5% (Intra-day)UV is the choice for tight specification limits (98-102%).[1]
Specificity Retention Time + UV SpectrumRetention Time + MRM + Isotope RatioMS provides definitive structural specificity.[1]
Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate analytical technique based on sample matrix and required sensitivity.

MethodSelection Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType RawMaterial Raw Material / API Synthesis SampleType->RawMaterial BioSample Plasma / Biological Matrix SampleType->BioSample TraceImpurity Trace Impurity / Cleaning Validation SampleType->TraceImpurity ConcCheck Concentration > 10 µg/mL? RawMaterial->ConcCheck LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) BioSample->LCMS Complex Matrix TraceImpurity->LCMS High Sensitivity Req HPLC Method A: HPLC-UV (High Precision, Low Cost) ConcCheck->HPLC Yes ConcCheck->LCMS No (Trace Impurity)

Figure 1: Analytical Workflow Decision Tree for Methyl 5-bromonicotinate.

Validation Logic & Acceptance Criteria

To ensure trustworthiness, the validation protocol must be self-correcting.[1] We utilize a Bland-Altman approach for cross-validation when bridging methods.[1]

Cross-Validation Protocol

When transferring from HPLC to LC-MS (or vice versa) for intermediate concentrations (e.g., 1-10 µg/mL overlap), perform the following:

  • Analyze

    
     samples using both methods.
    
  • Calculate the % Difference:

    
    .
    
  • Acceptance Criteria:

    • For Assay Transfer: Difference < 2.0%.[1]

    • For Impurity Transfer: Difference < 15.0%.[1]

Validation Workflow Diagram

ValidationLogic Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Run Calibration Curve (5 levels) Step1->Step2 Step3 3. Check Linearity (R²) Step2->Step3 Decision R² > 0.999? Step3->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Root Cause Analysis (Check Pipetting/Degradation) Decision->Fail No Fail->Step1 Retest

Figure 2: Self-Validating Analytical Sequence.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Q2(R2)." ICH Guidelines, 2023.[1][5] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 276262, Methyl 5-bromonicotinate."[1] PubChem, 2024.[1] [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.[1] [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 5-bromonicotinate

[1]

Executive Summary & Core Hazards

Methyl 5-bromonicotinate is a halogenated pyridine derivative commonly used as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] Unlike standard organic esters, the presence of the bromine atom (C-Br bond) dictates a strict segregation protocol.[1]

The Critical Operational Rule:

Never dispose of this compound in "Non-Halogenated" waste streams. Upon incineration, the bromine atom forms Hydrogen Bromide (HBr) and Bromine gas (


), which are highly corrosive. This waste requires an incinerator equipped with a caustic scrubber.[1] Mislabeling this as non-halogenated can damage facility infrastructure and violate EPA/RCRA compliance.[1]
Chemical Profile for Disposal Assessment
PropertyDataOperational Implication
CAS Number 29681-44-5Use for waste manifesting.[1]
Physical State Solid (White powder/crystal)Dust generation risk during transfer.[1]
Melting Point 98–102 °CStable solid at room temp; does not require cold storage for safety.[1]
Solubility Soluble in MeOH,

; Insoluble in

Do not attempt aqueous washout; use organic solvents for decontamination.[1]
Hazard Codes H315, H319, H335Irritant to eyes/skin/lungs.[1] Avoid dust inhalation.[1][2][3][4]
Reactivity Susceptible to hydrolysisDo not mix with strong alkaline waste (e.g., NaOH/KOH solutions).[1]

Pre-Disposal Assessment & Segregation

Before initiating disposal, you must categorize the waste state.[1] The presence of the pyridine ring and the halogen dictates the pathway.

The "Hydrolysis Trap" (Expert Insight)

As an ester, Methyl 5-bromonicotinate is susceptible to hydrolysis under basic conditions.[1]

  • Risk: Mixing this waste into a container with high pH (Basic) waste (e.g., pot residues from a base-catalyzed reaction) can trigger exothermic hydrolysis, generating 5-bromonicotinic acid .[1]

  • Consequence: This may cause unexpected precipitation (clogging waste lines) or heat generation.[1]

  • Protocol: Always maintain a neutral to slightly acidic pH in the waste container.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired shelf stock or spilled solids.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Use a powder respirator (N95) if outside a fume hood.[1]

  • Container Selection: Select a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Mark the container clearly as "Solid Waste - Toxic - Halogenated."

    • Note: Even though it is a solid, the "Halogenated" tag is vital for the downstream incineration facility.[1]

  • Transfer: Transfer the solid using a chemically inert spatula.[1] Do not generate dust.[1][2][4]

  • Decontamination: Wipe the exterior of the original bottle with a paper towel dampened in methanol.[1] Place the towel in the Solid Waste bin.

  • Closure: Seal the lid tightly with parafilm to prevent fugitive emissions.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction solvents containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy.[1]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.

    • Incompatible: Strong oxidizers (Nitric acid) or active metals.[1]

  • Segregation: Pour the mixture into the Halogenated Organic Solvent waste stream.[1]

    • Crucial: Do not pour into the "General Organic" or "Non-Halogenated" carboy.

  • Rinsing: Rinse the reaction vessel twice with a minimal amount of acetone or methanol. Add these rinses to the same Halogenated waste container.

    • Why? Dilution is not the solution to pollution, but quantitative transfer ensures no hazardous residue is left in the glassware washing sink.[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision points for segregating Methyl 5-bromonicotinate waste to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:Methyl 5-bromonicotinateStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathPure Solid / Spill DebrisStateCheck->SolidPathSolidLiquidPathReaction Mixture / SolutionStateCheck->LiquidPathLiquidSolidBinContainer: Wide-Mouth JarLabel: 'Solid Hazardous Waste'SolidPath->SolidBinTaggingAdd 'Contains Bromine'to Waste ManifestSolidBin->TaggingPHCheckCheck pH Compatibility(Avoid Strong Bases)LiquidPath->PHCheckLiquidBinContainer: Safety CarboyLabel: 'Halogenated Organic Solvents'PHCheck->LiquidBinpH Neutral/AcidicPHCheck->LiquidBinBasic (Neutralize First!)LiquidBin->TaggingDisposalFinal Fate:Incineration with ScrubberTagging->Disposal

Figure 1: Decision tree for the segregation of brominated pyridine wastes.[1] Note the critical check for pH compatibility to prevent hydrolysis in the waste container.

Emergency Contingencies

Accidental Spillage (Solid)[1]
  • Evacuate: If a large amount (>50g) is spilled and dust is visible, evacuate the immediate area to allow dust to settle.[1]

  • PPE: Wear N95 mask or half-face respirator, goggles, and gloves.[1]

  • Containment: Do not dry sweep.[1] Cover the spill with a wet paper towel (dampened with water or methanol) to suppress dust.[1]

  • Cleanup: Scoop the damp material into the Solid Waste container described in Protocol A.

  • Surface Decon: Clean the surface with a soap/water solution.[1]

Exposure Response[1][2][5]
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses immediately if present.[1][3][4][5] The brominated compound can cause serious eye damage (H318).[1]

  • Skin Contact: Wash with soap and water.[1][3][4] Do not use ethanol/methanol on skin, as this may increase transdermal absorption of the compound.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 699336, Methyl 5-bromonicotinate.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Halogenated Organic Compounds (40 CFR Part 268).[1] Retrieved from [Link]

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